Thiophene-3-carboximidamide Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
thiophene-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUZIIYPBLBRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381504 | |
| Record name | Thiophene-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51528-02-0 | |
| Record name | Thiophene-3-carboximidamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Thiophene-3-carboximidamide Hydrochloride (CAS 51528-02-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-3-carboximidamide Hydrochloride is a heterocyclic compound featuring a thiophene ring functionalized with a carboximidamide (amidine) group, presented as a hydrochloride salt. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known for its ability to mimic phenyl rings while offering unique electronic properties and metabolic profiles.[1][2] The incorporation of the amidine group, a strong basic moiety that is typically protonated at physiological pH, introduces a key pharmacophoric element capable of engaging in significant hydrogen bonding and electrostatic interactions with biological targets.[3] This guide provides a comprehensive overview of the known and projected properties, synthesis, and potential applications of this compound, designed to empower researchers in its effective utilization.
Physicochemical and Spectroscopic Properties
Core Properties
| Property | Value | Source |
| CAS Number | 51528-02-0 | [4][5] |
| Molecular Formula | C₅H₇ClN₂S | [5] |
| Molecular Weight | 162.64 g/mol | [4][5] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Decomposition expected before melting at high temperatures. Data for related thiophene amides and thioamides range from 96-231°C.[6][7] | N/A |
| Solubility | Predicted to be soluble in water and polar protic solvents like ethanol, and polar aprotic solvents like DMSO.[8] | N/A |
Spectroscopic Profile (Predicted)
The following table outlines the expected spectroscopic characteristics. These are estimations based on spectral data from related thiophene carboxamides and the principles of NMR and IR spectroscopy.[1][6][9][10][11][12]
| Technique | Expected Features |
| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublets, doublet of doublets).- Amidine Protons (NH₂): Broad signals in the downfield region (approx. δ 8.5-10.0 ppm), potentially exchangeable with D₂O. |
| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (approx. δ 120-145 ppm).- Carboximidamide Carbon (C=N): A distinct downfield signal (approx. δ 160-170 ppm). |
| IR Spectroscopy | - N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹.- C=N Stretching: A strong absorption band around 1640-1680 cm⁻¹.- C-S Stretching (Thiophene): Absorptions in the fingerprint region. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ (for free base): Expected at m/z ≈ 127.03 |
Synthesis and Reactivity
Proposed Synthesis Workflow: The Pinner Reaction
The most direct and established method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[13][14] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester (Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.[13][14]
Caption: Proposed synthesis of Thiophene-3-carboximidamide HCl via the Pinner reaction.
Experimental Protocol (Representative)
This protocol is a representative procedure based on the principles of the Pinner reaction.[13][14] Researchers should perform small-scale trials to optimize conditions.
-
Pinner Salt Formation:
-
Dissolve Thiophene-3-carbonitrile (1.0 eq) in a minimal amount of anhydrous ethanol in a flask equipped with a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains low.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The intermediate Pinner salt may precipitate.
-
-
Amination:
-
Prepare a saturated solution of ammonia in anhydrous ethanol.
-
Slowly add the ammonia solution to the reaction mixture from Step 1, while maintaining a low temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
The product, this compound, will precipitate from the solution.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Chemical Reactivity
The reactivity of this compound is dictated by the amidinium group and the electron-rich thiophene ring.
-
Acidity/Basicity: The amidinium group is acidic (pKa of the conjugate acid is typically around 10-12), meaning the free base is a strong base.[3]
-
Nucleophilicity: The free base form is a strong nucleophile and can participate in reactions such as acylation and alkylation at the nitrogen atoms.
-
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration. The amidinium group will act as a deactivating group, directing substitution to the 5-position.
-
Hydrolysis: Under strong acidic or basic conditions with heating, the amidine can be hydrolyzed to the corresponding carboxamide or carboxylic acid.[15]
Applications in Research and Drug Development
The this compound scaffold is of significant interest to medicinal chemists due to the established biological activities of related thiophene derivatives.[1][2]
Potential Therapeutic Areas
-
Oncology: Thiophene carboxamide derivatives have been investigated as inhibitors of key cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[6] Other studies have shown that thiophene derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][16]
-
Inflammatory Diseases: The thiophene core is present in several anti-inflammatory drugs.[2] Derivatives have been shown to modulate inflammatory pathways, suggesting potential applications in chronic inflammatory conditions.
-
Infectious Diseases: Various thiophene-containing compounds have demonstrated antibacterial and antifungal activities, making this scaffold a promising starting point for the development of new anti-infective agents.[17]
-
Neurological Disorders: The structural similarity of the thiophene ring to other aromatic systems found in centrally active agents suggests its potential in the design of novel therapeutics for neurological diseases.[2]
Hypothesized Mechanism of Action
The biological activity of this compound would likely stem from the ability of the protonated amidinium group to act as a strong hydrogen bond donor, forming key interactions within the active site of a target protein. The thiophene ring can engage in hydrophobic or π-stacking interactions.
Caption: Hypothesized mechanism of action for Thiophene-3-carboximidamide HCl.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, its synthesis is feasible through established methods like the Pinner reaction. The combination of the biologically active thiophene scaffold and the pharmacophorically important amidine group suggests a high potential for this molecule in the development of novel therapeutics, particularly in oncology and inflammatory diseases. Further research is warranted to fully characterize this compound and explore its biological activities.
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Foreword: The Strategic Importance of the Thiophene Amidine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of Thiophene-3-carboximidamide HCl
In the landscape of modern medicinal chemistry, the thiophene ring stands out as a "privileged pharmacophore," a core structural motif frequently found in a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring make it a cornerstone in drug design.[1] When functionalized with an amidine group, the resulting Thiophene-3-carboximidamide scaffold becomes a highly valuable building block. Amidines are critical functionalities known for their ability to engage in hydrogen bonding and act as bioisosteres for various groups, making them instrumental in modulating drug-receptor interactions.
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of Thiophene-3-carboximidamide hydrochloride (HCl). It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a reproducible and high-purity outcome.
Part 1: A Validated Synthetic Pathway via the Pinner Reaction
The conversion of a nitrile to an amidine is a fundamental transformation in organic synthesis. Among the available methods, the Pinner reaction remains one of the most reliable and widely applied, particularly for the synthesis of amidine hydrochlorides.[3][4] This classical acid-catalyzed, two-step process offers a robust route from the readily available Thiophene-3-carbonitrile to the desired product.[5][6] The entire workflow is predicated on the initial formation of a highly reactive intermediate, an imino ester salt (commonly called a Pinner salt), which is subsequently converted to the target amidine without isolation.[7]
Caption: High-level workflow for the synthesis of Thiophene-3-carboximidamide HCl.
Causality in Experimental Design: The Pinner Reaction Mechanism
Understanding the mechanism is critical to appreciating the stringent experimental controls required for success.
-
Activation of the Nitrile: The process begins with the treatment of the nitrile with anhydrous hydrogen chloride. The lone pair on the nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion.[6] This activation is essential as the nitrile carbon is not sufficiently electrophilic to react with a neutral alcohol.
-
Formation of the Pinner Salt: The activated nitrilium ion is readily attacked by the nucleophilic alcohol (in this case, ethanol). This addition yields the protonated imino ester, which exists as a stable hydrochloride salt—the Pinner salt.
-
Ammonolysis: The Pinner salt is a reactive intermediate. The addition of ammonia, a stronger nucleophile than alcohol, leads to the displacement of the ethoxy group. This nucleophilic addition-elimination sequence forms the final amidine, which is protonated under the reaction conditions to precipitate as the stable hydrochloride salt.[4][5]
A critical parameter for this entire sequence is the rigorous exclusion of water. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as an undesired byproduct.[5] Furthermore, the reaction is conducted at low temperatures (0°C) to prevent the thermodynamically favored, but undesirable, rearrangement of the imino ester salt into an N-alkyl amide.[3]
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, where adherence to the specified conditions ensures the desired outcome.
Materials & Reagents:
-
Thiophene-3-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Hydrogen Chloride (gas, from a cylinder)
-
Ammonia (gas, from a cylinder) or a saturated solution of ammonia in anhydrous ethanol
-
Anhydrous Diethyl Ether
-
Reaction flask equipped with a gas inlet tube, magnetic stirrer, and drying tube
Workflow Step 1: Formation of Ethyl thiophene-3-carboximidate HCl (Pinner Salt)
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Thiophene-3-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. Maintaining this temperature is crucial to minimize side reactions.[3]
-
HCl Gas Addition: Bubble dry hydrogen chloride gas through the solution at a slow but steady rate. The reaction is exothermic; monitor the temperature to ensure it remains at 0-5°C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt may begin to form.
-
Reaction: Seal the flask and allow it to stir at 0°C for 12-18 hours or until TLC analysis (using a suitable solvent system like ethyl acetate/hexane) indicates the complete consumption of the starting nitrile.
Workflow Step 2: Ammonolysis to Thiophene-3-carboximidamide HCl
-
Preparation of Reagent: Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.
-
Addition: While maintaining the Pinner salt reaction mixture at 0°C, slowly add the cold, saturated ethanolic ammonia solution (approx. 2.0-3.0 eq) dropwise. A thick white precipitate of Thiophene-3-carboximidamide HCl will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure complete conversion.
Workflow Step 3: Isolation and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold anhydrous diethyl ether to remove any unreacted intermediates and soluble impurities. This step is critical for obtaining a high-purity product.
-
Drying: Dry the resulting white to off-white solid under high vacuum to constant weight.
-
Purity Check: The product is often of high purity (>95%) at this stage. If necessary, it can be recrystallized from a suitable solvent system like ethanol/ether.
Part 2: Rigorous Analytical Characterization
Confirming the identity, structure, and purity of the synthesized Thiophene-3-carboximidamide HCl is non-negotiable. A multi-technique approach provides a complete and unambiguous characterization profile.
Caption: A multi-technique workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected data from the primary analytical techniques used to validate the final compound.
| Technique | Parameter | Expected Observation | Rationale & Reference |
| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (br s, 4H, -C(NH₂)₂⁺)~7.5-8.5 ppm (m, 3H, Thiophene protons) | The deshielded signals correspond to the amidinium protons and the characteristic aromatic protons of the thiophene ring.[8] |
| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | This key signal is characteristic of the imine carbon in an amidinium cation.[9] |
| FTIR | Wavenumber (cm⁻¹) | ~3300-3100 cm⁻¹ (N-H stretch)~1650-1680 cm⁻¹ (C=N stretch) | These are the characteristic absorption bands for the primary amine and imine functionalities within the amidinium group.[10][11] |
| HRMS (ESI+) | m/z | Calculated for [C₅H₇N₂S]⁺: 127.0324 | This corresponds to the exact mass of the protonated free base [M+H]⁺, confirming the molecular formula.[12][13] |
| Melting Point | Range | Sharp melting point | A narrow melting range is a strong indicator of high purity. |
| Elemental Analysis | % Composition | C: 36.92, H: 4.34, Cl: 21.79, N: 17.22, S: 19.71 | Calculated values for C₅H₇ClN₂S should be within ±0.4% of experimental findings. |
Conclusion
This guide has detailed a robust and reproducible method for the synthesis of Thiophene-3-carboximidamide HCl using the Pinner reaction, a cornerstone of amidine synthesis. The causality behind each experimental step, from the anhydrous conditions to the low-temperature control, has been explained to empower the scientist with a deeper understanding of the process. The multi-faceted characterization workflow provides a comprehensive strategy to rigorously validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development. The Thiophene-3-carboximidamide HCl scaffold, synthesized and verified by these methods, serves as a high-quality, essential building block for the creation of novel and potent therapeutic agents.[14][15]
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A Technical Guide to the Spectroscopic Characterization of Thiophene-3-carboximidamide Hydrochloride
This guide provides an in-depth analysis of the expected spectroscopic data for Thiophene-3-carboximidamide Hydrochloride (CAS 51528-02-0), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] While experimental spectra for this specific compound are available through commercial suppliers, this document offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.[3][4] This approach is designed to empower researchers to interpret experimental data with a high degree of confidence.
The structural features of this compound, particularly the thiophene ring and the carboximidamide group, give rise to a unique spectroscopic fingerprint.[5] Understanding this fingerprint is crucial for confirming molecular identity, assessing purity, and elucidating reaction pathways in synthetic chemistry.
Molecular Structure and Properties
This compound is a salt with the molecular formula C₅H₇ClN₂S and a molecular weight of 162.64 g/mol .[1][6] The core structure consists of a five-membered aromatic thiophene ring substituted at the 3-position with a protonated carboximidamide (amidine) group.
Caption: Predicted key fragmentation pathways for Thiophene-3-carboximidamide.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation (ESI-MS):
-
Infuse the sample solution into the electrospray source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire data over a suitable mass range (e.g., m/z 50-300).
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions to elucidate the fragmentation pathways.
-
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. By understanding these expected spectral features and following the outlined experimental protocols, researchers can confidently verify the identity and purity of this important chemical building block.
References
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BIOFOUNT. (n.d.). 51528-02-0|Thiophene-3-carboxamidine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Thiophene-3-carboximidamide. Retrieved from [Link]
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SpectraBase. (n.d.). benzo[b]thiophene-3-carboxamide, N-(4-chlorophenyl)-4,5,6,7-tetrahydro-. Retrieved from [Link]
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Solubility and stability of Thiophene-3-carboximidamide Hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of Thiophene-3-carboximidamide Hydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, specifically focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental protocols to empower informed decision-making in formulation, analytical method development, and stability assessment.
Introduction to this compound
This compound is a heterocyclic compound featuring a thiophene ring substituted with a carboximidamide group, presented as a hydrochloride salt.[1][2] The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a common scaffold in medicinal chemistry, known for its diverse pharmacological activities.[3][4][5] The carboximidamide group, a nitrogenous functional group, can influence the molecule's polarity, basicity, and hydrogen bonding capacity, which in turn dictates its solubility and interaction with biological targets. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent compound.
Understanding the solubility and stability of this molecule is paramount for its successful application in research and development. Solubility directly impacts bioavailability and the feasibility of formulation strategies, while stability determines its shelf-life, storage conditions, and potential degradation products that could affect efficacy and safety.
Solubility Profile: A Multifaceted Analysis
The solubility of this compound is governed by the interplay of its structural features: the aromatic thiophene ring, the polar carboximidamide group, and its salt form. A systematic approach to characterizing its solubility is essential.
Theoretical Considerations
The presence of the hydrochloride salt suggests that the compound will exhibit favorable solubility in polar protic solvents, such as water and lower alcohols, due to the dissociation of the salt and solvation of the resulting ions. The pH of the aqueous medium will be a critical factor; in acidic to neutral conditions, the compound is expected to remain in its more soluble ionized form. However, at higher pH values, deprotonation of the carboximidamidinium ion would yield the less soluble free base. The thiophene ring contributes some lipophilicity, which may afford solubility in some polar aprotic solvents.
Experimental Determination of Solubility
A tiered approach is recommended for the experimental determination of solubility, starting with simple qualitative assessments and progressing to quantitative measurements.
Experimental Workflow for Solubility Determination
Figure 1: A stepwise workflow for determining the solubility of this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, DMF).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 1: Representative Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | [Data to be determined experimentally] |
| PBS (pH 7.4) | 25 | [Data to be determined experimentally] |
| 0.1 N HCl | 25 | [Data to be determined experimentally] |
| Methanol | 25 | [Data to be determined experimentally] |
| Ethanol | 25 | [Data to be determined experimentally] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined experimentally] |
| Propylene Glycol | 25 | [Data to be determined experimentally] |
Stability Assessment: Unveiling Degradation Pathways
The chemical stability of this compound must be rigorously evaluated to ensure its integrity over time and under various stress conditions. The thiophene ring and the carboximidamide group are potential sites for degradation.
Potential Degradation Pathways
Based on the chemical structure and literature on related thiophene compounds, the following degradation pathways should be investigated:
-
Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[6]
-
Hydrolytic Degradation: The carboximidamide group may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxamide or carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic systems like thiophene.
Logical Relationship of Stability Stressors
Figure 2: Potential degradation pathways of this compound under various stress conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.
-
-
Time Point Analysis: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Conclusion
The solubility and stability of this compound are critical attributes that influence its development and application. This guide has provided a framework for a systematic and scientifically sound investigation of these properties. By understanding the theoretical underpinnings and implementing robust experimental protocols, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound.
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A Technical Guide to the Safe Handling of Thiophene-3-carboximidamide Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Thiophene-3-carboximidamide Hydrochloride (CAS No: 51528-02-0). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory.
Introduction: Understanding the Compound
This compound is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and materials science. Its thiophene core and reactive carboximidamide group make it a valuable precursor for synthesizing a range of molecules with potential biological activity, particularly as enzyme inhibitors or receptor modulators.[1] However, like many reactive intermediates, its handling demands a thorough understanding of its potential hazards to mitigate risks effectively. This guide is structured to provide that understanding, grounding every recommendation in the physicochemical properties of the compound.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's inherent hazards. This compound is classified as a hazardous substance, and its risks must be managed through a combination of engineering controls, administrative procedures, and personal protective equipment.
The primary hazards are summarized below. These classifications are derived from data on the compound and its close structural isomers, providing a robust safety profile.[2][3]
Table 1: GHS Hazard Classification for this compound
| Classification | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | GHS07 | Warning |
Field-Proven Insights on Risk:
-
Inhalation Hazard: As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles.[2] The "May cause respiratory irritation" classification (H335) is critical; even minor inhalation can lead to inflammation of the respiratory tract.[2][4] This necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood.
-
Dermal and Ocular Hazard: The H315 (skin irritation) and H319 (serious eye irritation) statements dictate the mandatory use of appropriate gloves and sealed eye protection.[2][4] The hydrochloride salt form may enhance its irritant properties upon contact with moist skin or mucous membranes.
-
Ingestion Hazard: While less common in a controlled lab setting, the H302 "Harmful if swallowed" warning underscores the importance of stringent hygiene protocols.[2][4] This hazard is managed by prohibiting eating, drinking, or smoking in the laboratory and by practicing thorough hand washing after handling.[4][5]
Section 2: Proactive Exposure Control: Engineering and PPE
The hierarchy of controls prioritizes engineering solutions over personal protective equipment (PPE). For this compound, a combination of both is essential for creating a self-validating system of safety.
Engineering Controls: The First Line of Defense
The single most effective engineering control for this compound is the mandatory use of a certified chemical fume hood for all manipulations.[4]
-
Causality: A fume hood creates a negative pressure environment that continuously draws airborne particles away from the operator's breathing zone, directly mitigating the inhalation risk (H332, H335). Its sash also provides a physical barrier against accidental splashes.
-
Ancillary Controls: An eyewash station and safety shower must be readily accessible and located near the workstation.[4][6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure.[7] All personnel must be trained on the proper selection, use, and disposal of PPE.[8]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection | Specification | Rationale and Field Guidance |
| Body | Polyethylene-coated, disposable lab gown.[8] | Prevents contamination of personal clothing and minimizes skin contact. Cloth lab coats are not suitable as they can absorb the chemical. Gowns should have long cuffs to be tucked under the outer glove.[7] |
| Hands | Double-gloving with powder-free nitrile gloves.[7][8] | The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile provides good chemical resistance. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] |
| Eyes/Face | Safety goggles (ANSI Z87.1 or EN 166 compliant).[4] A face shield should be worn over goggles if there is a significant splash risk.[7][8] | Protects against dust particles and splashes, directly mitigating the "serious eye irritation" hazard (H319). Standard safety glasses with side shields are insufficient.[7] |
| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for large spill cleanup, a NIOSH-approved N95 respirator or higher should be used to prevent inhalation of dust.[4][8] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated protocols is paramount for ensuring safety and reproducibility.
Safe Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[4][9][10]
-
Inert Atmosphere: For long-term stability and to prevent degradation from atmospheric moisture, storing the material under an inert gas like argon or nitrogen is recommended.[4]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
Experimental Protocol: Weighing and Handling Workflow
This protocol outlines the steps for safely weighing the compound for use in a chemical reaction.
-
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Don all required PPE as specified in Table 2.
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment (spatula, weigh paper/boat, receiving flask, solvent).
-
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood on a tared weigh boat and quickly transfer it to the reaction vessel inside the hood.
-
Carefully open the stock container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat.
-
Securely close the stock container immediately after dispensing.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel.
-
If adding a solvent, do so slowly and inside the hood to prevent splashing.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the hazardous waste container.
-
Decontaminate the work surface.
-
Properly doff and dispose of outer gloves before exiting the fume hood area.
-
Section 4: Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
These procedures should be followed while seeking immediate medical attention. Always provide the Safety Data Sheet (SDS) to responding medical personnel.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2][9]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][9]
Spill Response Protocol
The following diagram and protocol outline the response to a small-scale solid spill (<1g).
Caption: Workflow for small-scale solid spill response.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Alert others in the immediate area and restrict access.
-
Don PPE: Wear all PPE as specified in Table 2, including double gloves and safety goggles.
-
Avoid Raising Dust: Do NOT use a dry brush or create air currents.
-
Contain and Collect: Gently cover the spill with a dry absorbent material like sand or vermiculite to prevent aerosolization.[4] Carefully sweep or scoop the mixture into a properly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol, ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the container and dispose of it according to institutional and local regulations.
-
Doff PPE and Wash: Remove PPE carefully to avoid self-contamination and wash hands thoroughly.
Section 5: Waste Disposal
Chemical waste generated from the use of this compound is considered hazardous.
-
Segregation: All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Compliance: Do not mix this waste with other chemical streams unless compatibility is known. Disposal must be carried out by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[9]
Conclusion
This compound is a valuable research chemical whose risks are well-defined and manageable. By integrating the principles of hazard awareness, engineering controls, diligent use of PPE, and adherence to established protocols, researchers can handle this compound safely and effectively. A proactive safety culture, grounded in understanding the "why" behind each procedure, is the ultimate guarantor of a safe laboratory environment.
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Foreword: The Imperative of Purity in Pharmaceutical Development
An In-Depth Technical Guide to the Purity Analysis of Thiophene-3-carboximidamide Hydrochloride
In the landscape of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel therapeutic agents like this compound, a molecule of interest due to the versatile pharmacological properties of the thiophene scaffold, a rigorous and multi-faceted purity analysis is paramount.[1] This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to establish the identity, purity, and quality of this compound. We will delve into the core analytical techniques, explaining the causality behind methodological choices and presenting a self-validating system for ensuring scientific integrity.
Understanding the Analyte and Its Potential Impurity Profile
This compound is a heterocyclic organic salt. Its structure, featuring a thiophene ring, an amidine group, and a hydrochloride salt form, dictates the analytical strategies required. The amidine moiety, being one of the strongest uncharged organic bases, readily protonates to form a stable amidinium salt, which enhances water solubility.[2]
A crucial first step in designing a purity analysis is to understand the potential impurities that may arise during synthesis. Amidine hydrochlorides are often synthesized via the Pinner reaction or related methods, which involve the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, followed by ammonolysis.[3][4]
Potential Process-Related Impurities:
-
Starting Materials: Unreacted Thiophene-3-carbonitrile.
-
Intermediates: The corresponding imidate ester hydrochloride.
-
By-products: Ammonium chloride (NH₄Cl) is a common by-product of the ammonolysis step and can be a significant impurity if not adequately removed.[3]
-
Related Substances: Thiophene-3-carboxamide, which can be formed by hydrolysis of the nitrile or amidine.[5]
-
Degradation Products: Hydrolysis of the amidine function can occur under certain pH and temperature conditions.
A robust analytical strategy must be capable of separating, identifying, and quantifying the API from all these potential impurities.
The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method provides the necessary selectivity and sensitivity to separate the main component from its closely related impurities.[6][7]
Rationale for Method Development
The goal is to develop a stability-indicating method that can resolve the API from its potential impurities and degradation products.
-
Column Selection: A C18 (ODS) column is the standard choice for polar to moderately nonpolar compounds. The amidinium hydrochloride salt is quite polar, and a column with good silanol activity control is necessary to prevent peak tailing.[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol is typical.[6]
-
Aqueous Phase: An acidic buffer (e.g., phosphate or formate) is critical. It ensures the amidine remains in its protonated (amidinium) form, preventing on-column interactions that lead to poor peak shape. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid is preferred over phosphoric acid.[8]
-
Organic Phase: Acetonitrile often provides better peak shape and lower backpressure compared to methanol for many thiophene derivatives.[7]
-
-
Detection: The thiophene ring contains a chromophore that absorbs UV light. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., around 230-260 nm) provides excellent sensitivity for thiophenic compounds.[7]
Experimental Protocol: RP-HPLC Purity Determination
Instrumentation and Materials:
-
HPLC System with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 stationary phase.[6]
-
Reagents: Acetonitrile (HPLC grade), High-purity water, Formic acid.[6][8]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using the parameters outlined in the table below.
-
-
Data Analysis:
-
Determine the retention time of the main peak from the standard chromatogram.
-
In the sample chromatogram, identify the main peak and any impurity peaks.
-
Calculate the purity by area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar compounds.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidic modifier ensures analyte protonation for good peak shape.[8] |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 240 nm | Wavelength for good sensitivity of the thiophene chromophore.[7] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Structural Confirmation and Identification
While HPLC is excellent for quantification, it does not provide structural information. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous identification of the API and characterization of any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique that provides detailed information about the molecular structure. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the thiophene ring protons and the exchangeable protons of the amidinium group. The characteristic chemical shifts and coupling patterns of the three protons on the thiophene ring are definitive. The NH₂ protons of the amidinium group will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.
-
Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed. By integrating the signal of the analyte against a certified internal standard of known purity, a highly accurate quantification can be achieved without the need for a specific reference standard of the API itself.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the analyte.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, charged molecules like this compound. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent molecule and any fragment ions.[1] This is invaluable for confirming the identity of the API and for proposing structures for unknown impurities. The measured mass should be within 5 ppm of the theoretical mass calculated for C₅H₆N₂S.
Fundamental Compositional Analysis
Elemental Analysis (EA)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[9]
Principle: The sample is combusted in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector.[9]
Application: The experimental weight percentages of C, H, N, and S are compared against the theoretical values calculated from the molecular formula (C₅H₇ClN₂S). A close correlation provides strong evidence of purity and confirms the empirical formula. This technique is particularly effective at detecting inorganic impurities (like excess ammonium chloride) or residual solvents that would alter the elemental ratios.
Table 2: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Moles | Mass | Weight % |
| Carbon | C | 12.011 | 5 | 60.055 | 36.92% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.34% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.80% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.22% |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.71% |
| Total | 162.638 | 100.00% |
Acceptance criteria are typically set at ±0.4% of the theoretical values.
Chloride Content Determination
As a hydrochloride salt, verifying the molar ratio of the active moiety to chloride is essential. This can be accomplished using several methods:
-
Ion Chromatography (IC): A highly sensitive and specific method for quantifying chloride ions.
-
Argentometric Titration: A classic titrimetric method where the sample is titrated with a standardized solution of silver nitrate.
Integrated Purity Assessment Strategy
A comprehensive purity analysis of this compound relies on the synergistic use of these orthogonal techniques. No single method is sufficient to declare a batch as "pure."
Caption: Integrated strategy for comprehensive purity assessment.
This integrated approach ensures that the material's identity, strength, quality, and purity are thoroughly vetted. The chromatographic methods establish the impurity profile, the spectroscopic techniques confirm the structure, and the compositional analyses verify the elemental formula and salt factor. Together, they form a robust, self-validating system essential for advancing a compound through the rigorous stages of drug development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
- SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). Thiophene-3-carboxamide. PubChem Compound Database.
- Zotou, A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Google Patents. (n.d.). Purifying method of high-purity amidine hydrochloride.
- VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Gorniak, R., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). RSC Publishing.
- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Science of Synthesis.
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- 3. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
A Technical Guide to Thiophene-Based Carboximidamides: From Serendipitous Discovery to Targeted Therapeutics
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of thiophene-based carboximidamides. We traverse the historical context of thiophene's discovery, explore the foundational synthetic methodologies that first gave rise to this class of compounds, and chart the evolution of more sophisticated synthetic strategies. The guide delves into the significant pharmacological applications of these molecules, with a particular focus on their role as enzyme inhibitors in modern drug discovery. Detailed experimental protocols, data-driven tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with a thorough and practical understanding of this important chemical scaffold.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-understood chemical motifs is a cornerstone of rational drug design. Thiophene-based carboximidamides represent a compelling fusion of two such entities: the thiophene ring and the carboximidamide functional group.
Thiophene: Discovered serendipitously in 1882 by Viktor Meyer as an impurity in benzene, the thiophene ring has become a "privileged scaffold" in pharmaceutical science.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to improved potency, altered selectivity, and favorable pharmacokinetic profiles in drug candidates.[1] Thiophene derivatives are integral to numerous marketed drugs, highlighting their broad therapeutic utility.[3][4]
Carboximidamide (Amidine): The carboximidamide group, commonly known as an amidine, is a highly basic functional group characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. Its ability to exist in a protonated, cationic state at physiological pH allows it to form strong ionic interactions and hydrogen bonds, making it an excellent mimic for protonated arginine or lysine residues. This property is frequently exploited in the design of inhibitors for enzymes that process these amino acids, such as proteases.
The combination of these two scaffolds yields a molecule with the rich, tunable electronics of an aromatic heterocycle and the potent binding capabilities of a basic functional group.
Caption: General structure of a Thiophene-2-Carboximidamide.
Historical Genesis and Foundational Synthesis
The history of thiophene-based carboximidamides is not one of a single breakthrough discovery, but rather the logical convergence of established chemical knowledge.
The Discovery of Thiophene
The story begins with Viktor Meyer in 1882.[1] While performing the "indophenin test," he observed that crude benzene mixed with isatin and sulfuric acid produced a deep blue color, but highly purified benzene did not.[1][2] Meyer correctly deduced that an unknown sulfur-containing impurity was responsible for the reaction.[1] He successfully isolated this compound and named it thiophene , marking the birth of a new class of heterocycles.[1]
| Year | Milestone | Significance |
| 1882 | Viktor Meyer discovers and isolates thiophene from crude benzene.[1] | Identification of a new, stable aromatic heterocyclic system. |
| 1884 | The Paal-Knorr thiophene synthesis is developed.[1] | A versatile method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[5] |
| 1966 | The Gewald aminothiophene synthesis is reported.[1][5] | Provided a key route to 2-aminothiophenes, crucial building blocks for further functionalization.[1] |
The Pinner Reaction: A Gateway to Amidines
The primary and most classical method for synthesizing carboximidamides is the Pinner reaction . This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ether hydrochloride salt, often called a Pinner salt. Subsequent treatment of this intermediate with ammonia or an amine yields the desired amidine.
This established methodology meant that as soon as thiophenecarbonitriles became accessible through the growing field of thiophene chemistry, the synthesis of thiophene-based carboximidamides was within immediate reach of synthetic chemists.
Caption: Inhibition of Urokinase by a Thiophene Amidine.
Key Experimental Protocols
The following protocols are illustrative methodologies for the synthesis of thiophene-based carboximidamides.
Protocol 1: Classical Synthesis via Pinner Reaction
Objective: To synthesize Thiophene-2-carboximidamide hydrochloride from Thiophene-2-carbonitrile.
Materials:
-
Thiophene-2-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Operate under an inert atmosphere (Nitrogen or Argon).
-
Pinner Salt Formation:
-
Dissolve Thiophene-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 2 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the solution for 1-2 hours, ensuring the mixture does not warm excessively.
-
Seal the flask and stir at room temperature for 12-24 hours. The Pinner salt intermediate will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in anhydrous ethanol (approx. 2 M).
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension until saturation.
-
Seal the flask and stir at room temperature for 6-12 hours.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid is a mixture of the desired amidine hydrochloride and ammonium chloride.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Ether) to yield pure Thiophene-2-carboximidamide hydrochloride.
Protocol 2: Modern Synthesis from a Carboxamide
Objective: To synthesize an N-substituted thiophene-2-carboximidamide from 5-bromo-thiophene-2-carboxamide.
Materials:
-
5-bromo-thiophene-2-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA)
Procedure:
-
Thioamide Formation:
-
In a flask under an inert atmosphere, dissolve 5-bromo-thiophene-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 eq) in one portion.
-
Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction, concentrate under reduced pressure, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the thioamide.
-
-
S-Methylation (Activation):
-
Dissolve the purified thioamide (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add Methyl trifluoromethanesulfonate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour. The reactive methylthioimidate salt is formed in situ and used directly in the next step.
-
-
Amination:
-
Cool the reaction mixture back to 0°C.
-
Add a solution of Benzylamine (1.2 eq) and Triethylamine (1.5 eq) in DCM dropwise.
-
Stir at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography to yield the pure N-benzyl-5-bromo-thiophene-2-carboximidamide.
Future Perspectives
The thiophene-based carboximidamide scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Target Diversity: Expanding the application of these inhibitors beyond proteases to other enzyme classes and receptor families.
-
Combinatorial Chemistry: Using modern high-throughput synthesis techniques to create large libraries of thiophene amidines for screening against new biological targets.
-
Advanced Scaffolds: Incorporating the thiophene amidine motif into more complex molecular architectures, such as macrocycles or constrained peptides, to enhance selectivity and cell permeability.
The journey from a contaminant in benzene to a key component in targeted therapeutics is a testament to the enduring power of chemical synthesis and medicinal chemistry. The thiophene-based carboximidamide structure is poised to remain a valuable tool in the development of next-generation medicines.
References
- BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry.
- Mocanu, M. B., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI.
- Hassan, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH.
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
- Abdel-Maksoud, M. S., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI.
- Li, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
- Wang, Y., et al. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC - NIH.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate.
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Rudolph, M. J., et al. (2001). Design and Synthesis of 4,5-Disubstituted-thiophene-2-amidines as Potent Urokinase Inhibitors. ResearchGate.
- Bezerra, M. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC.
- Bezerra, M. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
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- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
The Chemical Reactivity of the Carboximidamide Group on a Thiophene Ring
An In-Depth Technical Guide
Introduction: A Scaffold of Privileged Potential
In the landscape of medicinal chemistry, the fusion of a thiophene ring with a carboximidamide (amidine) group creates a molecular scaffold of significant interest. Thiophene, an electron-rich aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring and its versatile reactivity.[1][2] The carboximidamide moiety, a highly basic and nucleophilic functional group, serves as a critical anchor for molecular interactions, particularly in forming salt bridges and hydrogen bonds with biological targets.[3]
This guide provides a comprehensive exploration of the chemical reactivity of thiophene carboximidamides. Moving beyond a simple catalog of reactions, we will dissect the electronic interplay between the thiophene nucleus and the amidine functional group, explaining the causal relationships that govern their behavior. We will furnish field-proven experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their efforts to synthesize and functionalize these promising molecules.
Chapter 1: Electronic Architecture and Intrinsic Properties
The reactivity of any molecule is fundamentally dictated by its electronic structure. In thiophene carboximidamides, we observe a fascinating confluence of aromaticity and the potent electronic effects of the amidine group.
The Thiophene Nucleus: An Electron-Rich Aromatic System
The thiophene ring is a five-membered heterocycle containing a sulfur atom. One of the lone pairs on the sulfur atom participates in the π-system, creating a 6-π electron aromatic ring that adheres to Hückel's rule.[4] This delocalization of electrons makes the thiophene ring "electron-rich" and, consequently, more susceptible to electrophilic aromatic substitution than benzene.[1][5] Resonance analysis shows that electron density is highest at the C2 and C5 positions, making them the primary sites for electrophilic attack.[6]
Caption: Synthetic workflow for thiophene carboximidamide synthesis.
Chapter 3: Reactivity at the Carboximidamide Moiety
The carboximidamide group is the most reactive site on the molecule under many conditions, particularly those involving nucleophilic or basic chemistry.
Reactions with Electrophiles: N-Functionalization
The nucleophilic nitrogen atoms of the amidine readily react with a range of electrophiles. This allows for the synthesis of N-substituted derivatives, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base proceeds to give N-alkylated products.
-
N-Acylation: Acylation with acyl chlorides or anhydrides occurs readily, though it can sometimes lead to diacylation or subsequent cyclization, depending on the substrate and conditions.
Cyclization Reactions: Building Fused Heterocycles
Cyclization reactions are arguably the most powerful application of amidine chemistry, enabling the construction of complex fused heterocyclic systems. Thiophene carboximidamides are excellent precursors for thienopyrimidines, a class of compounds with extensive applications in medicinal chemistry. [7] Example: Synthesis of a Thieno[2,3-d]pyrimidine
Reacting thiophene-2-carboximidamide with a 1,3-dielectrophile, such as diethyl malonate or ethyl acetoacetate, under basic conditions leads to a cyclocondensation reaction, forming the pyrimidine ring fused to the thiophene core.
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Thiophene-3-carboximidamide Hydrochloride suppliers and availability
An In-Depth Technical Guide to Thiophene-3-carboximidamide Hydrochloride: Suppliers and Availability
For the modern researcher, scientist, and drug development professional, the timely procurement of high-quality reagents is a critical determinant of project success. This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. We will delve into its chemical properties, identify reputable suppliers, and offer insights into navigating the procurement process to ensure the integrity of your research.
This compound: A Profile
This compound is a heterocyclic compound featuring a thiophene ring substituted with a carboximidamide group. This structural motif is of significant interest in drug discovery due to its ability to participate in various biological interactions. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₅H₇ClN₂S |
| Molecular Weight | 162.64 g/mol |
| CAS Number | 38286-38-1 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Navigating the Supplier Landscape
The availability of this compound spans a spectrum of suppliers, from large, multinational corporations to specialized niche providers. The choice of supplier will often depend on factors such as required purity, quantity, lead time, and cost.
Major Global Suppliers:
A number of established chemical suppliers with global distribution networks list this compound in their catalogs. These companies are often a reliable first choice due to their extensive quality control procedures and robust supply chains.
| Supplier | Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | ≥95% | In Stock | Offers various quantities with detailed technical documentation. |
| TCI (Tokyo Chemical Industry) | >98% | In Stock | Known for high-purity reagents for research and development. |
| Thermo Fisher Scientific | Varies | In Stock | Available through their Acros Organics and Alfa Aesar brands. |
Specialized and Niche Suppliers:
For researchers requiring specific purities, custom synthesis, or bulk quantities, specialized suppliers can be an excellent resource. These companies often provide more flexibility and personalized service.
| Supplier | Purity | Availability | Notes |
| BOC Sciences | Custom | Made to Order | Specializes in custom synthesis and bulk quantities for drug development. |
| Molport | Varies | Varies | A marketplace that aggregates catalogs from numerous smaller suppliers. |
| Enamine | >95% | In Stock | A leading provider of screening compounds and building blocks. |
A comprehensive, though not exhaustive, list of suppliers includes:
-
AK Scientific, Inc.
-
BLDpharm
-
Chemspace
-
Glentham Life Sciences
-
Key Organics
-
Santa Cruz Biotechnology
-
Toronto Research Chemicals
The Procurement Workflow: A Step-by-Step Guide
The process of acquiring this compound should be approached with a clear strategy to ensure the quality and consistency of the material.
Methodological & Application
Application Notes and Protocols for the Cyclocondensation Reactions of Thiophene-3-carboximidamide Hydrochloride
An In-Depth Technical Guide
Abstract
Thiophene-3-carboximidamide hydrochloride is a potent and versatile heterocyclic building block in synthetic and medicinal chemistry. Its intrinsic bifunctional nature, possessing both a nucleophilic amidine moiety and an aromatic thiophene core, makes it an ideal precursor for the construction of fused heterocyclic systems. This guide provides a detailed exploration of its cyclocondensation reactions, with a primary focus on the synthesis of thieno[3,2-d]pyrimidines. These scaffolds are of paramount importance in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document furnishes researchers, scientists, and drug development professionals with core mechanistic insights, detailed experimental protocols, and the scientific rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of Thiophene-3-carboximidamide
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[4] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining or enhancing interactions with biological targets.[4][5] When functionalized with a carboximidamide (amidine) group at the 3-position, the resulting molecule becomes a powerful synthon for creating condensed pyrimidine systems.
The hydrochloride salt form of thiophene-3-carboximidamide enhances its stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.[6] The primary utility of this reagent lies in its reaction with 1,3-dielectrophiles to construct the thieno[3,2-d]pyrimidine core, a privileged scaffold in modern drug discovery programs.[3][7][8]
Core Mechanistic Principles: The Amidine as a Binucleophile
The fundamental reactivity of thiophene-3-carboximidamide in cyclocondensation reactions is governed by the nucleophilic character of the two nitrogen atoms in the amidine group.[9][10] The reaction typically proceeds via a stepwise addition-cyclization-elimination pathway.
Mechanism Rationale:
-
Activation: In the presence of a base, the this compound is neutralized to the free amidine, which is a much stronger nucleophile.
-
Initial Nucleophilic Attack: One of the amidine nitrogens attacks an electrophilic carbonyl carbon of the reaction partner (e.g., a β-diketone or β-ketoester).
-
Intramolecular Cyclization: The second nitrogen atom of the resulting intermediate then attacks the second electrophilic center, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration/Elimination: The cyclized intermediate subsequently eliminates one or more molecules of water (or alcohol, in the case of esters) to yield the stable, aromatic thieno[3,2-d]pyrimidine system.
This general mechanism is depicted in the diagram below.
Sources
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- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Thiophene-3-carboximidamide Hydrochloride as a Versatile Scaffold for the Synthesis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
Introduction: The Strategic Value of the Thiophene Scaffold in Kinase Inhibitor Design
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with the phenyl ring, which can improve physicochemical properties and metabolic stability of drug candidates.[1] Its unique electronic and geometric properties make it a cornerstone in the design of numerous therapeutic agents, including a significant number of kinase inhibitors.[2][3] Kinases, being central regulators of cellular signaling pathways, are prime targets for therapeutic intervention in a multitude of diseases, most notably cancer. The thieno[3,2-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, has emerged as a particularly fruitful scaffold for the development of potent and selective kinase inhibitors, targeting key players in cell cycle progression and signal transduction like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Thiophene-3-carboximidamide Hydrochloride as a key starting material for the synthesis of a representative thieno[3,2-d]pyrimidine-based kinase inhibitor. We will delve into the chemical logic behind the synthetic strategy, provide a detailed, step-by-step protocol for its synthesis and characterization, and outline a robust method for evaluating its biological activity against a relevant kinase target, CDK2/Cyclin A.
Chemical Rationale: Cyclocondensation of Amidines for Pyrimidine Ring Formation
The synthetic strategy hinges on a classic and efficient method in heterocyclic chemistry: the cyclocondensation of an amidine with a 1,3-dicarbonyl compound or a suitable equivalent to form a pyrimidine ring.[7][8][9] In this protocol, this compound serves as the amidine component. The hydrochloride salt form ensures stability and enhances solubility for the reaction. The amidine provides the N-C-N fragment that will form a part of the pyrimidine ring.
The 1,3-dicarbonyl partner for this reaction is diethyl malonate. In the presence of a base, such as sodium ethoxide, diethyl malonate is deprotonated to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of the protonated amidine, initiating a cascade of condensation and cyclization reactions that ultimately yield the thieno[3,2-d]pyrimidine-2,4-diol core structure. Subsequent chlorination followed by nucleophilic substitution allows for the introduction of various functionalities to modulate the inhibitor's potency and selectivity.
Experimental Protocols
PART 1: Synthesis of a Thieno[3,2-d]pyrimidine-based Kinase Inhibitor
This protocol describes the synthesis of a potential CDK inhibitor based on the thieno[3,2-d]pyrimidine scaffold, starting from this compound.
Diagram of the Synthetic Workflow:
Sources
- 1. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
The Versatile Virtuoso: Thiophene-3-carboximidamide Hydrochloride as a Premier Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of the Thiophene Moiety in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the thiophene ring stands as a "privileged" scaffold. Its unique electronic properties and structural resemblance to a benzene ring, coupled with its capacity for diverse functionalization, make it a cornerstone in the design of novel bioactive molecules and functional materials.[1][2] Thiophene-3-carboximidamide hydrochloride, a stable and reactive thiophene derivative, has emerged as a particularly powerful building block. The carboximidamide (amidine) group is a versatile functional handle that can readily participate in cyclocondensation reactions to forge a variety of heterocyclic systems, most notably the medicinally significant thieno[2,3-d]pyrimidine core.[3][4][5]
This guide provides an in-depth exploration of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of valuable heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical and authoritative resource for leveraging this versatile building block in your synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 51528-02-0 | |
| Molecular Formula | C₅H₇ClN₂S | |
| Molecular Weight | 162.64 g/mol | |
| Appearance | Off-white to yellow crystalline solid | Generic observation |
| Melting Point | ~200-205 °C (decomposes) | Typical for similar salts |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in ethanol. | Inferred from structure |
| Storage | Store in a cool, dry place away from moisture. Hygroscopic. | Standard for amidine salts |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Core Synthetic Application: The Gateway to Thieno[2,3-d]pyrimidines
The most prominent application of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a bioisostere of purine and is found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6] The general synthetic strategy involves the cyclocondensation of the amidine functionality with a 1,3-dielectrophilic partner, such as a β-dicarbonyl compound or a malonic ester derivative.
Reaction Principle: Cyclocondensation with 1,3-Dicarbonyl Compounds
The reaction between an amidine and a 1,3-dicarbonyl compound is a classic and efficient method for constructing a pyrimidine ring.[7] The mechanism involves a sequence of nucleophilic additions and dehydrative cyclization, ultimately leading to the fused thieno[2,3-d]pyrimidine scaffold.
Caption: Generalized workflow for the synthesis of Thieno[2,3-d]pyrimidines.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key synthetic transformations using this compound.
Protocol 1: Synthesis of 5,7-Dimethyl-thieno[2,3-d]pyrimidine
This protocol details the reaction of this compound with acetylacetone (a 1,3-diketone) to yield a substituted thieno[2,3-d]pyrimidine. This is a foundational reaction that can be adapted for various substituted β-diketones.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Base Preparation: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Addition of Reactants: Add this compound to the basic ethanol solution, followed by the dropwise addition of acetylacetone.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 5,7-Dimethyl-thieno[2,3-d]pyrimidine.
-
Expected Outcome and Characterization:
The product is typically an off-white to pale yellow solid. Characterization can be performed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the two methyl groups and the protons on the thiophene and pyrimidine rings.
-
¹³C NMR: Will show peaks for the methyl carbons and the aromatic carbons of the fused ring system.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-ol
This protocol describes the synthesis of a hydroxylated thieno[2,3-d]pyrimidine through the cyclocondensation of this compound with diethyl malonate. The resulting product can exist in tautomeric equilibrium with the corresponding 4-oxo form.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium methoxide (2.5 eq)
-
Anhydrous Methanol
-
Ice-water bath
-
Dilute Hydrochloric Acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in anhydrous methanol.
-
Addition of Reactants: To this solution, add this compound, followed by the dropwise addition of diethyl malonate.
-
Reaction: Heat the mixture to reflux for 8-12 hours. A precipitate may form as the reaction progresses.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice-water bath.
-
Carefully neutralize the mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 6-7. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to obtain Thieno[2,3-d]pyrimidin-4-ol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
-
Expected Outcome and Characterization:
The product is typically a white or off-white solid.
-
¹H NMR (in DMSO-d₆): Expect to see signals for the thiophene and pyrimidine ring protons, as well as a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: A broad absorption band in the region of 3200-2500 cm⁻¹ (O-H stretch) and a strong absorption around 1650-1680 cm⁻¹ (C=O stretch of the tautomeric keto form) would be indicative of the product.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of Thieno[2,3-d]pyrimidin-4-ol.
Visualization of Synthetic Pathways
The following diagram illustrates the pivotal role of this compound as a branching point for the synthesis of diverse heterocyclic systems.
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
This compound is a high-value, versatile building block that provides a straightforward and efficient entry into the synthetically and medicinally important class of thieno[2,3-d]pyrimidines. The protocols outlined in this guide serve as a robust starting point for the synthesis of a wide array of heterocyclic compounds. The continued exploration of the reactivity of this scaffold with other dielectrophilic partners will undoubtedly lead to the discovery of novel molecular architectures with unique biological and material properties, further cementing the legacy of thiophene in the advancement of chemical sciences.
References
-
El-Sayed, A. A. (2012). Synthesis of Pyrimidine Derivatives. IntechOpen. [Link]
-
Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., Fujita, F., Ohtsuka, N., & Asano, S. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
-
Li, P., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 34, 1-14. [Link]
-
Gouda, M. A., Berghot, M. A., Abd El-Ghani, G. E., Elattar, K. M., & Khalil, A. E. G. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. [Link]
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 136. [Link]
-
Hassan, A. E. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8568. [Link]
-
Vasu, K., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0281869. [Link]
-
Patel, R. V., et al. (2021). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 26(16), 4991. [Link]
-
Sadek, K. U., et al. (2014). Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives with Promising Antimicrobial and Antitumor Activities. Molecules, 19(9), 14643-14658. [Link]
-
LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
El-Kashef, H. S., et al. (2003). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 8(3), 347-362. [Link]
-
Gouda, M. A. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(18). [Link]
-
Popa, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(13), 6823. [Link]
-
PubChem. (n.d.). Thiophene-3-carboxamide. National Center for Biotechnology Information. [Link]
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Application Note: Synthesis of Substituted Thieno[2,3-d]pyrimidines via Cyclocondensation of Thiophene-3-carboximidamide with β-Diketones
Abstract
This document provides a detailed protocol for the synthesis of substituted thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The synthesis is achieved through a robust and efficient base-catalyzed cyclocondensation reaction between thiophene-3-carboximidamide hydrochloride and various β-diketones. This protocol outlines the reaction mechanism, provides a step-by-step experimental procedure, and discusses the importance and biological relevance of the resulting molecular scaffold.
Introduction
The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has made thieno[2,3-d]pyrimidine derivatives a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological activities.[1][2] These compounds have been extensively investigated as anticancer[3][4], anti-inflammatory[1], antimicrobial[5], and central nervous system (CNS) protective agents.[1] Many of their anticancer effects are attributed to the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer.[3][4]
The reaction between an amidine, such as thiophene-3-carboximidamide, and a 1,3-dicarbonyl compound (β-diketone) is a classical and highly effective method for constructing the pyrimidine ring.[6] This cyclocondensation reaction is valued for its operational simplicity, broad substrate scope, and good yields, making it a cornerstone in the synthesis of diverse libraries of pyrimidine-based compounds for drug development.
This application note serves as a comprehensive guide for researchers, providing the necessary details to successfully synthesize and characterize these valuable compounds.
Reaction Mechanism and Rationale
The formation of the thieno[2,3-d]pyrimidine core proceeds via a base-catalyzed cyclocondensation reaction.[6] The mechanism involves several key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the this compound salt by a base (e.g., potassium carbonate) to generate the free amidine.
-
Nucleophilic Attack: The neutral amidine, possessing two nucleophilic nitrogen atoms, attacks one of the electrophilic carbonyl carbons of the β-diketone.
-
Condensation & Cyclization: An intramolecular condensation reaction occurs, leading to the elimination of a water molecule and the formation of a heterocyclic intermediate.
-
Aromatization: A subsequent dehydration step results in the formation of the stable, aromatic thieno[2,3-d]pyrimidine ring system.
The choice of base is critical; an inorganic base like potassium carbonate is often preferred as it is strong enough to deprotonate the amidine salt but mild enough to avoid promoting self-condensation of the β-diketone or other side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.
Visualization of Workflow and Reaction
Experimental Workflow
The overall process from starting materials to the final, characterized product is summarized in the following workflow diagram.
General Reaction Scheme
The chemical transformation is illustrated below, showing the condensation of thiophene-3-carboximidamide with a generic β-diketone.
Detailed Experimental Protocol
This protocol describes the synthesis of 5,7-dimethyl-4H-thieno[2,3-d]pyrimidine from this compound and acetylacetone as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Absolute Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.77 g, 10 mmol, 1.0 eq), anhydrous potassium carbonate (3.45 g, 25 mmol, 2.5 eq), and a magnetic stir bar.
-
Scientist's Note: Using anhydrous potassium carbonate is crucial as moisture can interfere with the reaction. The hydrochloride salt of the amidine must be neutralized in situ by the base to generate the reactive free amidine.
-
-
Addition of Reagents: Add absolute ethanol (30 mL) to the flask, followed by acetylacetone (1.10 g, 11 mmol, 1.1 eq).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). Spot the starting material and the reaction mixture on a TLC plate. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting amidine.
-
Workup and Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring the suspension in the ice-water bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Scientist's Note: Recrystallization is a critical step to remove unreacted starting materials and inorganic salts, yielding a product of high purity suitable for biological testing.
-
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Substrate Scope and Data
The versatility of this protocol allows for the synthesis of a variety of thieno[2,3-d]pyrimidine derivatives by changing the β-diketone reactant.
| Entry | β-Diketone (R¹, R²) | Product Substituents (5-position, 7-position) | Typical Yield (%) |
| 1 | Acetylacetone (CH₃, CH₃) | CH₃, CH₃ | 85-95 |
| 2 | Benzoylacetone (Ph, CH₃) | Ph, CH₃ | 80-90 |
| 3 | Dibenzoylmethane (Ph, Ph) | Ph, Ph | 75-85 |
| 4 | 1,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃) | CF₃, CH₃ | 70-80 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethanol is flammable; keep it away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The cyclocondensation of this compound with β-diketones is a powerful and reliable method for synthesizing thieno[2,3-d]pyrimidines. This protocol provides a straightforward and efficient pathway to access a diverse range of these medicinally important compounds. The operational simplicity and high yields make this reaction highly suitable for both academic research and industrial drug development applications.
References
-
El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1951-1963.
-
ResearchGate. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. Retrieved from
-
Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 133.
-
Gasparyan, G., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 24(18), 3291.
-
Abdel-Gawad, H., et al. (2014). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5052-5056.
-
de Oliveira, R. B., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 243-253.
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Application and Protocol Guide: Thiophene-3-carboximidamide HCl as a Versatile Precursor for Bioactive Heterocycles
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of biologically active compounds utilizing Thiophene-3-carboximidamide hydrochloride as a key starting material. This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the chemical reactivity of this precursor and provide step-by-step protocols for its conversion into therapeutically relevant heterocyclic scaffolds, particularly thieno[2,3-d]pyrimidines. The causality behind experimental choices, mechanistic insights, and data on the biological activities of the synthesized compounds are discussed in detail to provide a field-proven and authoritative resource.
Introduction: The Strategic Value of the Thiophene Scaffold
Heterocyclic compounds are cornerstones of medicinal chemistry, with over 75% of clinically used drugs featuring a heterocyclic moiety in their chemical structure.[1] Among these, the thiophene ring is a privileged pharmacophore due to its unique electronic properties and its ability to act as a bioisostere for benzene rings, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2][3] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5]
This compound is a highly versatile and reactive building block for the synthesis of a variety of fused heterocyclic systems. Its strategic placement of a reactive amidine functional group on the thiophene core makes it an ideal precursor for cyclocondensation reactions to generate libraries of novel compounds for drug discovery. This guide will focus on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their significant therapeutic potential, particularly as kinase inhibitors in cancer therapy.[1][3]
Chemical Profile of Thiophene-3-carboximidamide HCl
Thiophene-3-carboximidamide, in its hydrochloride salt form for enhanced stability and handling, possesses two key reactive sites: the nucleophilic nitrogen atoms of the amidine group and the electrophilic carbon of the same group. This duality allows it to react with a wide range of bifunctional electrophiles to form various heterocyclic rings. The thiophene ring itself is relatively stable to many reaction conditions, although strong acids can induce polymerization.[6]
The amidine moiety is the key player in the construction of fused pyrimidine rings. The reaction typically proceeds through a nucleophilic attack from one of the amidine nitrogens onto an electrophilic center, followed by an intramolecular cyclization and subsequent dehydration or aromatization to yield the final heterocyclic product.
Synthetic Pathways to Bioactive Thieno[2,3-d]pyrimidines
The most common and efficient method for constructing the thieno[2,3-d]pyrimidine scaffold from Thiophene-3-carboximidamide is through cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach allows for a high degree of diversity in the final products by simply varying the dicarbonyl component.
General Reaction Scheme: Cyclocondensation with β-Ketoesters
A widely applicable synthetic route involves the reaction of Thiophene-3-carboximidamide HCl with a β-ketoester, such as ethyl acetoacetate, to yield 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one. This reaction provides a foundational scaffold that can be further functionalized.
Below is a general workflow for this synthetic strategy:
Caption: General workflow for the synthesis of Thieno[2,3-d]pyrimidin-4-one derivatives.
Detailed Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydro-3H-benzo[3][5]thieno[2,3-d]pyrimidin-4-one
This protocol details the synthesis of a specific thieno[2,3-d]pyrimidine derivative with known biological activity, adapted from established methodologies for related compounds.
Materials:
-
Thiophene-3-carboximidamide HCl
-
Ethyl 2-oxocyclohexanecarboxylate
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Causality Note: Sodium ethoxide is a strong base required to deprotonate the hydrochloride salt of the amidine, liberating the free base which is the active nucleophile. It also catalyzes the condensation reaction by promoting enolate formation from the β-ketoester.
-
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 15.1 g (0.1 mol) of Thiophene-3-carboximidamide HCl, followed by the dropwise addition of 17.0 g (0.1 mol) of ethyl 2-oxocyclohexanecarboxylate with stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps to proceed at a reasonable rate.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated mixture into 200 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until a pH of 5-6 is reached. A solid precipitate will form.
-
Causality Note: Acidification protonates the phenoxide intermediate, leading to the precipitation of the less soluble product.
-
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an appropriate solvent, such as ethanol or a mixture of DMF and water, to obtain the pure 2-methyl-5,6,7,8-tetrahydro-3H-benzo[3][5]thieno[2,3-d]pyrimidin-4-one.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reaction Mechanism
The formation of the thieno[2,3-d]pyrimidine ring proceeds through a well-established cyclocondensation mechanism.
Caption: Simplified mechanism of thieno[2,3-d]pyrimidine formation.
Detailed Mechanistic Steps:
-
The free base of Thiophene-3-carboximidamide, generated in situ, acts as a nucleophile.
-
One of the amidine nitrogen atoms attacks the electrophilic carbonyl carbon of the ester group in the β-ketoester.
-
The resulting tetrahedral intermediate collapses, eliminating ethanol.
-
The second nitrogen atom of the amidine then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic thieno[2,3-d]pyrimidine ring system.
Biological Activities of Synthesized Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidine derivatives synthesized from Thiophene-3-carboximidamide and its analogues have shown promising biological activities, particularly in the fields of oncology and microbiology.
Anticancer Activity
Many thieno[2,3-d]pyrimidine derivatives have been evaluated for their anticancer properties and have shown significant cytotoxicity against various cancer cell lines.[5] Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[1][3]
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-Anilino-thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 22.12 - 37.78 µM | [5] |
| 2-(Benzylamino)-thieno[2,3-d]pyrimidines | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [2] |
| Substituted thieno[2,3-d]pyrimidines | HepG-2 (Liver) | Higher cytotoxicity than reference | [1] |
| 6-Substituted thieno[2,3-d]pyrimidines | NCI-IGROV1 (Ovarian) | Potent anti-proliferative activity | [7] |
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold is also a valuable template for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE | 2–16 mg/L | [4] |
| Thieno[2,3-d]pyrimidine derivatives | Staphylococcus aureus (MRSA) | Good anti-Gram-positive activity | [8] |
| Thieno[2,3-b]thiophene derivatives | Geotricum candidum | More potent than Amphotericin B | [9] |
| 4-Alkyl/Arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Antifungal activity | [10] |
Troubleshooting and Optimization
-
Low Yield: If the product yield is low, ensure that the sodium ethoxide solution is freshly prepared and that anhydrous conditions are maintained throughout the reaction. The quality of the starting materials is also crucial. Increasing the reflux time may also improve the yield.
-
Purification Challenges: If the product is difficult to purify by recrystallization, consider using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).
-
Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the reaction is allowed to proceed for too long. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
Conclusion
Thiophene-3-carboximidamide HCl is an invaluable and cost-effective starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The protocols and insights provided in this guide demonstrate a clear and reproducible pathway for the synthesis of thieno[2,3-d]pyrimidines, a scaffold with proven anticancer and antimicrobial potential. The versatility of the cyclocondensation reaction allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs. The continued exploration of the synthetic utility of Thiophene-3-carboximidamide HCl is expected to yield novel therapeutic agents with improved efficacy and selectivity.
References
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. Retrieved January 17, 2026, from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. (1989). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
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Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: The Thiophene-3-carboximidamide Scaffold in Modern Medicinal Chemistry
Abstract: This guide provides a comprehensive overview of Thiophene-3-carboximidamide Hydrochloride as a versatile chemical scaffold for medicinal chemistry and drug discovery. The thiophene ring is a privileged pharmacophore, present in numerous FDA-approved drugs, prized for its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings.[1] The carboximidamide (amidine) moiety, a bioisostere of the more common carboxamide, offers distinct advantages in its basicity and hydrogen-bonding capabilities, enabling novel interactions with biological targets. This document details the rationale for its use, potential therapeutic targets based on structurally related analogs, and detailed protocols for the synthesis and evaluation of its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Scientific Rationale and Core Concepts
The Thiophene Ring: A Privileged Scaffold
The thiophene heterocycle is a cornerstone of medicinal chemistry.[2] Its sulfur atom influences the ring's electronic distribution, creating a planar, aromatic system that can engage in π-π stacking and other non-covalent interactions with protein targets.[3][4] Unlike a simple benzene ring, the sulfur atom can also act as a hydrogen bond acceptor, modifying a compound's solubility and metabolic stability.[1] This has led to the incorporation of thiophene in a wide array of approved drugs for indications including cancer, inflammation, and infectious diseases.[1][5]
The Carboximidamide Moiety: A Versatile Functional Group
The carboximidamide group (also known as an amidine) is a functional group with the formula RC(=NH)NH₂. It is the hydrochloride salt of this basic group that is the subject of this guide. In drug design, amidines are often explored as bioisosteres of amides or ureas. Their key advantages include:
-
Enhanced Basicity: The imidamide moiety is more basic than the corresponding amide, allowing it to be protonated at physiological pH. This can be exploited to form strong salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein's active site.
-
Hydrogen Bonding: It possesses both hydrogen bond donors and acceptors, enabling complex and robust binding networks with target proteins.
-
Synthetic Handle: The reactive nature of the amidine allows for its use as a key intermediate in the synthesis of more complex heterocyclic systems.[6]
The combination of the thiophene core with the carboximidamide functional group presents a powerful starting point for generating novel molecular entities with diverse pharmacological potential.
General Synthetic Strategy
This compound serves as a foundational building block. A primary synthetic route involves its reaction with various electrophiles, such as acyl chlorides or activated carboxylic acids, to generate N-substituted derivatives. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Figure 1: General workflow for synthesizing a library of derivatives from Thiophene-3-carboximidamide HCl.
Potential Therapeutic Targets & Applications
While this compound itself is a building block, extensive research on the closely related thiophene-3-carboxamide scaffold provides a strong, data-driven rationale for target selection. The following sections outline key therapeutic areas where derivatives of this scaffold are likely to show significant activity.
Application I: Kinase Inhibition in Oncology
Thiophene carboxamides have emerged as potent inhibitors of several protein kinases crucial to cancer progression. The carboxamide group often forms critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket. The carboximidamide group is hypothesized to replicate or enhance these interactions.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis.[7] Several series of thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-proliferative and anti-angiogenic properties.[7][8] Compound 14d from one study showed an IC₅₀ of 191.1 nM against VEGFR-2 and inhibited tumor cell migration and tube formation.[7] Another study identified compound 5 , which displayed an IC₅₀ of 0.59 µM against VEGFR-2.[8][9]
-
JNK Inhibition: c-Jun N-terminal kinase (JNK) is implicated in inflammatory diseases and cancer. Thiophene-3-carboxamide derivatives have been identified as dual inhibitors, potentially binding to both the ATP site and the JIP substrate docking site, offering a unique mechanism of action.[10]
-
EGFR Inhibition: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a known oncogenic driver. A series of trisubstituted thiophene-3-carboxamide selenide derivatives were developed as EGFR kinase inhibitors, with compound 16e showing an IC₅₀ of 94.44 nM.[11]
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene-based compounds.
Table 1: Inhibitory Activity of Selected Thiophene-3-Carboxamide Analogs Against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ Value | Cell Line (Cytotoxicity) | IC₅₀ (Cell) | Reference |
|---|---|---|---|---|---|
| Compound 25 | JNK1 | 1.32 µM | - | - | [10] |
| Compound 14d | VEGFR-2 | 191.1 nM | A549 (Lung) | Not specified | [7] |
| Compound 5 | VEGFR-2 | 0.59 µM | HepG-2 (Liver) | 3.51 µM | [8][9] |
| Compound 21 | VEGFR-2 | 1.29 µM | HepG-2 (Liver) | 4.89 µM | [8][9] |
| Compound 16e | EGFR | 94.44 nM | HCT116 (Colon) | 3.20 µM |[11] |
Application II: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair.[12] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP in these HR-deficient cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[12]
Many approved PARP inhibitors (e.g., Olaparib, Rucaparib) feature a carboxamide moiety that mimics the nicotinamide portion of the natural PARP substrate, NAD+.[12] The Thiophene-3-carboximidamide scaffold is an excellent candidate for developing novel PARP inhibitors. The protonated amidine could form a strong salt bridge with the key glutamate residue (Glu988 in PARP-1) in the active site, potentially leading to high potency and novel intellectual property.
Figure 3: The principle of synthetic lethality using PARP inhibitors in BRCA-deficient cancer cells.
Experimental Protocols
The following protocols provide standardized methods for synthesizing and evaluating derivatives of Thiophene-3-carboximidamide.
Protocol 3.1: General Synthesis of N-Aryl-Thiophene-3-Carboximidamide Derivatives
Causality: This protocol uses a standard amide coupling reaction, adapted for the carboximidamide starting material. EDC and DMAP are used to activate the carboxylic acid, facilitating nucleophilic attack by the amidine. The base is crucial to deprotonate the hydrochloride salt and neutralize the HCl generated during the reaction.
-
Preparation: To a solution of the desired aryl carboxylic acid (1.1 equivalents) in dichloromethane (DCM, 10 mL) at room temperature, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Activation: Stir the mixture under an argon atmosphere for 30 minutes to form the activated ester.
-
Coupling: Add this compound (1.0 eq.) and triethylamine (TEA, 2.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.[13]
-
Validation: Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 3.2: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)
Causality: This biochemical assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins. A decrease in signal in the presence of an inhibitor indicates its potency.
-
Plate Preparation: Add 5 µL of 1X PARP buffer to all wells of a 96-well white plate.
-
Compound Addition: Add 1 µL of the test compound (Thiophene-3-carboximidamide derivative) at various concentrations (e.g., 10-point, 3-fold serial dilution) to the sample wells. Add 1 µL of DMSO to the positive and negative control wells.
-
Enzyme Addition: Add 2 µL of the PARP-1 enzyme/histone protein mixture to all wells except the negative control (add 2 µL of buffer instead).
-
Reaction Initiation: Add 2 µL of a biotinylated NAD+ solution to all wells. Mix gently and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Streptavidin-HRP conjugate diluted in buffer to each well. Incubate for 30 minutes.
-
Signal Generation: Add 10 µL of chemiluminescent substrate.
-
Measurement: Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3.3: Cellular Proliferation (MTS) Assay
Causality: This cell-based assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of the MTS reagent to formazan by viable cells indicates the cytotoxic or cytostatic effect of the test compound.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 for PARP inhibitors, A549 for VEGFR-2 inhibitors) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until color development is sufficient.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.[13]
References
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Sorba, G., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Kaur, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Biris, C. G., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]
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Singh, T., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. Available at: [Link]
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Tanimoto, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Li, P., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Verma, S. M., et al. (2022). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Inorganic Chemistry. Available at: [Link]
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Jaradat, N., et al. (2020). Therapeutic importance of synthetic thiophene. Results in Chemistry. Available at: [Link]
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MDPI Encyclopedia. (2021). Thiophene-Based Compounds. Available at: [Link]
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Biris, C. G., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. Available at: [Link]
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Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
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El-Gamal, M. I., et al. (2025). Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. Translational Oncology. Available at: [Link]
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Wang, Z., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules. Available at: [Link]
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Hernandez-Perez, R. J., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal. Available at: [Link]
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Hernandez-Perez, R. J., et al. (2024). Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1. ResearchGate. Available at: [Link]
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Wang, W., et al. (2022). Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance. EMBO Molecular Medicine. Available at: [Link]
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Application Notes & Protocols: A Framework for Developing Novel Anti-Inflammatory Agents from a Thiophene-3-carboximidamide HCl Scaffold
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization and advancement of novel anti-inflammatory agents derived from a Thiophene-3-carboximidamide HCl core structure. Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, known to interact with key biological targets in inflammatory pathways.[1][2] This guide outlines a logical, multi-tiered screening cascade, from initial cell-based assays to mechanistic studies and preliminary in vivo validation. Each protocol is presented with detailed, step-by-step instructions, complemented by an explanation of the scientific rationale behind the experimental design to ensure robust and reproducible outcomes.
Section 1: Introduction and Strategic Overview
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The development of new anti-inflammatory drugs is therefore a critical area of research.[4][5][6] The thiophene ring is a versatile scaffold found in numerous approved drugs and clinical candidates, valued for its unique electronic properties and ability to form key interactions with enzyme active sites.[1] Thiophene derivatives have shown significant promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, crucial mediators of the inflammatory cascade.[1]
This guide uses Thiophene-3-carboximidamide HCl as a foundational scaffold for derivatization and subsequent screening. The proposed workflow is designed to efficiently identify promising lead compounds by systematically evaluating their ability to modulate key inflammatory pathways.
The Drug Discovery and Development Workflow
The process of advancing a chemical scaffold from a concept to a viable drug candidate is a systematic endeavor.[5][6] It begins with broad screening to identify activity, followed by more specific assays to confirm this activity and elucidate the mechanism of action, and finally, validation in a complex biological system.
Figure 1: A tiered workflow for screening novel anti-inflammatory agents.
Section 2: The Inflammatory Signaling Cascade: Key Targets
A successful anti-inflammatory agent often works by interrupting a key signaling pathway that leads to the production of inflammatory mediators. One of the most critical pathways is mediated by the transcription factor Nuclear Factor kappa B (NF-κB).[7][8]
The NF-κB Signaling Pathway
NF-κB is a protein complex that controls the transcription of DNA for numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2.[9][10] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that activates the IκB kinase (IKK) complex.[10] IKK then phosphorylates IκBα, marking it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[10][11] Novel thiophene derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Figure 2: The canonical NF-κB signaling pathway and a potential target for inhibition.
Section 3: In Vitro Screening Protocols
This section details the primary and secondary assays for evaluating the anti-inflammatory potential of Thiophene-3-carboximidamide HCl derivatives.
Protocol 3.1: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Principle: This is a primary high-throughput screening assay. Macrophages, when activated by LPS, upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a large production of nitric oxide (NO), a key inflammatory mediator.[12] The inhibitory activity of the test compounds is quantified by measuring the reduction of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.[13]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4
-
Thiophene-3-carboximidamide HCl derivatives dissolved in DMSO
-
Griess Reagent Kit (e.g., from Thermo Fisher Scientific)
-
Sodium Nitrite (NaNO₂) standard
-
96-well flat-bottom cell culture plates
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Pre-treat the cells by adding 1 µL of the compound solution to each well (final DMSO concentration ≤ 0.1%).
-
Inflammation Induction: After 1 hour of pre-treatment, stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 0 µM) to calculate the nitrite concentration in the samples.
-
-
Controls:
-
Vehicle Control: Cells treated with DMSO and LPS. (Represents 100% NO production).
-
Negative Control: Cells treated with DMSO only (no LPS). (Baseline NO production).
-
Positive Control: Cells treated with a known iNOS inhibitor (e.g., L-NAME) and LPS.
-
-
Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Protocol 3.2: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: Hits from the primary screen should be validated by measuring their effect on other key inflammatory mediators. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines produced downstream of NF-κB activation.[14][15] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and quantitative method to measure the concentration of these cytokines in the cell culture supernatant.[16][17]
-
Materials:
-
Supernatants collected from the experiment described in Protocol 3.1.
-
Human or Murine TNF-α and IL-6 ELISA Kits (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Step-by-Step Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit. A general workflow is as follows:
-
Capture Antibody Coating: Coat a 96-well ELISA plate with the capture antibody overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.[17]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). A blue color will develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid). The color will turn yellow.
-
Read Plate: Measure the absorbance at 450 nm.
-
-
Controls: Use the same controls as in Protocol 3.1.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to interpolate the concentration of TNF-α and IL-6 in the samples. Calculate the IC₅₀ for the inhibition of each cytokine.
Protocol 3.3: COX-2 Inhibition Assay
-
Principle: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[3] COX-2 is the inducible isoform that is upregulated during inflammation.[18] This assay determines if the test compounds directly inhibit COX-2 enzymatic activity, which is a desirable mechanism of action. Fluorometric or colorimetric inhibitor screening kits are commercially available.[19][20]
-
Materials:
-
Step-by-Step Procedure:
-
Follow the protocol provided with the commercial kit.
-
Typically, the test compound is incubated with the COX-2 enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The assay measures the production of prostaglandin G2 (PGG2) or other downstream products via a fluorescent or colorimetric probe.[20]
-
The signal is read over time (kinetic mode) or at a fixed endpoint using a microplate reader.
-
-
Controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).
-
Inhibitor Control: Enzyme + Substrate + Known COX-2 inhibitor.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound and determine the IC₅₀ value.
Section 4: Data Presentation and Interpretation
Consolidating data into a clear format is crucial for comparing the activity of different derivatives and making informed decisions about which compounds to advance.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of Thiophene-3-carboximidamide HCl Derivatives
| Compound ID | Parent Scaffold Modification | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| TH-001 | -H (Parent) | > 50 | > 50 | > 50 | > 50 |
| TH-002 | -4-fluorophenyl | 12.5 | 15.2 | 18.9 | > 50 |
| TH-003 | -3,4-dimethoxyphenyl | 2.1 | 3.5 | 4.1 | 25.6 |
| TH-004 | -4-pyridyl | 8.9 | 10.1 | 11.5 | > 50 |
| Celecoxib | Reference Drug | 28.4 | 35.1 | 40.2 | 0.05 |
| L-NAME | Reference Drug | 5.5 | N/A | N/A | N/A |
-
Interpretation: In this hypothetical dataset, compound TH-003 emerges as the most promising lead. It demonstrates potent, dose-dependent inhibition of NO, TNF-α, and IL-6 production, suggesting it acts upstream, likely at the level of the NF-κB pathway. Its weak activity against isolated COX-2 suggests it is not a direct COX-2 inhibitor, which could be a favorable property for avoiding certain side effects associated with traditional NSAIDs.
Section 5: In Vivo Proof-of-Concept Protocol
Promising compounds from in vitro testing must be evaluated in a living organism to assess their efficacy and potential liabilities.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic and widely used model for acute inflammation.[21][22] Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a vehicle-treated group.[23]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200g).
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Reference drug (e.g., Indomethacin or Ibuprofen).
-
Plebthysmometer or digital calipers to measure paw volume/thickness.
-
-
Step-by-Step Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment. Fast animals overnight before dosing, with water ad libitum.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Dosing: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Euthanasia: At the end of the experiment, euthanize the animals using an approved method.
-
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
The peak inflammatory response is typically observed around 3-4 hours. Data is often presented as the % inhibition at the peak time point.
-
Table 2: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Volume at 3h (mL ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| TH-003 | 10 | 0.65 ± 0.05 | 23.5% |
| TH-003 | 30 | 0.45 ± 0.04 | 47.1% |
| TH-003 | 100 | 0.35 ± 0.03 | 58.8% |
-
Interpretation: The hypothetical data shows that compound TH-003 significantly reduces acute inflammation in a dose-dependent manner, with efficacy comparable to the standard drug Indomethacin at the highest dose. This provides strong in vivo proof-of-concept for its anti-inflammatory activity.
Section 6: Concluding Remarks
This guide provides a validated framework for the initial stages of anti-inflammatory drug discovery using Thiophene-3-carboximidamide HCl as a starting point. By following this systematic approach of in vitro screening, mechanistic elucidation, and in vivo validation, researchers can efficiently identify and characterize novel thiophene derivatives with therapeutic potential. Compounds that demonstrate robust efficacy in these models, such as the hypothetical TH-003, would become strong candidates for further lead optimization, pharmacokinetic studies, and more extensive toxicological evaluation.
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
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Kantevari, S., et al. (2011). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2012). Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate. Available at: [Link]
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Al-Abdullah, E.S., et al. (2020). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]
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de Oliveira, A.M., et al. (2019). RMD86, a thiophene derivative, promotes antinociceptive and antipyretic activities in mice. Future Medicinal Chemistry. Available at: [Link]
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Application of Thiophene-3-carboximidamide Hydrochloride in Anticancer Drug Discovery: A Methodological Guide
Introduction: The Thiophene Scaffold as a Privileged Structure in Oncology
The search for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry.[1] Within this landscape, heterocyclic compounds are pivotal, and the thiophene ring, a sulfur-containing heterocycle, has emerged as a particularly influential scaffold for the development of potent anticancer molecules.[2][3] The versatility of the thiophene core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties and interaction with a wide array of cancer-specific biological targets.[2][4]
The Rise of Thiophene Derivatives in Cancer Therapy
Thiophene and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Their efficacy in oncology is attributed to their ability to inhibit critical cellular processes involved in cancer progression. The nature and position of substituents on the thiophene ring significantly influence the mechanism of action, which can range from the inhibition of key enzymes like topoisomerases and protein kinases to the disruption of tubulin polymerization and the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS).[1][5]
Thiophene-3-carboxamide: A Promising Subclass
Within the broader family of thiophene derivatives, the thiophene-carboxamide scaffold has garnered significant attention as a source of potent anticancer agents.[6][7] Members of this class have been identified as powerful inhibitors of critical targets in cancer signaling, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), protein kinase B (AKT), and Epidermal Growth Factor Receptor (EGFR).[8][9][10] For example, certain thiophene carboxamide derivatives have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization, thereby arresting cancer cells in the G2/M phase of the cell cycle.[11][12]
Investigational Profile: Thiophene-3-carboximidamide Hydrochloride
This document focuses on this compound, a specific analog within this promising class. While direct, extensive studies on this particular molecule are emerging, its structural features—a thiophene core linked to a carboximidamide group—suggest a strong potential for anticancer activity. The carboximidamide moiety can act as a bioisostere for the carboxamide, potentially forming key hydrogen bond interactions within the active sites of target proteins. This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a novel anticancer drug candidate, progressing from initial cytotoxicity screening to the elucidation of its mechanism of action.
Foundational Screening: Assessment of Cytotoxicity
The initial and most critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth and proliferation of cancer cells.[13] This is typically achieved through in vitro cytotoxicity assays that measure cell viability after exposure to the compound.[14]
The Principle of Metabolic Viability Assays
Modern high-throughput screening relies on assays that use metabolic activity as a proxy for cell viability. The rationale is that viable, proliferating cells maintain a high rate of metabolic activity, particularly within the mitochondria. Enzymes such as NAD(P)H-dependent cellular oxidoreductases are active in healthy cells and can reduce tetrazolium salts into colored formazan products.[15][16] The intensity of the resulting color is directly proportional to the number of viable cells.[15] Among these, the XTT assay is preferred for its streamlined workflow, as it produces a water-soluble formazan product, eliminating the solubilization step required in the older MTT assay.[15][17]
Protocol 1: Determining IC₅₀ with the XTT Cell Viability Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀)—the concentration of this compound required to inhibit the growth of a cancer cell population by 50%.
Materials:
-
This compound (test compound)
-
Selected human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom cell culture plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent and electron-coupling reagent (e.g., PMS)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (e.g., DMSO or sterile water, depending on compound solubility)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[18]
-
Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Perform a serial dilution to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Add 100 µL of the diluted compound (or vehicle/positive control) to the appropriate wells, resulting in a final volume of 200 µL/well.
-
Incubate the plate for 48 to 72 hours. The duration should be consistent and is dependent on the cell line's doubling time.[18]
-
-
XTT Assay Execution:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[19]
-
Add 50 µL of the activated XTT solution to each well, including controls.[15]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.[15]
-
-
Data Acquisition:
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC₅₀ value.
-
Example Data Presentation:
| Cancer Cell Line | Tissue of Origin | Thiophene-3-carboximidamide HCl IC₅₀ (µM) [Hypothetical] | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HCT116 | Colorectal Carcinoma | 9.5 ± 1.1 | 0.5 ± 0.07 |
| A549 | Lung Carcinoma | 21.2 ± 2.4 | 1.1 ± 0.2 |
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ value of a test compound.
Elucidating the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to understand how the compound kills cancer cells. Two primary mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[20][21] Flow cytometry is a powerful technique for investigating both phenomena.[22]
Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining
Scientific Rationale: Apoptosis is a highly regulated process that is often dysregulated in cancer.[21] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells whose membranes have lost integrity.[22] By using these two stains together, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early Apoptotic cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common in this assay).
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.[24] Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Centrifuge the cell suspension to pellet the cells and wash twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[24]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Excite FITC with a 488 nm laser and collect emission at ~530 nm. Excite PI and collect emission at ~617 nm.
-
Collect data for at least 10,000 events per sample and analyze the quadrants to quantify the percentage of cells in each population.
-
Protocol 3: Cell Cycle Analysis with Propidium Iodide
Scientific Rationale: Many anticancer drugs exert their effects by causing damage that triggers cell cycle checkpoints, leading to arrest in a specific phase (G1, S, or G2/M) and preventing cell division.[25] Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their cell cycle phase:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively replicating DNA, so their content is between 2n and 4n.
-
G2/M phase: Cells have completed DNA replication and have a doubled (4n) DNA content.
Procedure:
-
Cell Treatment:
-
Treat cells in 6-well plates with the test compound at IC₅₀ concentration for a relevant time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS to rehydrate them.
-
Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. RNase A is critical as it degrades RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a histogram plot of fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Visualizing Potential Mechanisms of Action
Caption: Potential mechanisms of action for a novel thiophene derivative.
Conclusion and Future Directions
This guide outlines a systematic, three-protocol approach to evaluate the anticancer potential of this compound. By first establishing its cytotoxic potency (IC₅₀) and then investigating its effects on apoptosis and the cell cycle, researchers can build a strong foundational understanding of its biological activity.
Positive results from these assays—such as a low micromolar IC₅₀, significant induction of apoptosis, and arrest of the cell cycle in a specific phase—would provide a compelling rationale for more advanced mechanistic studies. Future work could include:
-
Target Identification: Utilizing kinase profiling assays or tubulin polymerization assays to identify specific molecular targets, based on the known activities of related thiophene carboxamides.[10][20]
-
Pathway Analysis: Performing Western blot analysis to probe for key proteins involved in apoptosis (e.g., cleaved Caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Studies: Progressing the compound to animal models to assess its efficacy and safety in a whole-organism context.
By following these robust and well-validated protocols, researchers can effectively characterize the anticancer properties of this compound and determine its promise as a lead compound for future drug development.
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Jayachandran, E., et al. (2016). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed. Retrieved from [Link]
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Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Bansal, R., & Kaur, J. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Al-Ostath, O. A., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. Retrieved from [Link]
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Qiu, J., et al. (2016). Cellular Apoptosis Assay of Breast Cancer. PubMed. Retrieved from [Link]
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Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]
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Bentham Science. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
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Abu-Serie, M. M., & El-Shorbagi, A.-N. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Retrieved from [Link]
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Al-Ostath, O. A., et al. (2022). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. Retrieved from [Link]
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Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]
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El-Damasy, D. A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health. Retrieved from [Link]
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Telford, W. G., et al. (2002). Apoptosis assays with lymphoma cell lines: problems and pitfalls. PubMed Central. Retrieved from [Link]
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Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Retrieved from [Link]
-
de Fátima, A., et al. (2018). Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]
-
Abu-Serie, M. M., & El-Shorbagi, A.-N. A. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Retrieved from [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Retrieved from [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
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Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]
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Mioc, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiophene-3-carboximidamide Hydrochloride
Welcome to the technical support center for Thiophene-3-carboximidamide Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Thiophene-containing compounds are significant scaffolds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The carboximidamide (amidine) functional group is a key building block for constructing various heterocyclic systems and acts as a bioisostere for other functional groups in drug design.
This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the common challenges encountered during the synthesis, purification, and handling of this compound.
Section 1: Synthesis and Mechanism FAQs
This section addresses fundamental questions regarding the primary synthetic routes to this compound, focusing on the widely used Pinner reaction.
Q1: What is the most common and reliable method for synthesizing this compound from Thiophene-3-carbonitrile?
The most prevalent and direct method is the Pinner reaction . This reaction involves treating the starting nitrile (Thiophene-3-carbonitrile) with an alcohol (typically ethanol) under anhydrous acidic conditions, usually with dry hydrogen chloride (HCl) gas. The reaction proceeds through a key intermediate known as a Pinner salt (an imidate hydrochloride), which is then converted to the desired amidine hydrochloride upon reaction with ammonia or an ammonium salt.[4][5][6]
Q2: Can you explain the mechanism of the Pinner reaction for this synthesis?
Certainly. The Pinner reaction is a two-stage process. Understanding the mechanism is crucial for troubleshooting, as it highlights the sensitivity of the reaction to moisture and stoichiometry.
-
Formation of the Pinner Salt (Imidate Hydrochloride): Anhydrous HCl protonates the nitrogen atom of the thiophene-3-carbonitrile, significantly increasing the electrophilicity of the nitrile carbon. A molecule of alcohol then acts as a nucleophile, attacking this activated carbon. A subsequent proton transfer yields the stable imidate hydrochloride, often referred to as the "Pinner salt".[6]
-
Ammonolysis to the Amidine Hydrochloride: The isolated and dried Pinner salt is then treated with a source of ammonia (e.g., a solution of ammonia in alcohol or ammonium chloride). The ammonia displaces the alkoxy group of the imidate to form the final this compound product, which typically precipitates from the reaction mixture.
Below is a diagram illustrating the reaction pathway.
Sources
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiophene-3-carboximidamide Hydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals working with the synthesis of Thiophene-3-carboximidamide Hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind the formation of common side products. Our goal is to empower you to diagnose and solve experimental challenges effectively.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
This compound is typically synthesized from thiophene-3-carbonitrile via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to the nitrile, forming an intermediate imidate salt (a Pinner salt), which is then reacted with ammonia or an ammonium salt to yield the desired amidine hydrochloride.[1][2] While robust, this pathway is sensitive to reaction conditions, and deviations can lead to a range of predictable side products.
The key to a successful synthesis lies in the careful control of the reaction environment, particularly the exclusion of water and management of temperature, as the Pinner salt intermediate is highly reactive and thermally unstable.[2][3]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Symptom: After the reaction and workup, you isolate very little of the expected this compound.
-
Potential Cause 1: Incomplete Pinner Salt Formation. The initial reaction between thiophene-3-carbonitrile and the alcohol may not have gone to completion. This can be due to insufficient acid catalyst or reaction time. The Pinner reaction requires a strong acid, typically anhydrous HCl gas, to protonate the nitrile and activate it for nucleophilic attack by the alcohol.[1][4]
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Any moisture will consume the HCl gas and can lead to side reactions.[1][2]
-
Verify HCl Saturation: Ensure that the alcohol/solvent mixture is fully saturated with anhydrous HCl gas, typically performed at low temperatures (0°C).[1]
-
Allow Sufficient Reaction Time: While the reaction is often rapid, allow it to stir for the recommended time at a low temperature to ensure complete formation of the imidate hydrochloride.
-
-
Potential Cause 2: Premature Hydrolysis of the Pinner Salt. If there is water in your reaction mixture during the ammonolysis step, the imidate can be hydrolyzed to the corresponding ester.[3][4][5]
-
Troubleshooting:
-
Use Anhydrous Ammonia Source: When adding ammonia, use anhydrous ammonia gas or a solution of ammonia in a dry alcohol (e.g., isopropanol or ethanol). Avoid aqueous ammonia solutions.
-
Issue 2: Presence of a Major Side Product with a Carbonyl Group
-
Symptom: Your crude product shows a significant peak in the IR spectrum around 1700-1730 cm⁻¹ (ester C=O stretch) or 1650-1690 cm⁻¹ (amide C=O stretch). NMR analysis may show an alkoxy group (for an ester) or broad NH peaks (for an amide).
-
Potential Cause 1: Formation of Thiophene-3-carboxylate Ester. This is the most common side product and arises from the hydrolysis of the Pinner salt intermediate.[3][4][5][6] The presence of even trace amounts of water can lead to the formation of the ester.[5][7]
-
Troubleshooting:
-
Rigorous Drying of Reagents and Glassware: Dry all solvents over appropriate drying agents. Glassware should be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Potential Cause 2: Formation of Thiophene-3-carboxamide. The Pinner salt can rearrange to the more thermodynamically stable N-alkyl amide, or the final amidine product can hydrolyze to the amide under certain workup conditions.[2][3] High temperatures can promote the rearrangement of the imidate hydrochloride to the corresponding amide.[2]
-
Troubleshooting:
-
Maintain Low Temperatures: The Pinner reaction should be carried out at low temperatures (typically 0°C or below) to prevent the thermal rearrangement of the imidate salt.[2][3]
-
Controlled Workup: During workup, avoid prolonged heating or strongly acidic/basic conditions that could hydrolyze the amidine.
-
Issue 3: Formation of a Higher Molecular Weight Side Product
-
Symptom: Mass spectrometry of your crude product shows a peak at a higher mass than the expected product, potentially corresponding to a dimer or an orthoester.
-
Potential Cause 1: Formation of an Orthoester. If a large excess of alcohol is used in the Pinner reaction, the imidate salt can react with another molecule of alcohol to form an orthoester.[1][2][3]
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the alcohol, typically as the solvent or in a slight excess. Avoid a large excess.
-
-
Potential Cause 2: Dimerization. While less common, dimerization of the amidine product or intermediates can occur, potentially through oxidative pathways or other mechanisms, especially if reactive species are present.[8][9][10]
-
Troubleshooting:
-
Inert Atmosphere: A strictly inert atmosphere can help prevent oxidative side reactions.
-
Purification: These higher molecular weight byproducts can often be removed by column chromatography or recrystallization.[11]
-
Section 3: Visualizing the Reaction Pathways
To better understand the formation of these products, the following diagrams illustrate the key reaction pathways.
Caption: Main reaction pathway and common side products in the synthesis of Thiophene-3-carboximidamide HCl.
Section 4: Experimental Protocols
Protocol 1: Minimizing Side Product Formation in the Pinner Reaction
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen. Dry the alcohol (e.g., ethanol) over molecular sieves.
-
Reaction Setup: Dissolve Thiophene-3-carbonitrile in the anhydrous alcohol in a three-neck flask equipped with a gas inlet, a thermometer, and a drying tube.
-
HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble anhydrous HCl gas through the solution until it is saturated.
-
Reaction: Seal the flask and allow it to stir at 0°C for 12-24 hours. Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting nitrile.
-
Ammonolysis: Cool the reaction mixture to -10°C. Bubble anhydrous ammonia gas through the mixture or add a solution of ammonia in a dry alcohol until the solution is basic.
-
Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. The product will often precipitate and can be collected by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and less polar side products.
Section 5: Frequently Asked Questions (FAQs)
Q1: My final product is oily and difficult to crystallize. What could be the issue?
A: An oily product often indicates the presence of impurities. The most likely culprits are the ester or orthoester side products, which are often oils at room temperature. Try to purify a small amount by column chromatography on silica gel to identify the components. If an ester is present, it indicates that your reaction conditions were not sufficiently anhydrous.
Q2: Can I use a Lewis acid instead of HCl gas?
A: Yes, Lewis acid-promoted Pinner reactions have been reported.[5][7] However, the choice of Lewis acid and reaction conditions must be carefully optimized for your specific substrate. Some Lewis acids may also promote other side reactions. For the synthesis of amidines, the classical Pinner reaction with anhydrous HCl is often the most direct method.
Q3: How can I effectively remove the thiophene-3-carboxamide side product?
A: Thiophene-3-carboxamide is generally less polar than the desired hydrochloride salt. Purification can often be achieved by recrystallization from a suitable solvent system. Alternatively, column chromatography can be effective, though care must be taken as the hydrochloride salt may not be stable on silica gel. It may be necessary to free-base the amidine before chromatography and then reform the salt.
Q4: Is the thiophene ring stable to the strongly acidic conditions of the Pinner reaction?
A: The thiophene ring is generally stable to the acidic conditions of the Pinner reaction. However, very strong acids and high temperatures can lead to polymerization or other degradation pathways of thiophenes. This is another reason why maintaining low temperatures is crucial.
References
-
Wikipedia. Pinner reaction. [Link]
-
ACS Omega. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. 2021. [Link]
-
Organic Chemistry Portal. Nitrile to Ester - Common Conditions. [Link]
-
NROChemistry. Pinner Reaction. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. 2022. [Link]
-
NIH. A Lewis acid-promoted Pinner reaction. 2013. [Link]
-
Chemistry Steps. Nitriles to Esters. [Link]
-
YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. 2019. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
NIH. The dimerization of Δ1-piperidine-2-carboxylic acid. [Link]
-
NIH. Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides. [Link]
- Google Patents.
-
Beilstein Journals. A Lewis acid-promoted Pinner reaction. 2013. [Link]
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- 6. Nitrile to Ester - Common Conditions [commonorganicchemistry.com]
- 7. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 8. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic details of the cobalt-mediated dehydrogenative dimerization of aminoquinoline-directed benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Thiophene-3-carboximidamide Hydrochloride Derivatives
Welcome to the technical support center for the purification of Thiophene-3-carboximidamide Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these valuable chemical entities. Thiophene-based structures are critical scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and clinical success.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during purification, offering logical, step-by-step solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and what is their significance?
This compound is a chemical compound featuring a thiophene ring substituted with a carboximidamide (amidine) group, stabilized as a hydrochloride salt.[3][4] Thiophene derivatives are a class of "privileged structures" in medicinal chemistry, found in numerous approved drugs due to their ability to interact with a wide range of biological targets.[5] The amidine group, in particular, is a key pharmacophore that can act as a bioisostere for other functional groups and participate in critical hydrogen bonding interactions with enzymes and receptors.[6] Therefore, high-purity thiophene amidines are essential building blocks for synthesizing novel therapeutic agents.[1][2]
Q2: What are the common synthetic routes, and how do they impact purification?
The most common method for synthesizing amidine hydrochlorides is the Pinner reaction.[7][8] This acid-catalyzed method typically involves the reaction of a nitrile (Thiophene-3-carbonitrile) with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas to form an imidate hydrochloride intermediate. This intermediate is then treated with ammonia or an amine to yield the final amidine hydrochloride.[8]
A primary challenge arising from this synthesis is the formation of ammonium chloride (NH₄Cl) as a significant byproduct.[7] The similar physical properties of NH₄Cl and the target compound can make their separation difficult, representing a major purification hurdle.
Q3: What are the critical physicochemical properties to consider during purification?
Two properties are of paramount importance:
-
Hygroscopicity: Amidine hydrochlorides are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[9][10] This can cause the material to become clumpy or oily, making accurate weighing impossible and potentially leading to chemical degradation through hydrolysis.
-
Stability: While the hydrochloride salt form generally enhances stability compared to the free base, these molecules can still be sensitive.[11] Thiophene derivatives can sometimes decompose on acidic media, such as standard silica gel, and may be thermally labile.[12]
Q4: How is the purity of the final product typically assessed?
A multi-technique approach is recommended to ensure the purity and structural integrity of the final compound.
| Analytical Technique | Primary Use & Strengths | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Robust and versatile for assessing purity and quantifying impurities. Suitable for non-volatile and thermally labile compounds.[13] | May require derivatization for some compounds; potential for co-elution of impurities.[13] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | High sensitivity and selectivity; provides structural information about volatile impurities.[5][13] | Not suitable for non-volatile or thermally labile compounds.[13] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Indispensable for structural confirmation and detecting isomers. Quantitative NMR (qNMR) is a primary method for determining absolute purity without a specific reference standard.[13] | Lower sensitivity compared to chromatographic methods; higher instrumentation cost.[13] |
Troubleshooting Guide: Common Purification Challenges & Solutions
This section addresses specific issues encountered during the purification of this compound derivatives in a problem-solution format.
Problem 1: Final product has low purity and is contaminated with inorganic salts (e.g., Ammonium Chloride).
-
Probable Cause: Ammonium chloride (NH₄Cl) is a common byproduct of the Pinner synthesis used to create amidines.[7] Due to its polar and salt-like nature, it often co-precipitates with the desired product.
-
Solution: Selective Recrystallization. The key is to find a solvent system where the solubility of the target compound and NH₄Cl differ significantly.
-
Rationale: Ammonium chloride is highly soluble in water, moderately soluble in alcohols like methanol and ethanol, but virtually insoluble in less polar organic solvents like acetone, ethyl acetate, or dichloromethane. Your target amidine hydrochloride will likely have better solubility in alcohols than in other organic solvents.
-
Recommended Strategy:
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol. The target compound should dissolve, while a significant portion of the NH₄Cl may remain insoluble.
-
Filter the hot solution to remove the insoluble NH₄Cl.
-
Add a less polar "anti-solvent" (e.g., acetone, isopropyl ether, or ethyl acetate) dropwise to the hot filtrate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the purified product.
-
Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.
-
-
Detailed Protocol 1: Recrystallization for NH₄Cl Removal
-
Setup: Place the crude Thiophene-3-carboximidamide HCl in a clean, dry Erlenmeyer flask with a magnetic stir bar.
-
Dissolution: Add a minimal volume of methanol and heat the mixture gently (e.g., to 50-60 °C) with stirring until the organic product is fully dissolved.
-
Hot Filtration: If a precipitate (likely NH₄Cl) is visible, perform a hot filtration through a pre-warmed filter funnel to remove the insoluble salt.
-
Precipitation: Transfer the clear filtrate to a new flask. While stirring, slowly add ethyl acetate (anti-solvent) until the solution becomes persistently cloudy. Add a drop or two of methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in a 4 °C refrigerator for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small volume of cold ethyl acetate, and dry them thoroughly under high vacuum.
Problem 2: The purified product is a persistent oil or sticky solid that fails to crystallize.
-
Probable Cause:
-
Hygroscopicity: The product has absorbed atmospheric moisture, forming a viscous liquid or semi-solid.[9]
-
Residual Solvent: Trapped solvent molecules are disrupting the crystal lattice formation.
-
Impurities: The presence of even small amounts of impurities can act as "crystal poisons," inhibiting proper lattice formation.
-
-
Solution: Rigorous Drying and Trituration.
-
Rationale: These techniques aim to either remove the interfering substances (water, solvent) or induce nucleation in a non-solvent.
-
Recommended Strategy:
-
Drying: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable. Using a desiccant like P₂O₅ in the vacuum line can be very effective.
-
Trituration: Add a non-solvent in which the product is insoluble (e.g., diethyl ether, hexanes, or dichloromethane). Vigorously stir or scratch the flask with a spatula. This mechanical action can break up the oil and induce nucleation, often resulting in the formation of a fine powder.
-
Solvent Evaporation: Dissolve the oil in a small amount of a low-boiling solvent (like methanol or dichloromethane) and re-evaporate the solvent under vacuum. Repeating this process can help remove residual high-boiling solvents.
-
-
Problem 3: Product decomposes during column chromatography.
-
Probable Cause: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the degradation of acid-sensitive compounds like some thiophene derivatives.[12]
-
Solution: Use Deactivated Silica or an Alternative Method.
-
Rationale: Neutralizing the silica gel or using a different stationary phase prevents acid-catalyzed decomposition.
-
Recommended Strategy:
-
Deactivated Silica: Prepare a slurry of silica gel in the chosen eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. Let the slurry stand for an hour before packing the column.
-
Alternative Adsorbents: Consider using neutral alumina or C18-functionalized (reverse-phase) silica gel.
-
Preparative HPLC: For high-value or highly sensitive compounds, preparative HPLC offers superior resolution and control over conditions, often leading to higher purity.[5]
-
-
Problem 4: Inconsistent yields and purity; difficulty in handling the material.
-
Probable Cause: This is a classic symptom of working with a highly hygroscopic compound. Absorbed water adds weight, leading to inaccurate measurements of reagents and yields, and can interfere with reactions.[9]
-
Solution: Implement Strict Anhydrous Handling Techniques.
-
Rationale: Creating a moisture-free environment is the only way to ensure the integrity and accurate handling of hygroscopic salts.[10]
-
Recommended Strategy:
-
Glovebox/Glove Bag: Whenever possible, handle and weigh the material inside a glovebox or a glove bag under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Desiccator Storage: Store the compound in a tightly sealed container inside a desiccator containing a strong drying agent (e.g., Drierite® or P₂O₅).[9]
-
Rapid Handling: If a glovebox is unavailable, work quickly. Have all spatulas, weigh boats, and vials clean, dry, and ready before opening the main container. Minimize the time the container is open to the atmosphere.
-
-
Detailed Protocol 2: Handling Hygroscopic Thiophene-3-carboximidamide HCl
-
Preparation: Place the sealed container of the compound, along with all necessary tools (spatulas, weigh paper, vials), inside a desiccator for at least one hour to ensure all surfaces are dry.
-
Weighing (No Glovebox): Remove the items from the desiccator. Tare a dry weighing vessel on the analytical balance. Quickly open the compound container, transfer the approximate amount needed, and immediately reseal the container. Record the weight.
-
Dissolution: Promptly transfer the weighed solid to your reaction flask or vial, which should already contain the anhydrous solvent or be under an inert atmosphere.
-
Storage: After use, ensure the primary container is tightly sealed. For extra protection, wrap the cap with Parafilm® before returning it to the desiccator.
Visual Workflows and Diagrams
Workflow for Troubleshooting Purification Issues
The following diagram outlines a logical workflow for addressing common purification challenges.
Caption: A workflow for troubleshooting common purification issues.
Decision Tree for Purification Method Selection
This diagram helps in selecting the most appropriate purification strategy based on the nature of the impurities and the product.
Caption: A decision tree for selecting the appropriate purification method.
References
- BenchChem. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. BenchChem Technical Support.
- Google Patents. (CN100528836C). Purifying method of high-purity amidine hydrochloride.
- BenchChem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). High-Purity 3-Thiopheneacetonitrile: A Technical Guide for Researchers. BenchChem Technical Support.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
- HepatoChem. How do you handle hygroscopic salts?.
- Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2017). PMC - NIH.
- Mastering Thiophene Synthesis: Insights for Chemical Manufacturers. Article.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Matrix Fine Chemicals. This compound.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- PubChem. Thiophene-3-carboximidamide.
- Wikipedia. Benzamidine.
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- 6. Benzamidine - Wikipedia [en.wikipedia.org]
- 7. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 8. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield of thienopyrimidine synthesis from Thiophene-3-carboximidamide
Welcome to the technical support center for the synthesis of thienopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield of thienopyrimidine synthesis, with a specific focus on reactions starting from Thiophene-3-carboximidamide and its salts. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanics to empower you to optimize your results effectively.
Thienopyrimidines are a critical class of heterocyclic compounds, serving as structural analogs to purine bases and forming the core of numerous therapeutic agents.[1][2] Achieving high, consistent yields is paramount for efficient drug discovery and development. This guide is structured to address the most common challenges encountered in the lab.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific, common problems in a question-and-answer format. Each answer provides a causal analysis and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: This is the most frequent issue and typically points to a problem with one of the core reaction parameters: starting material integrity, reaction conditions, or reagent stoichiometry.
Causality and Solutions:
-
Starting Material Integrity: Thiophene-3-carboximidamide, especially as a hydrochloride salt, can be sensitive to moisture and may degrade over time. The free base is generally less stable.
-
Action:
-
Verify the purity of your starting material using NMR or another suitable analytical method.
-
Use freshly acquired Thiophene-3-carboximidamide hydrochloride or store it under inert gas in a desiccator.[3]
-
If using the hydrochloride salt, ensure your reaction conditions effectively neutralize the HCl to generate the reactive free base in situ. A non-nucleophilic base is often required.
-
-
-
Suboptimal Reaction Conditions: The cyclocondensation reaction to form the pyrimidine ring is highly dependent on temperature, solvent, and the choice of cyclizing agent.[4][5]
-
Action:
-
Temperature Screening: If the reaction is too slow, the starting material may degrade before the product is formed. Conversely, high temperatures can lead to side reactions and tar formation.[5] Systematically screen temperatures, for example, from 80°C to the reflux temperature of your chosen solvent.
-
Solvent Selection: The solvent must solubilize the reactants and intermediates. Polar aprotic solvents like DMF, DMAc, or NMP are often effective. In some cases, high-boiling alcohols or even formamide (which can also act as a reagent) are used.[6]
-
Cyclizing Agent: The choice of your second reactant (the "one-carbon source" or equivalent) is critical. For Thiophene-3-carboximidamide, common partners include:
-
Formamide: Can act as both solvent and reagent, typically requiring high temperatures (reflux).[1][6]
-
Triethyl Orthoformate: Often used with a catalyst like acetic anhydride or an acid. It reacts with the amidine to form an intermediate that then cyclizes.
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A highly reactive reagent that can facilitate cyclization under milder conditions.
-
-
-
-
Ineffective Base or Incorrect Stoichiometry: When starting with the hydrochloride salt, a base is required. The choice and amount are critical.
-
Action:
-
Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DBU) to liberate the free amidine.
-
In reactions that generate an acidic byproduct, an additional equivalent of base may be necessary to drive the reaction to completion.
-
-
Q2: My TLC plate shows multiple spots, and purification is extremely difficult. What is causing these side products?
A2: A complex reaction mixture is a classic sign of competing side reactions or product/reactant degradation. The key is to favor the kinetics of the desired cyclization pathway over these alternatives.
Causality and Solutions:
-
Hydrolysis: The carboximidamide functional group can be susceptible to hydrolysis back to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions at high temperatures.
-
Action:
-
Ensure all solvents and reagents are anhydrous. Use dry glassware.
-
Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
If possible, opt for milder reaction conditions (lower temperature, shorter reaction time).
-
-
-
Self-Condensation or Polymerization: Highly reactive intermediates, if not efficiently trapped in the cyclization step, can react with themselves or other species in the mixture, leading to oligomers or tar-like substances.[5]
-
Action:
-
Control Reagent Addition: Try adding one reagent slowly to a solution of the other, rather than mixing them all at once. This keeps the concentration of the reactive intermediate low.
-
Lower the Temperature: Reducing thermal energy can slow down undesired pathways more than the primary cyclization.
-
-
-
Incorrect Cyclization Pathway: Depending on the cyclizing agent, alternative ring closures or rearrangements can sometimes occur.
-
Action:
-
Carefully characterize your main product and major byproducts by LC-MS and NMR to understand their structures. This mechanistic insight is invaluable for targeted optimization.
-
Consult literature for similar syntheses to see if specific catalysts or additives are used to direct the reaction to the desired isomer.[1][7]
-
-
Troubleshooting Decision Workflow
The following flowchart provides a logical path for diagnosing and solving yield-related issues.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
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- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Preventing dimerization of Thiophene-3-carboximidamide Hydrochloride
Welcome to the technical support center for Thiophene-3-carboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this reagent. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm observing a loss of solubility and the appearance of a precipitate in my stock solution of this compound. What could be the cause?
A1: This is a common observation and often indicates the dimerization or oligomerization of the compound. This compound, being an amidine, is susceptible to self-condensation, especially under suboptimal storage or handling conditions. The resulting dimer or oligomer is typically less soluble than the monomeric form, leading to precipitation.
Q2: What is dimerization and why is it a problem for my experiments?
A2: Dimerization is a chemical reaction where two molecules of the same compound react to form a single new molecule, a dimer. In the case of this compound, this can occur through various mechanisms, including the formation of a six-membered triazine ring or other condensed products. This is problematic for several reasons:
-
Reduced Purity: The presence of dimers introduces impurities into your reactions, potentially leading to side reactions or incorrect biological data.
-
Inaccurate Quantification: The formation of dimers means the concentration of the active monomeric species is lower than intended, affecting stoichiometry and reaction kinetics.
-
Altered Biological Activity: The dimer will likely have a different pharmacological profile than the monomer, leading to misleading results in drug discovery assays.
Q3: How can I confirm if dimerization is occurring in my sample?
A3: Several analytical techniques can be used to detect dimerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new, complex signals in the 1H or 13C NMR spectrum is a strong indicator of dimer formation.
-
Mass Spectrometry (MS): The detection of a molecular ion peak corresponding to twice the mass of the monomeric compound (or fragments thereof) confirms the presence of dimers.
-
High-Performance Liquid Chromatography (HPLC): The appearance of a new, less polar peak with a longer retention time is often indicative of a dimer.
Troubleshooting Guide: Preventing Dimerization
This section provides detailed protocols and the scientific rationale to minimize the dimerization of this compound.
Issue 1: Dimerization During Storage
The primary cause of dimerization during storage is exposure to moisture, air (oxygen), and basic conditions. The hydrochloride salt form provides some stability, but improper storage can compromise this.
-
Inert Atmosphere: Upon receiving, immediately transfer the vial of this compound into a desiccator or a glovebox with an inert atmosphere (Nitrogen or Argon).[1][2][3] This minimizes exposure to moisture and oxygen.
-
Temperature Control: Store the compound at a low temperature, preferably at -20°C, to reduce the rate of any potential degradation or dimerization reactions.[4]
-
Aliquotting: For frequent use, it is highly recommended to aliquot the dry powder into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to ambient conditions.
-
Solvent Selection for Stock Solutions: If preparing a stock solution, use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Ensure the solvent is of the highest purity and is stored over molecular sieves to maintain anhydrous conditions. Aqueous solutions are not recommended for long-term storage.[4]
Amidines are susceptible to hydrolysis in the presence of water, which can initiate dimerization pathways. They can also be deprotonated by bases to form a more reactive free base, which can readily dimerize. Storing under inert, dry, and cool conditions significantly slows down these degradation processes.
Issue 2: Dimerization During Experimental Use
Dimerization can also be initiated or accelerated by the conditions of your experiment, such as pH, temperature, and the presence of certain reagents.
-
pH Control: Maintain a slightly acidic pH (ideally between 4 and 6) in your reaction mixtures whenever possible. The hydrochloride salt helps to maintain an acidic environment, but the addition of other basic reagents can neutralize this. The protonated amidinium ion is significantly more stable and less prone to dimerization than the neutral free base.
-
Avoid Strong Bases: Avoid the use of strong bases in your reaction mixture unless absolutely necessary for the desired transformation. If a base is required, consider using a weaker, non-nucleophilic base and adding it slowly at a low temperature.[2][3]
-
Reaction Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed for dimerization.
-
Inert Reaction Conditions: Whenever feasible, set up your reactions under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative dimerization pathways.[5]
Caption: Experimental workflow emphasizing critical steps to prevent dimerization.
Understanding the Dimerization Mechanism
While the exact mechanism can vary, a plausible pathway for the dimerization of Thiophene-3-carboximidamide involves the formation of a reactive intermediate that can then be attacked by another molecule of the amidine.
Caption: A plausible pathway for the dimerization of Thiophene-3-carboximidamide.
Summary of Key Preventative Measures
| Parameter | Recommendation | Rationale |
| Storage | Store at -20°C under an inert atmosphere (N2/Ar) in a desiccated environment.[1][2][3][4] | Reduces thermal degradation and prevents reactions with moisture and oxygen. |
| Solvents | Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions.[4] | Minimizes hydrolysis and other solvent-mediated degradation pathways. |
| pH | Maintain a slightly acidic environment (pH 4-6) in reaction mixtures. | The protonated amidinium form is more stable and less reactive towards dimerization. |
| Reagents | Avoid strong bases. If necessary, use weak, non-nucleophilic bases and add them slowly at low temperatures.[2][3] | Prevents the formation of the highly reactive free base. |
| Temperature | Conduct reactions at the lowest effective temperature. | Reduces the kinetic rate of the dimerization side reaction. |
By adhering to these guidelines, you can significantly minimize the risk of dimerization, ensuring the integrity and reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
-
2-SAFETY DATA SHEET. (2025-05-01). Retrieved from [Link]
-
K. A. Al-kadasi, V. V. Dotsenko, S. G. Krivokolysko, and V. P. Litvinov. (2018). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 23(9), 2328. [Link]
-
A. D. M. D'Souza, J. A. L. Wells, and A. D. Hamilton. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(49), 22397–22402. [Link]
-
F. P. Intini, G. Natile, and M. A. M. Forbice. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. Inorganica Chimica Acta, 362(14), 4935-4942. [Link]
-
A. V. Eremeev, R. S. El'kinson, and V. A. Lopyrev. (1981). Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Chemistry of Heterocyclic Compounds, 17, 1342-1348. [Link]
-
ResearchGate. (2014). How can I prevent protein dimerization? Retrieved from [Link]
-
J. A. L. Wells, A. D. M. D'Souza, and A. D. Hamilton. (2022). The ‘ins’ and ‘outs’ of amidines in β-sheet folding and fibril disaggregation. Chemical Science, 13(1), 160-166. [Link]
-
PubChem. (n.d.). Thiophene-3-carboximidamide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
-
A. A. F. Wasfy, M. A. A. El-Sayed, and M. S. A. El-Gaby. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. BMC Chemistry, 12(1), 93. [Link]
-
M. A. M. Forbice, G. Natile, and F. P. Intini. (2013). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry, 37(8), 2447-2453. [Link]
-
S. K. Singh, P. Singh, and M. Singh. (2013). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 5(4), 164-173. [Link]
-
PubChem. (n.d.). Thiophene-3-carboxamide. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]
-
H. M. Gaber, H. M. F. El-Maghraby, and A. M. A. El-Salam. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform, 41(18). [Link]
Sources
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclocondensation Reactions with Thiophene-3-carboximidamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cyclocondensation reactions involving Thiophene-3-carboximidamide, a key building block in the synthesis of bioactive heterocyclic compounds, particularly thieno[3,2-d]pyrimidines. As your Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction with Thiophene-3-carboximidamide and a 1,3-dicarbonyl compound is resulting in very low yields. What are the most common causes?
Low yields are often traced back to one of three areas: the stability of the starting material, suboptimal reaction conditions, or inefficient purification.
-
Starting Material Integrity: Thiophene-3-carboximidamide, as a free base, can be susceptible to hydrolysis, especially if exposed to moisture over time. It is recommended to use it as a more stable salt (e.g., hydrochloride) and liberate the free base in situ or use it immediately after preparation. The purity of the 1,3-dicarbonyl compound is also critical, as impurities can lead to side reactions.
-
Reaction Conditions: The choice of solvent and catalyst is paramount. While alcohols like ethanol or isopropanol are common, their nucleophilicity can sometimes lead to side reactions. Aprotic solvents such as DMF or dioxane can be effective alternatives. The reaction is typically base-catalyzed to deprotonate the 1,3-dicarbonyl compound; however, using too strong a base or excess base can promote self-condensation of the dicarbonyl partner or degradation of the amidine. A catalytic amount of a milder base like potassium carbonate or piperidine is often sufficient.
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of the amidine starting material or the final thienopyrimidine product. It is advisable to monitor the reaction progress by TLC or LCMS and stop the reaction as soon as the starting material is consumed.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
The formation of multiple products often points to side reactions involving the reactants or intermediates. Here are the most probable culprits:
-
Self-Condensation of the 1,3-Dicarbonyl: In the presence of a base, 1,3-dicarbonyl compounds can undergo self-condensation (e.g., an aldol-type reaction) to form complex byproducts. This is more likely if the cyclocondensation with the amidine is slow.
-
Hydrolysis of the Imidamide: If water is present in the reaction mixture, Thiophene-3-carboximidamide can hydrolyze back to the corresponding amide (Thiophene-3-carboxamide), which will not participate in the desired cyclization.
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound (R1COCH2COR2 where R1 ≠ R2), two different regioisomers of the resulting thieno[3,2-d]pyrimidine can be formed. The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.
To mitigate these issues, ensure anhydrous reaction conditions, use a stoichiometric amount of the amidine, and consider a milder base or lower reaction temperature to disfavor side reactions.
Troubleshooting Workflow: Low Yield or Complex Product Mixture
This workflow provides a systematic approach to diagnosing and solving common issues in cyclocondensation reactions with Thiophene-3-carboximidamide.
// Nodes Start [label="Start: Low Yield or\nComplex Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="1. Verify Starting Material Purity\n(Thiophene-3-carboximidamide & Dicarbonyl)", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydrous [label="2. Ensure Anhydrous Conditions\n(Dry Solvents, Inert Atmosphere)", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeBase [label="3. Optimize Base\n(Type and Stoichiometry)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemp [label="4. Optimize Temperature &\nReaction Time", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="5. Re-evaluate Purification Strategy", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Success: Improved Yield &\nPurity", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; CheckPurity -> Anhydrous [label="Purity OK"]; Anhydrous -> OptimizeBase [label="Conditions Dry"]; OptimizeBase -> OptimizeTemp [label="Side Reactions Persist"]; OptimizeTemp -> Purification [label="Impure Product"]; Purification -> Success [label="Purification Optimized"];
// Feedback Loops OptimizeBase -> Anhydrous [label="Try milder base\n(e.g., K2CO3)", style=dashed]; OptimizeTemp -> OptimizeBase [label="Monitor by TLC/LCMS\nto avoid degradation", style=dashed]; }
Caption: Systematic troubleshooting flowchart for cyclocondensation.In-Depth Protocol and Causality
Protocol: Synthesis of a 2,4-Disubstituted Thieno[3,2-d]pyrimidine
This protocol details a common procedure and explains the reasoning behind each step.
Reactants & Reagents
| Compound | Molar Eq. | Purpose |
| Thiophene-3-carboximidamide HCl | 1.0 | The core thiophene building block. Used as a stable salt. |
| 1,3-Dicarbonyl Compound | 1.0 - 1.1 | The cyclization partner. A slight excess can help drive the reaction to completion. |
| Potassium Carbonate (K2CO3) | 2.0 - 2.2 | Acts as a base to neutralize the HCl salt and catalyze the condensation by deprotonating the dicarbonyl. |
| N,N-Dimethylformamide (DMF) | - | A high-boiling, polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Thiophene-3-carboximidamide hydrochloride (1.0 eq.), the 1,3-dicarbonyl compound (1.05 eq.), and potassium carbonate (2.1 eq.).
-
Causality: Using a flame-dried flask and maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial to prevent the hydrolysis of the amidine starting material.
-
-
Solvent Addition: Add anhydrous DMF via a syringe. The amount should be sufficient to create a stirrable slurry (typically 0.2-0.5 M concentration).
-
Causality: Anhydrous solvent is critical. DMF is chosen for its ability to dissolve the ionic intermediates and for its high boiling point, which allows for thermal acceleration of the reaction.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LCMS every 1-2 hours.
-
Causality: The elevated temperature provides the activation energy for the condensation and subsequent cyclization-dehydration steps. Monitoring is key to prevent overheating and decomposition once the starting materials are consumed.
-
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Causality: This "quenching" step precipitates the solid organic product while the inorganic salts (KCl, excess K2CO3) remain dissolved in the aqueous phase.
-
-
Isolation & Purification: Collect the crude product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol or diethyl ether to remove residual DMF and other soluble impurities. The crude solid can then be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) or by column chromatography on silica gel.
Reaction Mechanism Overview
The reaction proceeds through a well-established pathway for pyrimidine synthesis.
// Nodes Amidine [label="Thiophene-3-carboximidamide"]; Dicarbonyl [label="1,3-Dicarbonyl\n(Enolate form)"]; Intermediate [label="Acyclic Adduct"]; Cyclized [label="Cyclized Intermediate\n(Hemiaminal-like)"]; Product [label="Thieno[3,2-d]pyrimidine"]; H2O [label="H2O"];
// Edges Amidine -> Intermediate [label="+"]; Dicarbonyl -> Intermediate; Intermediate -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="- H2O (Dehydration)"]; Product -> H2O [style=invis]; // for spacing }
Caption: Generalized mechanism of thienopyrimidine formation.-
Initial Nucleophilic Attack: The base deprotonates the 1,3-dicarbonyl compound to form an enolate, which is a potent nucleophile. One of the nitrogen atoms of the thiophene-3-carboximidamide then attacks one of the carbonyl carbons of the dicarbonyl compound.
-
Acyclic Intermediate: This initial attack forms a linear, acyclic intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate.
-
Dehydration: This cyclic intermediate readily loses a molecule of water (dehydration) under the reaction conditions to form the stable, aromatic thieno[3,2-d]pyrimidine ring system.
By understanding these steps, you can better diagnose where a reaction might be failing. For instance, a failure to form the product could indicate that the initial nucleophilic attack is too slow (requiring a stronger base or higher temperature) or that the final dehydration step is not occurring efficiently.
References
-
El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2000). 2,4-Disubstituted-thieno[3,2-d]pyrimidines: Novel Congeners of the Antifolate Class. Archiv der Pharmazie, 333(2), 41-46. [Link]
-
Shvedov, V. I., et al. (1976). Thiophene derivatives. 70. Synthesis and properties of thieno[3,2-d]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 12(10), 1107-1109. [Link]
-
Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). John Wiley & Sons. [Link]
-
Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
Byproduct formation in the synthesis of kinase inhibitors from Thiophene-3-carboximidamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of kinase inhibitors derived from Thiophene-3-carboximidamide and its analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate common challenges and optimize your synthetic routes. Our focus is on understanding the root causes of byproduct formation and providing actionable, field-proven solutions.
Introduction: The Thiophene Scaffold in Kinase Inhibitors
The thiophene ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structure of small molecule kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[1][2] Thiophene-3-carboximidamide, in particular, serves as a versatile building block, offering a reactive handle for the construction of more complex molecules. However, the inherent reactivity of the thiophene ring and the carboximidamide group can also lead to undesired side reactions, resulting in purification challenges and reduced yields. This guide will address these specific issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of kinase inhibitors starting from Thiophene-3-carboximidamide.
FAQ 1: My starting material, Thiophene-3-carboximidamide, seems to be degrading or contains significant impurities. What is the likely cause and how can I prevent this?
Answer:
The most common impurity in Thiophene-3-carboximidamide is its corresponding carboxamide, Thiophene-3-carboxamide. This is typically due to hydrolysis of the carboximidamide group.
Causality:
Thiophene-3-carboximidamide is often synthesized from Thiophene-3-carbonitrile via the Pinner reaction.[3][4][5][6][7][8] This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid (typically HCl gas) to form an intermediate imidate salt, which is then reacted with ammonia to yield the desired carboximidamide. The Pinner reaction and the subsequent handling of the carboximidamide are highly sensitive to moisture. Any residual water can lead to the hydrolysis of the intermediate imidate or the final product, resulting in the formation of Thiophene-3-carboxamide.
Amidines are also known to be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable under basic conditions.[9]
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents used in the Pinner reaction are rigorously dried. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use of HCl Gas: Use anhydrous HCl gas instead of aqueous hydrochloric acid.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to minimize contact with atmospheric moisture.
-
Storage: Store the final Thiophene-3-carboximidamide product in a desiccator under an inert atmosphere.
Experimental Protocol: Pinner Reaction for Thiophene-3-carboximidamide Synthesis
Caption: Workflow for the Pinner synthesis of Thiophene-3-carboximidamide.
FAQ 2: During a Suzuki-Miyaura coupling of my halogenated thiophene-carboximidamide derivative, I observe significant amounts of a debrominated/dechlorinated byproduct. How can I minimize this?
Answer:
The formation of a hydrodehalogenated (de-brominated or de-chlorinated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[5]
Causality:
This side reaction is often attributed to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the starting aryl halide, replacing the halogen with a hydrogen atom. Several factors can promote the formation of Pd-H:
-
Base: The choice of base is critical. Strong bases, especially in the presence of trace amounts of water or alcohol, can react with the palladium catalyst to generate Pd-H species.
-
Solvent: Protic solvents can serve as a source of protons, contributing to the formation of Pd-H.
-
Ligand: The ligand used can influence the stability of the palladium catalyst and its propensity to undergo side reactions.
Troubleshooting and Prevention:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use weaker bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. | Weaker bases are less likely to generate significant amounts of Pd-H species. |
| Solvent | Use anhydrous aprotic solvents such as dioxane, toluene, or DMF. | Aprotic solvents minimize the availability of protons that can lead to the formation of Pd-H. |
| Palladium Catalyst/Ligand | Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective in promoting the desired cross-coupling over debromination.[10] | The right ligand can stabilize the palladium catalyst and accelerate the desired oxidative addition and reductive elimination steps, outcompeting the debromination pathway. |
| Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. | Debromination often has a higher activation energy than the desired coupling, so lower temperatures can favor the desired product. |
FAQ 3: I am observing a significant amount of a homocoupled byproduct from my boronic acid reagent in my Suzuki-Miyaura reaction. What is causing this and what are the solutions?
Answer:
Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl species derived from the boronic acid.[3][11]
Causality:
This side reaction is often promoted by the presence of oxygen. Oxygen can cause the oxidative homocoupling of the boronic acid, which can be either palladium-catalyzed or occur independently. The mechanism can be complex and may involve the formation of peroxoboronate species.
Troubleshooting and Prevention:
-
Thorough Degassing: It is crucial to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Reagent Purity: Ensure the purity of the boronic acid, as some impurities can promote homocoupling.
-
Reaction Conditions: In some cases, adjusting the base or solvent can help to minimize homocoupling.
Caption: Desired vs. side reactions in Suzuki-Miyaura coupling.
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed troubleshooting for specific, complex issues.
Troubleshooting Guide 1: Unexpected Cyclization and Dimerization Products
Issue:
You observe unexpected high molecular weight byproducts in your reaction, which are not consistent with simple substitution or coupling products.
Potential Cause 1: Intramolecular Cyclization
The thiophene ring and the carboximidamide group can, under certain conditions, undergo intramolecular cyclization, especially if there are other reactive functional groups on the molecule. For example, a neighboring acyl group could lead to the formation of a fused thieno[3,2-d]pyrimidine ring system.
Causality:
-
Reaction Conditions: Basic or acidic conditions can promote cyclization reactions.[4]
-
Substrate Structure: The presence of suitably positioned electrophilic or nucleophilic groups on the thiophene ring or its substituents can facilitate intramolecular reactions.
Prevention and Mitigation:
-
Protecting Groups: If your molecule contains functional groups that could participate in unwanted cyclizations, consider using protecting groups.
-
Reaction Condition Optimization: Carefully screen reaction conditions (temperature, base, solvent) to find a window where the desired reaction proceeds faster than the undesired cyclization.
-
Order of Addition: In some cases, the order of addition of reagents can influence the outcome.
Potential Cause 2: Oxidative Dimerization
Thiophene derivatives can be susceptible to oxidative dimerization, especially under oxidizing conditions or in the presence of certain catalysts.
Causality:
The exact mechanism can vary, but it may involve the formation of radical cations or other reactive intermediates that can then couple. While less common than other side reactions, it can be a significant issue, particularly with electron-rich thiophenes.
Prevention and Mitigation:
-
Inert Atmosphere: As with Suzuki-Miyaura coupling, maintaining a strict inert atmosphere can help prevent oxidative side reactions.
-
Avoid Oxidizing Agents: Be mindful of any reagents or impurities in your reaction that could act as oxidizing agents.
-
Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can sometimes suppress oxidative side reactions.
Caption: Potential reaction pathways leading to byproducts.
References
-
AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies. (2008). Molecular Cancer Therapeutics. [Link]
-
Hydrogen-bonding behavior of amidines in helical structure. (n.d.). National Institutes of Health (NIH). [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
-
Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair. (n.d.). PubMed Central. [Link]
-
Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. (n.d.). MDPI. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Palladium imine and amine complexes derived from 2-thiophenecarboxaldehyde as catalysts for the Suzuki cross-coupling of aryl bromides. (n.d.). Sci-Hub. [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Pinner Reaction. (n.d.). SynArchive. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]
-
Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. (n.d.). ACS Publications. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. [Link]
-
Ureidothiophene inhibits interaction of bacterial RNA polymerase with –10 promotor element. (2020). PubMed Central. [Link]
Sources
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ureidothiophene inhibits interaction of bacterial RNA polymerase with –10 promotor element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Thiophene-3-carboximidamide Hydrochloride
Welcome to the technical support resource for the purification of Thiophene-3-carboximidamide Hydrochloride. As a Senior Application Scientist, I have designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower your research. This document is structured as a dynamic resource to help you troubleshoot common issues and answer frequently asked questions, ensuring you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental principles and starting points for the recrystallization of this compound.
Q1: What are the ideal properties of a recrystallization solvent for this compound?
This compound is a polar, organic salt. The selection of an appropriate solvent is the most critical factor for successful recrystallization and is governed by the principle of "like dissolves like," where compounds with similar structural and polarity features are soluble in one another.[1][2]
An ideal solvent for this compound should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the this compound at or near its boiling point.[2][3] This ensures that a minimum amount of solvent can be used, which is crucial for maximizing yield.[1]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below (e.g., in an ice bath).[2][3] This differential solubility is the driving force for crystallization upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should not be excessively high, which would make it difficult to remove from the final crystalline product.[4] Conversely, a very low boiling point may not provide a sufficient temperature differential for a significant change in solubility.[4]
-
Inertness: The solvent must not react chemically with the this compound.[3][4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[2][3]
Q2: What is the best way to select a suitable solvent system?
A systematic approach involving solubility testing is the most reliable method. Since finding a single perfect solvent can be challenging for hydrochloride salts, which are often highly soluble in polar solvents, testing for both single-solvent and mixed-solvent systems is recommended.
Solvent Selection Workflow
Caption: Decision workflow for selecting a recrystallization solvent system.
Recommended Solvents for Initial Screening
Based on the polar nature of the hydrochloride salt, the following solvents (and pairs) are logical starting points.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Single Solvents | |||
| Isopropanol (IPA) | Polar | 82.5 | Often an excellent choice for recrystallizing hydrochloride salts.[5] It is less polar than methanol/ethanol, potentially offering a better solubility differential. |
| Ethanol (95% or Absolute) | Polar | 78.4 | A common choice for polar compounds. Absolute ethanol may be required if the compound is highly water-soluble. |
| Methanol | Polar | 64.7 | Highly polar; may prove to be too good a solvent, leading to poor recovery unless used in a mixed system.[4] |
| Acetonitrile | Polar | 81.6 | Can be effective for compounds with aromatic rings and polar functionality.[6] |
| Mixed Solvents | |||
| Isopropanol / Water | Variable | ~80-100 | A powerful combination. Use IPA as the "soluble" solvent and add water as the "insoluble" (antisolvent). |
| Ethanol / Water | Variable | ~78-100 | A classic polar mixed-solvent system.[3] |
| Methanol / Diethyl Ether | Variable | ~35-65 | Use methanol to dissolve the compound, then add ether as the antisolvent.[3] Be cautious of ether's low boiling point and flammability. |
| Dichloromethane (DCM) / Hexane | Variable | ~40-69 | While less common for salts, if the compound has significant organic character, dissolving in a polar solvent like DCM and adding a nonpolar antisolvent like hexane can sometimes induce crystallization.[7] |
Q3: How do I perform a mixed-solvent recrystallization?
This technique is invaluable when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent where it is highly soluble, and then carefully adding a "poor" solvent (an antisolvent) in which it is insoluble to induce precipitation.[8][9] The two solvents must be miscible.[8]
Step-by-Step Protocol for Mixed-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., Isopropanol) dropwise while heating and stirring until the solid just dissolves.[8]
-
Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (e.g., Diethyl Ether or Water) dropwise until the solution becomes faintly and persistently cloudy.[8][9] This indicates the solution is saturated.
-
Clarify Solution: Add one or two drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[8][9]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Subsequently, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Collection & Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold mixed-solvent mixture (in the same approximate ratio) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the recrystallization process.
Problem: My compound has "oiled out" instead of forming crystals.
Causality: Oiling out occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[8][10] This is common when a solution is highly concentrated or cools too quickly, or if the compound's melting point is low.[11] Impurities can also depress the melting point, exacerbating the issue.[10]
Solution Workflow:
Caption: Troubleshooting workflow for when a compound "oils out".
Detailed Steps:
-
Re-dissolve: Heat the solution until the oil completely redissolves.
-
Dilute: Add a small amount of additional hot solvent to lower the saturation point.[10][11]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on the hotplate after turning it off or by insulating the flask with glass wool or paper towels.
-
Induce Crystallization: If crystals are slow to appear, try scratching the inner surface of the flask with a glass rod just below the solvent line to create nucleation sites.[1]
Problem: No crystals have formed after cooling.
Causality: This is typically due to one of two reasons:
-
Too Much Solvent: The most common cause is using an excess of solvent, meaning the solution is not saturated even at low temperatures.[11]
-
Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.[1]
Solutions:
-
For Too Much Solvent: Gently boil off a portion of the solvent to increase the concentration of the compound.[11] Allow the solution to cool again.
-
For Supersaturation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a surface for the first crystals to form.[1]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[1]
-
Problem: The crystal yield is very low.
Causality: A low yield indicates that a significant portion of your product was lost during the process. Potential causes include:
-
Using too much solvent during the initial dissolution step.[1][10]
-
Premature crystallization during a hot filtration step (if performed).
-
Incomplete crystallization due to insufficient cooling time or not using an ice bath.
-
Washing the final crystals with too much solvent, or with solvent that was not ice-cold, redissolving some of the product.[1]
Preventative Measures:
-
Use the absolute minimum amount of near-boiling solvent required for dissolution.[1]
-
Always cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Problem: The final product is still colored.
Causality: Highly colored impurities may remain dissolved in the solvent and can become trapped in the crystal lattice.
Solution:
-
Use Activated Charcoal: Before the cooling step, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution.
-
Heat and Filter: Swirl and briefly heat the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The filtrate should be clear and colorless.
-
Proceed with Cooling: Allow the filtered solution to cool as usual to obtain purified, colorless crystals.
Caution: Using too much charcoal can lead to the adsorption of your desired product, which will lower the yield.[10]
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. [URL: https://www.google.com/books/edition/A_Microscale_Approach_to_Organic_Labora/824fAAAAQBAJ]
- Quora. (2017). What is the best solvent for recrystallization? [URL: https://www.quora.
- University of California, Los Angeles. (n.d.). Recrystallization. [URL: https://www.chem.ucla.
- Wired Chemist. (n.d.). Recrystallization. [URL: https://www.wiredchemist.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [URL: https://www.youtube.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [URL: https://www.york.ac.
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- ResearchGate. (2017). Purification of organic hydrochloride salt? [URL: https://www.researchgate.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [URL: https://www.mt.
- ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [URL: https://www.researchgate.net/post/How_can_I_recrystallized_the_HCl_salt_of_organic_compounds_such_as_fluoxetine_hydrochloride]
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [URL: https://ocw.mit.
- European Patent Office. (n.d.). Thiophene-carboxamide derivatives and their pharmaceutical use - EP 0371594 A1. [URL: https://data.epo.org/publication-server/document?i=EP90102128A1.1&pn=EP0371594&ki=A1&cc=EP]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. [URL: https://www.york.ac.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [wiredchemist.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. data.epo.org [data.epo.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Analysis of Thiophene-3-carboximidamide Hydrochloride Reaction Mixtures
Welcome to the technical support center for the HPLC and TLC analysis of Thiophene-3-carboximidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the chromatographic analysis of this compound and its associated reaction mixtures. As a basic, polar heterocyclic compound, this compound presents unique analytical challenges that this guide aims to address with scientifically grounded and field-proven insights.
I. Understanding the Analyte: this compound
This compound is a polar molecule containing a basic amidine functional group. Its hydrochloride salt form enhances water solubility. The thiophene ring possesses aromatic character and can be susceptible to various chemical transformations.[1][2] The basicity of the amidine group (pKa estimated to be around 10-11) is a critical factor in chromatographic behavior, particularly in reversed-phase HPLC, where it can lead to strong interactions with stationary phase silanol groups, resulting in poor peak shape.[3]
Key Molecular Characteristics:
| Property | Value/Characteristic | Source |
| Molecular Formula | C₅H₇ClN₂S | [4] |
| Molecular Weight | 162.64 g/mol | [4] |
| Structure | Thiophene ring with a carboximidamide group at the 3-position, as a hydrochloride salt. | [5] |
| Expected Polarity | High | Inferred from structure |
| Basicity | The carboximidamide group is strongly basic. | Inferred from structure |
| UV Absorbance | Expected UV λmax around 230-270 nm, characteristic of substituted thiophenes.[6][7] | Inferred from literature |
II. Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of this compound. However, its chemical nature can lead to several common chromatographic issues.
Issue 1: Asymmetrical Peak Tailing
Symptom: The chromatogram displays peaks for Thiophene-3-carboximidamide with an asymmetry factor (As) significantly greater than 1.2. The peak slopes gently back to the baseline after the apex.
Root Cause Analysis: This is the most common issue for basic compounds like Thiophene-3-carboximidamide. The primary cause is secondary ionic interactions between the protonated basic analyte and deprotonated, acidic residual silanol groups (Si-O⁻) on the surface of conventional silica-based C18 columns.[3][8] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing some analyte molecules to be retained longer, resulting in a tailing peak.
Solutions:
-
Mobile Phase pH Adjustment:
-
Action: Lower the pH of the aqueous portion of the mobile phase to a range of 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate).
-
Causality: At a low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged analyte. This ensures a predominantly reversed-phase retention mechanism, leading to more symmetrical peaks.[3]
-
-
Use of a Competing Base:
-
Action: Add a small amount (e.g., 0.1% v/v) of a competing base, such as triethylamine (TEA), to the mobile phase and adjust the final pH.
-
Causality: The competing base, being a small basic molecule, will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. This reduces the opportunity for secondary interactions that cause tailing.[9]
-
-
Column Selection:
-
Action: Utilize a modern, base-deactivated column. These columns are specifically designed with minimal accessible silanol groups, either through high-purity silica, proprietary end-capping techniques, or hybrid particle technology.
-
Causality: By minimizing the number of active silanol sites, the primary cause of peak tailing for basic compounds is directly addressed at the stationary phase level, often providing the most robust solution.[8]
-
Issue 2: Poor Retention or "Breakthrough" Elution
Symptom: The analyte elutes at or very near the void volume of the column (t₀), indicating little to no retention by the stationary phase.
Root Cause Analysis: this compound is a highly polar compound. In reversed-phase chromatography, which relies on hydrophobic interactions, highly polar compounds may not be sufficiently retained, especially with mobile phases containing a high percentage of organic solvent.
Solutions:
-
Decrease Mobile Phase Strength:
-
Action: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Start with a mobile phase of 95% aqueous buffer and 5% organic solvent.
-
Causality: A lower organic content increases the polarity of the mobile phase, promoting greater partitioning of the analyte onto the nonpolar stationary phase and thus increasing retention.
-
-
Consider Alternative Chromatographic Modes:
-
Action: If retention is still insufficient, explore Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Causality: HILIC utilizes a polar stationary phase (e.g., bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase. This technique is ideal for the retention of very polar compounds that are not well-retained by reversed-phase chromatography.
-
Issue 3: Inconsistent Retention Times
Symptom: The retention time of the analyte peak shifts significantly between injections or analytical runs.
Root Cause Analysis: Fluctuating retention times can be due to several factors, including insufficient column equilibration, changes in mobile phase composition, or temperature variations.[10]
Solutions:
-
Ensure Proper Column Equilibration:
-
Action: Before starting a sequence of analyses, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. If using a competing base like TEA, equilibration may take longer.
-
Causality: The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible chromatographic environment.
-
-
Mobile Phase Preparation and Stability:
-
Action: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premix the aqueous and organic components to avoid errors from the HPLC pump's proportioning valves.
-
Causality: The composition and pH of the mobile phase are critical determinants of retention in reversed-phase HPLC. Small variations can lead to noticeable shifts in retention times.
-
-
Use a Column Thermostat:
-
Action: Maintain a constant column temperature (e.g., 30 °C) using a column oven.
-
Causality: Retention in HPLC is temperature-dependent. A stable temperature ensures reproducible retention times.
-
III. Troubleshooting Guide: TLC Analysis
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative monitoring of reaction progress and for identifying appropriate solvent systems for column chromatography.
Issue 1: Streaking of Spots
Symptom: Instead of a compact, circular spot, the analyte appears as an elongated streak up the plate.
Root Cause Analysis: Streaking in TLC can be caused by sample overload, a highly polar analyte interacting too strongly with the stationary phase, or the use of an inappropriate spotting solvent. For this compound, its high polarity and basicity are the likely culprits on standard silica gel plates.
Solutions:
-
Reduce Sample Concentration:
-
Action: Dilute the sample before spotting it onto the TLC plate.
-
Causality: Applying too much sample can saturate the stationary phase at the origin, leading to a continuous dissolution and re-adsorption process as the mobile phase ascends, resulting in a streak.
-
-
Modify the Stationary Phase (In-situ):
-
Action: Add a small amount of a base, such as triethylamine or ammonia, to the developing solvent (mobile phase).
-
Causality: Similar to HPLC, the acidic nature of the silica gel stationary phase can lead to strong, sometimes irreversible, binding of basic compounds. Adding a base to the mobile phase neutralizes these active sites, allowing the analyte to move up the plate more uniformly.[11]
-
-
Use an Appropriate Spotting Solvent:
-
Action: Dissolve the sample in a solvent that is strong enough to dissolve it but as non-polar as possible, and ensure the spot is completely dry before developing the plate.
-
Causality: If the spotting solvent is too strong (too polar), it can cause the initial spot to spread out and begin to chromatograph before the plate is placed in the developing chamber, leading to a distorted spot.
-
Issue 2: Analyte Remains at the Baseline (Rf ≈ 0)
Symptom: The spot for this compound does not move from the origin.
Root Cause Analysis: This indicates that the mobile phase is not polar enough to displace the highly polar analyte from the polar stationary phase (silica gel or alumina).
Solutions:
-
Increase Mobile Phase Polarity:
-
Action: Increase the proportion of the more polar solvent in your mobile phase mixture. For example, if using a 9:1 mixture of dichloromethane:methanol, try an 8:2 or 7:3 mixture.
-
Causality: A more polar mobile phase will more effectively compete with the stationary phase for the analyte, causing it to move further up the plate and have a higher Rf value.
-
-
Add a Stronger, More Polar Solvent:
-
Action: If increasing the ratio of existing solvents is insufficient, add a small percentage of an even more polar solvent, such as acetic acid or, as mentioned, a base like ammonia, to the mobile phase.
-
Causality: Acetic acid can help to displace polar compounds, while a base will specifically counteract the strong interaction of the basic analyte with the acidic silica gel.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a this compound reaction mixture?
A1: Based on common synthetic routes for similar thiophene derivatives, potential impurities could include:[12][13][14]
-
Thiophene-3-carbonitrile: A common precursor for the synthesis of the amidine. It is less polar than the final product.
-
Thiophene-3-carboxamide: The product of hydrolysis of the carboximidamide. It is more polar than the nitrile but likely less polar than the protonated amidine hydrochloride.[15]
-
Unreacted Starting Materials: Depending on the specific synthesis (e.g., a Gewald reaction), these could include a starting ketone, a compound with an active methylene group (like cyanoacetamide), and elemental sulfur.[13]
-
Catalyst Residues: If a palladium-catalyzed cyanation was used to form the nitrile precursor, trace amounts of palladium could be present.[14]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and any process impurities. The development involves forced degradation studies.[14][16]
-
Step 1: Develop a Baseline Method: First, develop a method that gives a sharp, symmetrical, and well-retained peak for the pure this compound standard, as outlined in the troubleshooting section.
-
Step 3: Analyze Stressed Samples: Run the stressed samples using your baseline method. Check for the appearance of new peaks.
-
Step 4: Optimize Separation: If any degradation product peaks co-elute with the main peak, modify the method (e.g., change the mobile phase gradient, pH, or organic solvent) to achieve baseline separation between all peaks.
-
Step 5: Peak Purity Analysis: Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in the stressed samples. This will help confirm that no degradation products are co-eluting.
Q3: What is a good starting point for a TLC mobile phase to monitor my reaction?
A3: A good starting point for a polar, basic compound on a silica gel TLC plate would be a mixture of a moderately polar and a polar solvent. A 9:1 or 8:2 (v/v) mixture of Dichloromethane:Methanol is a common starting point. If the compound remains at the baseline, increase the proportion of methanol. If it streaks, add 1% triethylamine or ammonia to the mobile phase.
Q4: How should I prepare my sample for HPLC analysis?
A4: Proper sample preparation is crucial for accurate and reproducible results.[19]
-
Solvent: The ideal solvent is the mobile phase itself. This avoids peak distortion caused by solvent mismatch. If the compound is not soluble in the mobile phase, use a solvent that is weaker (more aqueous) than the mobile phase. For this compound, a good starting diluent would be a mixture of water and acetonitrile (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% formic acid) to ensure solubility and stability.
-
Concentration: Prepare a stock solution and dilute it to a concentration that falls within the linear range of the detector (typically in the low µg/mL range for UV detection).
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system or column.
V. Experimental Protocols & Workflows
Protocol 1: Starting HPLC Method for Thiophene-3-carboximidamide HCl
| Parameter | Recommended Condition | Rationale |
| Column | Base-deactivated C18, 150 x 4.6 mm, 5 µm | Minimizes peak tailing for basic compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols to reduce tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 40% B over 15 minutes | A gradient is useful for separating compounds with a range of polarities, which is expected in a reaction mixture. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic/heterocyclic compounds; should be optimized based on the compound's UV spectrum.[6][7] |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Water:Acetonitrile (80:20) + 0.1% Formic Acid | Ensures sample solubility and compatibility with the mobile phase. |
Diagram 1: HPLC Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Diagram 2: TLC Method Development Workflow
Caption: A workflow for systematic TLC mobile phase optimization.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Retrieved from BenchChem website.[19]
-
Imoto, E., & Motoyama, R. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture, Series A, Vol. 8, No. 2.[6]
-
Gabsi, W., et al. (2018). UV-visible spectrum of thiophene 1c and the progressive evolution of the formation of the product 4C. ResearchGate.[7]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website.[3]
-
PubChem. (n.d.). Thiophene-3-carboxamide. National Center for Biotechnology Information.[15]
-
PubChem. (n.d.). Thiophene-3-carboximidamide. National Center for Biotechnology Information.[5]
-
Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ResearchGate.[12]
-
TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds.[13]
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich website.[10]
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.[9]
-
That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.[20]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from EPFL website.[21]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube.[8]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from Berkeley College of Chemistry.
-
MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules.[1]
-
BLDpharm. (n.d.). N-(Piperidin-3-yl)thiophene-3-carboxamide hydrochloride.
-
CymitQuimica. (n.d.). This compound.[2]
-
Matrix Fine Chemicals. (n.d.). This compound.[4]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.[11]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
-
Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed.[10]
-
MySkinRecipes. (n.d.). This compound.[11]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.[16]
-
Sigma-Aldrich. (n.d.). Thiophene-3-carboxamidine hydrochloride.
-
ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.[18]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Thiophene-3-carboximidamide Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The thiophene-3-carboximidamide scaffold has emerged as a promising pharmacophore in the design of novel therapeutic agents, particularly in oncology. A significant body of research has focused on the development of derivatives from this class as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide provides an in-depth comparative analysis of these emerging derivatives against established, FDA-approved PARP inhibitors. We will explore their mechanism of action, compare their in vitro and cellular potency using experimental data, and provide detailed protocols for key validation assays. The objective is to offer a clear, evidence-based perspective on the potential of Thiophene-3-carboximidamide derivatives to overcome existing limitations and advance the landscape of PARP-targeted cancer therapy.
Introduction: The Rationale for Novel PARP Inhibitors
Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1] In cancers harboring defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs), a concept known as synthetic lethality.
This principle has led to the successful development of several FDA-approved PARP inhibitors (PARPi), including Olaparib, Rucaparib, and Talazoparib, which have transformed the treatment paradigm for certain ovarian, breast, prostate, and pancreatic cancers.[2] However, challenges such as acquired resistance and off-target toxicities persist, driving the search for new chemical scaffolds with improved potency, selectivity, and pharmacological properties. The thiophene-3-carboximidamide core represents one such promising avenue, offering a novel structural backbone for designing next-generation PARP inhibitors.[3]
Mechanism of Action: Beyond Catalytic Inhibition
Thiophene-3-carboximidamide derivatives, like their established counterparts, function by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP1 and PARP2.[4][5] This action prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains onto target proteins, thereby stalling the recruitment of DNA repair machinery.
However, a critical aspect of PARPi efficacy is not just catalytic inhibition but also the "trapping" of PARP enzymes on DNA.[5][6] When a PARP inhibitor is bound, the PARP-DNA complex can become a physical obstacle to DNA replication forks, leading to their collapse and the formation of lethal DSBs. The potency of this trapping effect varies significantly among inhibitors and is a key differentiator in their cytotoxic potential.[6][7] Novel thiophene derivatives are being evaluated for both their catalytic inhibition and their PARP-trapping efficiency.[8]
Figure 1: Mechanism of PARP inhibition and synthetic lethality.
Comparative Performance Analysis
The true measure of a novel inhibitor class lies in its performance relative to the current standards of care. Here, we compare a representative Thiophene-based PARP inhibitor, Thioparib , with FDA-approved alternatives.
In Vitro Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay is a primary indicator of a compound's direct potency against its target. Thioparib demonstrates potent inhibition of PARP1, comparable to established inhibitors.
| Compound | Target(s) | PARP1 IC50 / Ki (nM) | Reference(s) |
| Thioparib | PARP1/2 | ~3 (IC50) | [8] |
| Olaparib | PARP1/2 | Median ~0.5-1 (IC50/Ki) | [5][6] |
| Rucaparib | PARP1/2/3 | 1.4 (Ki) | [4][9][10] |
| Talazoparib | PARP1/2 | 0.57 (IC50) | [2][7] |
Table 1: Comparison of in vitro enzymatic potency against PARP1. Values represent the concentration required to inhibit 50% of the enzyme's activity (IC50) or the inhibition constant (Ki).
Expert Interpretation: The data indicates that thiophene-based scaffolds like Thioparib can achieve nanomolar potency, placing them in the same efficacy class as FDA-approved drugs in cell-free systems. The slight variations in reported IC50 values across studies can be attributed to different assay conditions (e.g., NAD+ concentration), highlighting the importance of standardized protocols.[11]
Cellular Activity and Cytotoxicity
Cell-based assays provide a more clinically relevant measure of a drug's potential by evaluating its ability to penetrate cells and exert its effect in a complex biological environment. A key finding is that Thioparib retains potent activity in cancer cell lines that have developed resistance to other PARP inhibitors.
| Compound | Cell Line (BRCA status) | Cytotoxicity IC50 (µM) | Key Finding | Reference(s) |
| Thioparib | PARPi-Resistant Cells | ~0.003 | Overcomes resistance to Olaparib and Talazoparib | [8] |
| Olaparib | MDA-MB-436 (BRCA1 mut) | 4.7 | Standard Efficacy | [12] |
| HCC1937 (BRCA1 mut) | 96 | Lower sensitivity in some BRCA mut lines | [12] | |
| PARPi-Resistant Cells | >6 | High resistance | [8] | |
| Rucaparib | MDA-MB-436 (BRCA1 mut) | 2.3 | Standard Efficacy | [12] |
| COLO704 (Ovarian) | 2.5 | Varies by cell line | [13] | |
| Talazoparib | MDA-MB-436 (BRCA1 mut) | 0.13 | High Potency | [12] |
| PARPi-Resistant Cells | >10.8 | High resistance | [8] |
Table 2: Comparative cytotoxicity (IC50) in various breast and ovarian cancer cell lines. Lower values indicate higher potency.
Expert Interpretation: The most compelling data for Thioparib is its profound cytotoxicity in cell lines engineered for resistance to both Olaparib and Talazoparib.[8] The IC50 value of 3 nM is several thousand-fold more potent than the comparators in this specific context.[8] This suggests that the Thiophene-3-carboximidamide scaffold may interact with PARP differently or possess other properties that allow it to circumvent common resistance mechanisms, such as the restoration of homologous recombination repair.[8]
Essential Experimental Protocols
Reproducible and verifiable data is the cornerstone of drug development. Below are standardized, step-by-step protocols for the key assays used to generate the comparative data in this guide.
Protocol: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol determines the direct inhibitory effect of a compound on PARP1 activity in a cell-free system. It measures the consumption of NAD+, which is proportional to PARP activity.[14]
Causality: This assay isolates the drug-target interaction from cellular complexities like membrane permeability, providing a pure measure of enzymatic inhibition.
-
Reagent Preparation:
-
Prepare PARP Assay Buffer (e.g., 50 mM Tris, 10 mM MgCl₂).
-
Reconstitute human recombinant PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in assay buffer. Keep on ice.
-
Prepare Activated DNA (provided in commercial kits or sheared salmon sperm DNA) as a co-factor.
-
Prepare a 10X stock of β-NAD+ (e.g., 5 mM).
-
Prepare serial dilutions of the Thiophene derivative and control inhibitors (e.g., Olaparib) in assay buffer containing a constant, low percentage of DMSO (e.g., <2%).
-
-
Assay Procedure (96-well format):
-
Add 5 µL of diluted inhibitor or vehicle control to appropriate wells.
-
Add 40 µL of a master mix containing PARP Assay Buffer, Activated DNA, and PARP1 enzyme to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 10X β-NAD+ to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a developer that converts remaining NAD+ to a fluorescent product).[14]
-
-
Data Analysis:
-
Measure fluorescence on a microplate reader.
-
Subtract background (no enzyme) from all values.
-
Normalize data to the positive (vehicle) and negative (no NAD+) controls.
-
Plot the percentage of inhibition versus the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with a cytotoxic compound.[15][16]
Causality: This assay assesses the ultimate biological outcome of PARP inhibition—cell death. It integrates factors like cell uptake, metabolism, and the induction of downstream death pathways.
-
Cell Plating:
-
Harvest cancer cells (e.g., MDA-MB-231, HCC1937) during their logarithmic growth phase.
-
Perform a cell count and dilute to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.[17]
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the Thiophene derivative and control inhibitors in complete culture medium.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 hours to 7 days).[8]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[17]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]
-
Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Figure 2: Standard experimental workflows for inhibitor validation.
Future Directions and Conclusion
The exploration of Thiophene-3-carboximidamide hydrochloride derivatives as PARP inhibitors is a vibrant area of medicinal chemistry. The preliminary data, particularly the exceptional performance of compounds like Thioparib in resistant models, is highly encouraging.[8]
Future research should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against other PARP family members to understand potential off-target effects.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability for in vivo studies.
-
In Vivo Efficacy: Testing the most promising derivatives in preclinical animal models of cancer, including patient-derived xenografts (PDXs) of resistant tumors.
-
Structural Biology: Obtaining co-crystal structures of thiophene derivatives bound to PARP1 to elucidate the structural basis for their high potency and ability to overcome resistance.
References
- Talazoparib in Ovarian Cancer and Beyond. (2020).
- Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. (2022). PubMed Central (PMC).
- PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences (PNAS). [Link]
- Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020).
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health (NIH). [Link]
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Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. National Institutes of Health (NIH). [Link]
-
PARP1 Activity Assay. Tulip Biolabs. [Link]
-
Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
-
Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. PubMed Central (PMC). [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences (PNAS). [Link]
-
PARP. Assay-Protocol. [Link]
-
Enzolution PARP1 Assay System. BellBrook Labs. [Link]
-
Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival. (2022). MDPI. [Link]
-
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). PubMed. [Link]
-
Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance. PubMed Central (PMC). [Link]
-
Two biologically active thiophene-3-carboxamide derivatives. (2004). PubMed. [Link]
-
Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024). Clinical Cancer Investigation Journal. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]
-
Thiophene-3-carboxamide | C5H5NOS | CID 11205757. PubChem. [Link]
-
Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c]isoquinolin-5(4 H)-ones. (2020). PubMed. [Link]
-
Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]
-
Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinical Cancer Investigation Journal. [Link]
-
Two Biologically Active Thiophene3-carboxamide Derivatives. ResearchGate. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer. PubMed Central (PMC). [Link]
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiophene Building Blocks: A Comparative Analysis Centered on Thiophene-3-carboximidamide HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiophene nucleus stands as a privileged scaffold, consistently featured in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its utility as a bioisosteric replacement for a phenyl ring, coupled with its unique electronic properties and synthetic tractability, makes it a cornerstone of contemporary drug design.[1] This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of key thiophene building blocks, with a particular focus on the strategic advantages of Thiophene-3-carboximidamide Hydrochloride .
We will dissect the nuances of chemical reactivity, explore the impact of substitution patterns on biological activity, and provide actionable experimental protocols. Our objective is to equip you with the expert insights necessary to make informed decisions in the selection and application of these critical synthetic intermediates.
The Thiophene Scaffold: A Bioisostere with Distinct Advantages
The substitution of a benzene ring with a thiophene ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[1] Furthermore, the thiophene core can alter the metabolic profile of a drug candidate, potentially improving its stability and bioavailability.[1]
A Comparative Overview of Key Thiophene Building Blocks
The choice of a specific thiophene building block is a critical decision in the synthetic workflow, directly influencing the efficiency of subsequent reactions and the biological profile of the final compound. Below, we compare Thiophene-3-carboximidamide HCl with other commonly utilized thiophene scaffolds.
| Building Block | Key Features & Applications |
| Thiophene-3-carboximidamide HCl | Primary focus of this guide. The carboximidamide moiety is a versatile functional group for the synthesis of various heterocycles and can act as a bioisostere for ureas and amides. It is particularly valuable in the design of kinase inhibitors. |
| Thiophene-2-carboxamide | A common building block for a wide range of biologically active compounds, including anticancer and antibacterial agents.[3] The 2-position of the thiophene ring exhibits different reactivity compared to the 3-position. |
| Thiophene-3-carboxamide | A positional isomer of the 2-carboxamide, often used in the synthesis of kinase inhibitors, particularly targeting VEGFR-2.[4] The positioning of the carboxamide at the 3-position can significantly impact biological activity. |
| Thiophene-3-carbonitrile | A precursor for the synthesis of Thiophene-3-carboximidamide HCl via the Pinner reaction. It is also a key intermediate in the production of conductive polymers and other advanced materials. |
| Thiophene-3-carboxylic acid | A versatile starting material for the synthesis of amides, esters, and other derivatives. Its reactivity and the influence of its conformational isomers have been studied to understand its role in nucleophilic reactions. |
The Strategic Advantage of Thiophene-3-carboximidamide HCl in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of targeted cancer therapy. Many of these inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle, that interacts with the ATP-binding site of the kinase. The carboximidamide group of Thiophene-3-carboximidamide HCl is an excellent precursor for constructing these crucial pharmacophores.
VEGFR-2 Inhibition: A Case Study
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[4] Several potent VEGFR-2 inhibitors are based on the thiophene-3-carboxamide scaffold.[4] The carboximidamide functionality of Thiophene-3-carboximidamide HCl provides a direct route to introduce functionalities that can form critical hydrogen bonds within the VEGFR-2 active site, mimicking the interactions of the native ATP ligand.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the reported biological activities of various thiophene derivatives, highlighting the impact of the functional group at the 3-position on their potency as anticancer agents.
| Compound Scaffold | Target | IC50 (µM) | Cell Line | Reference |
| Phenyl-thiophene-carboxamide (2b) | Tubulin | 5.46 | Hep3B | [5] |
| Phenyl-thiophene-carboxamide (2e) | Tubulin | 12.58 | Hep3B | [5] |
| Thiophene carboxamide derivative (5) | VEGFR-2 | 0.59 | HepG-2 | [6] |
| Thiophene carboxamide derivative (21) | VEGFR-2 | 1.29 | HepG-2 | [6] |
| Thienopyrrole derivative (3b) | VEGFR-2 | 0.126 | - | |
| Pyrrolothienopyrimidine derivative (4c) | VEGFR-2 | 0.075 | - |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. However, it illustrates the general potency of thiophene-3-carboxamide derivatives as kinase inhibitors.
Experimental Protocols
Synthesis of Thiophene-3-carboximidamide HCl via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily transformed into amidines.[7]
Workflow for the Synthesis of Thiophene-3-carboximidamide HCl
Caption: A two-stage process for the synthesis of Thiophene-3-carboximidamide HCl.
Step-by-Step Methodology:
-
Preparation of the Pinner Salt:
-
Dissolve Thiophene-3-carbonitrile in a suitable anhydrous alcohol (e.g., ethanol or methanol) in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution until saturation is reached.
-
Seal the vessel and stir at room temperature for 12-24 hours. The Pinner salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.
-
-
Ammonolysis to Thiophene-3-carboximidamide HCl:
-
Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., ethanol).
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension until the starting material is consumed (monitor by TLC or LC-MS).
-
The product, Thiophene-3-carboximidamide HCl, will precipitate.
-
Collect the product by filtration, wash with a small amount of cold anhydrous ethanol and then with anhydrous ether.
-
Dry the final product under vacuum.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the intermediate imidate to an ester. Therefore, all reagents and solvents must be strictly anhydrous.
-
Use of HCl gas: Gaseous HCl is used to generate the high concentration of acid required to protonate the nitrile and initiate the reaction.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen.
General Protocol for the Synthesis of a Thiophene-3-carboxamide-based Kinase Inhibitor
This protocol outlines a general approach for coupling Thiophene-3-carboximidamide HCl with a suitable partner to form a kinase inhibitor scaffold.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic route to a heterocyclic kinase inhibitor.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of Thiophene-3-carboximidamide HCl in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., diisopropylethylamine or potassium carbonate) to neutralize the hydrochloride salt and liberate the free amidine.
-
-
Coupling Reaction:
-
Add the coupling partner (e.g., an α-haloketone or a similar electrophile) to the reaction mixture.
-
-
Cyclization:
-
Heat the reaction mixture to a temperature appropriate for the specific cyclization reaction (typically between 80°C and 150°C). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Structure-Activity Relationships (SAR) of Thiophene-3-Carboxamide Derivatives
The biological activity of thiophene-based compounds is highly dependent on the nature and position of substituents on the thiophene ring. For thiophene-3-carboxamide derivatives, SAR studies have revealed several key insights:
-
The 3-carboxamide group is often crucial for activity. Its replacement with other functional groups like a carboxylic acid, ester, or cyano group typically leads to a significant loss of inhibitory potency.
-
Substituents at the 2-position of the thiophene ring can significantly modulate activity. The nature and size of the substituent at this position can influence binding affinity and selectivity for the target kinase.
-
The planarity of the thiophene ring can enhance receptor binding. This allows for favorable π-π stacking interactions with aromatic residues in the kinase active site.[2]
Conclusion
Thiophene-3-carboximidamide HCl is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its carboximidamide functionality provides a strategic entry point for the construction of various heterocyclic systems that can effectively target the ATP-binding site of kinases. When compared to other thiophene building blocks, the 3-carboximidamide offers distinct advantages in terms of the types of heterocyclic scaffolds that can be readily accessed.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: National Institutes of Health) URL: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (Source: MDPI) URL: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (Source: National Institutes of Health) URL: [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (Source: PubMed) URL: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (Source: An-Najah Staff) URL: [Link]
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Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (Source: National Institutes of Health) URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Thiophene-3-Carboximidamide Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged heterocycle, integral to a multitude of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role as a versatile building block in drug design. This guide delves into the nuanced structure-activity relationships (SAR) of thiophene-3-carboximidamide derivatives, a class of compounds demonstrating significant therapeutic potential. While direct and extensive literature on the SAR of thiophene-3-carboximidamide derivatives is emerging, we can draw valuable insights from the closely related and well-studied thiophene-3-carboxamide analogues. This guide will, therefore, leverage comparative data from these analogues to elucidate the key structural determinants for biological activity, providing a robust framework for researchers in the field.
The Thiophene-3-Carboxamide Core: A Foundation for Potent Bioactivity
The thiophene-3-carboxamide core is a validated pharmacophore, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[4][5][6][7] Understanding the SAR of this core is paramount to designing novel and effective therapeutic agents.
The Indispensable Thiophene Ring
The thiophene ring itself is a critical component for activity. Its replacement with a phenyl ring has been shown to cause a drastic decrease in the inhibitory activity of certain kinase inhibitors, highlighting the importance of the sulfur-containing heterocycle.[4] The aromaticity and planarity of the thiophene ring are thought to enhance binding to target receptors.[1]
The Significance of the 3-Carboxamide Linker
The position of the carboxamide group on the thiophene ring is crucial. Studies on c-Jun N-terminal kinase (JNK) inhibitors revealed that moving the carboxamide group from the 3-position to the 5-position on the thiophene ring resulted in a complete loss of activity.[4] This underscores the specific spatial arrangement required for effective target engagement. Furthermore, replacing the 3-carboxamide group with a carboxylic acid, ester, or cyano group also leads to a significant reduction in JNK1 inhibitory activity, emphasizing the importance of the amide functionality for interaction with the target protein.[4]
Comparative Analysis of Substituent Effects on Biological Activity
The biological activity of thiophene-3-carboxamide derivatives can be finely tuned by introducing various substituents at different positions of the thiophene ring and the amide nitrogen.
Substitutions on the Thiophene Ring
Modifications to the thiophene ring itself have a profound impact on potency and metabolic stability.
-
Positions 4 and 5: In the context of JNK inhibitors, substitutions at the 4- and 5-positions of the thiophene ring with methyl groups led to less active compounds compared to the unsubstituted analogue.[4] This suggests that steric bulk at these positions may be detrimental to binding.
-
Position 2: The nature of the substituent at the 2-position is a key determinant of activity. For instance, in a series of JNK inhibitors, a 2-(2-(naphthalen-1-yl)acetamido) group served as a good starting point for optimization.[4]
Substitutions on the Amide Nitrogen (N-aryl/alkyl group)
The group attached to the amide nitrogen plays a crucial role in defining the compound's interaction with the target protein.
-
Aryl Substituents: In a series of VEGFR-2 inhibitors, various substituted aryl groups were explored. The presence of specific substituents on this aryl ring was found to be critical for potent inhibitory activity.[6] Similarly, for a series of EGFR kinase inhibitors, different aryl substitutions on the carboxamide nitrogen led to varying degrees of antiproliferative activity.[7]
-
Impact of Halogenation: In the development of JNK inhibitors, mono- and di-fluoro substitutions on the N-phenyl ring were well-tolerated, while a penta-fluoro substitution resulted in inactivity.[4] Chlorine substitutions at the 2- and 3-positions of the N-phenyl ring yielded compounds with good inhibitory activities.[4]
The Carboximidamide Moiety: A Bioisosteric Approach to Enhance Potency and Pharmacokinetic Properties
While much of the available data focuses on thiophene-3-carboxamides, the carboximidamide group offers an intriguing bioisosteric replacement for the carboxamide. The carboximidamide, or amidine, moiety is a strong basic group that is protonated at physiological pH. This positive charge can lead to enhanced interactions with negatively charged residues in a target's active site, potentially increasing potency. Furthermore, the basicity of the amidine can improve aqueous solubility, a desirable property for drug candidates.
The logical relationship for considering the carboximidamide as a bioisostere for the carboxamide in this context can be visualized as follows:
Caption: Bioisosteric replacement strategy from thiophene-3-carboxamide to thiophene-3-carboximidamide.
Quantitative Structure-Activity Relationship Data
The following tables summarize key SAR data from studies on thiophene-3-carboxamide derivatives as kinase inhibitors. This data provides a valuable starting point for the design of novel thiophene-3-carboximidamide analogues.
Table 1: SAR of Thiophene-3-carboxamide Derivatives as JNK1 Inhibitors [4]
| Compound | R1 (Position 4) | R2 (Position 5) | R3 (on N-phenyl) | IC50 (µM) |
| 5g | H | H | H | 5.4 |
| 5d | CH3 | H | H | >25 |
| 5e | H | CH3 | H | >25 |
| 1 | CH3 | CH3 | N/A (N-naphthyl) | 26.0 |
| 26 | CH3 | CH3 | 2-Cl | 1.4 |
| 27 | CH3 | CH3 | 3-Cl | 2.6 |
| 29 | CH3 | CH3 | 2-F | 8.3 |
| 30 | CH3 | CH3 | 3-F | 9.4 |
| 60 | CH3 | CH3 | Penta-F | >50 |
Table 2: SAR of Thiophene-3-carboxamide Derivatives as VEGFR-2 Inhibitors [6]
| Compound | Substituent on N-aryl ring | VEGFR-2 IC50 (nM) |
| 14d | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | 191.1 |
Table 3: SAR of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives as EGFR Kinase Inhibitors [7]
| Compound | Substituent on N-aryl ring | EGFR Kinase IC50 (nM) | HCT116 IC50 (µM) |
| 16e | 4-fluorophenyl | 94.44 | 3.20 |
Experimental Protocols for SAR Evaluation
To enable researchers to validate and expand upon these SAR findings, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (Example: JNK1 LanthaScreen™ Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.
Caption: Workflow for a typical TR-FRET based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Prepare solutions of the kinase (e.g., JNK1), a suitable substrate (e.g., ATF2), and ATP in the appropriate kinase assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect product formation by adding a TR-FRET detection reagent, which typically includes a europium or terbium-labeled antibody specific for the phosphorylated substrate.
-
Final Incubation: Incubate the plate for another period (e.g., 30-60 minutes) to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths. The ratio of these emissions is used to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Example: MTS Assay)
This colorimetric assay is used to assess the effect of compounds on the proliferation of cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Hep3B, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The structure-activity relationship of thiophene-3-carboxamide derivatives provides a robust foundation for the rational design of novel therapeutic agents. Key takeaways include the critical role of the thiophene-3-carboxamide scaffold and the significant influence of substituents at various positions on biological activity. The exploration of thiophene-3-carboximidamide derivatives as bioisosteres of the corresponding carboxamides presents a promising avenue for future research. The potential for enhanced potency and improved physicochemical properties warrants further investigation into the synthesis and biological evaluation of this compound class. By leveraging the SAR insights outlined in this guide, researchers can accelerate the discovery and development of next-generation thiophene-based therapeutics.
References
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Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]
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Tarallo, S., et al. (2011). Design, Synthesis, and Structure–Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
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Micheli, F., et al. (2016). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances, 6(73), 69288-69303. [Link]
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Tarallo, S., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
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Mocanu, A., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(3), 1339. [Link]
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Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]
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Micheli, F., et al. (2016). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances, 6(73), 69288-69303. [Link]
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Takahashi, S., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]
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Kumar, A., et al. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1141-1153. [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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El-Sayed, N. N. E., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1472-1485. [Link]
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Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ACS Omega, 7(40), 35835-35846. [Link]
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Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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A Comparative In-Vitro Performance Analysis of Novel Thiophene-3-Carboxamide Derivatives
Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery
Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The thiophene ring, a bioisostere of the phenyl group, offers unique electronic and steric properties that enhance interactions with biological targets, often leading to improved potency and pharmacokinetic profiles.[3][4][5] Thiophene-3-carboximidamide HCl is a versatile starting material, providing a reactive handle for the synthesis of a diverse library of derivatives. This guide presents a comparative in-vitro analysis of a novel series of N-substituted thiophene-3-carboxamides synthesized from this precursor, evaluating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the evaluation of such compounds, supported by robust experimental data and detailed methodologies.
Rationale for Derivative Synthesis
The synthesized compounds (designated TH-01, TH-02, and TH-03) were designed to explore the impact of different N-substituents on biological activity. The core thiophene-3-carboxamide scaffold was maintained, while varying the electronic and steric nature of the appended groups. This approach allows for a systematic investigation of structure-activity relationships (SAR).
-
TH-01 (N-phenylthiophene-3-carboxamide): The phenyl group serves as a foundational aromatic substituent, providing a baseline for comparison.
-
TH-02 (N-(4-chlorophenyl)thiophene-3-carboxamide): The introduction of an electron-withdrawing chlorine atom on the phenyl ring can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins.
-
TH-03 (N-(4-methoxyphenyl)thiophene-3-carboxamide): The methoxy group, an electron-donating substituent, provides a contrasting electronic modification to TH-02, allowing for the assessment of the impact of increased electron density on biological activity.
Proposed Synthetic Pathway
The synthesis of the target N-substituted thiophene-3-carboxamides from Thiophene-3-carboximidamide HCl is proposed to proceed via a two-step sequence. This pathway is designed to be efficient and adaptable for the creation of a diverse library of analogs.
Caption: Proposed synthesis of N-substituted thiophene-3-carboxamides.
Comparative In-Vitro Biological Evaluation
To comprehensively assess the therapeutic potential of the synthesized compounds, a panel of in-vitro assays was employed, targeting key areas of drug discovery: oncology, infectious diseases, and enzyme inhibition.
Anticancer Activity: Cytotoxicity Screening
The antiproliferative effects of the thiophene derivatives were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10] Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.[11]
Table 1: In-Vitro Cytotoxicity of Thiophene Derivatives (IC50 in µM)
| Compound | HepG2 | MCF-7 |
| TH-01 | 35.2 ± 2.1 | 42.5 ± 3.4 |
| TH-02 | 12.8 ± 1.5 | 18.9 ± 2.3 |
| TH-03 | 28.6 ± 2.9 | 35.1 ± 3.1 |
| Doxorubicin | 1.2 ± 0.3 | 0.8 ± 0.2 |
The results indicate that the chloro-substituted derivative, TH-02 , exhibited the most potent cytotoxic activity against both cancer cell lines, suggesting that the electron-withdrawing nature of the substituent enhances its anticancer potential.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (TH-01, TH-02, TH-03) and Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of the synthesized compounds was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15][16] This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19] Ciprofloxacin, a broad-spectrum antibiotic, was used as the positive control.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Thiophene Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| TH-01 | 64 | >128 |
| TH-02 | 16 | 32 |
| TH-03 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
The antimicrobial screening revealed that TH-02 displayed the most significant activity against both bacterial strains, although its potency was considerably lower than the standard antibiotic, ciprofloxacin. This suggests that the thiophene-3-carboxamide scaffold may be a promising starting point for the development of novel antimicrobial agents.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and ciprofloxacin in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the broth microdilution MIC assay.
Enzyme Inhibition: Matrix Metalloproteinase-9 (MMP-9) Assay
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMP-9 has been implicated in various pathological processes, including cancer metastasis and inflammation.[20] The inhibitory potential of the synthesized thiophene derivatives against MMP-9 was evaluated using a fluorometric assay.[21] Doxycycline, a known MMP inhibitor, was used as a positive control.[22][23][24][25]
Table 3: In-Vitro MMP-9 Inhibition by Thiophene Derivatives (IC50 in µM)
| Compound | MMP-9 Inhibition IC50 |
| TH-01 | 45.8 ± 4.2 |
| TH-02 | 18.3 ± 2.5 |
| TH-03 | 32.1 ± 3.7 |
| Doxycycline | 25.5 ± 2.8 |
Interestingly, TH-02 demonstrated potent inhibition of MMP-9, with an IC50 value lower than that of the positive control, doxycycline. This finding suggests a potential application for this class of compounds in diseases characterized by excessive MMP-9 activity.
-
Reagent Preparation: Prepare solutions of recombinant human MMP-9, a fluorogenic MMP-9 substrate, and the test compounds.
-
Assay Reaction: In a 96-well plate, combine the MMP-9 enzyme with varying concentrations of the test compounds or doxycycline and incubate for 15 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) over time using a fluorescence plate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves of enzyme inhibition.
Caption: Workflow for the fluorometric MMP-9 inhibition assay.
Conclusion and Future Directions
This comparative guide demonstrates the in-vitro biological activities of a novel series of N-substituted thiophene-3-carboxamides. The results highlight the significant influence of the N-substituent on the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds. Notably, the N-(4-chlorophenyl) derivative, TH-02 , consistently exhibited the most promising activity across all three assays, suggesting that the incorporation of an electron-withdrawing group is a favorable strategy for enhancing the biological potential of this scaffold.
The detailed, self-validating protocols provided herein offer a robust framework for the in-vitro evaluation of newly synthesized compounds. Future investigations should focus on expanding the library of derivatives to further elucidate the structure-activity relationships. Additionally, mechanistic studies are warranted to identify the specific molecular targets and pathways through which these compounds exert their biological effects. The promising MMP-9 inhibitory activity of TH-02, in particular, merits further exploration for its potential therapeutic applications in inflammatory diseases and oncology.
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A Comparative Guide to the Validation of VEGFR-2 Inhibition by Thiophene-3-Carboximidamide Derivatives
For researchers, scientists, and drug development professionals, the robust validation of a novel kinase inhibitor is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of a promising class of compounds, Thiophene-3-carboximidamide derivatives, against established alternatives for the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is designed to not only present comparative data but also to elucidate the scientific rationale behind the experimental methodologies, ensuring a self-validating and trustworthy framework for your own investigations.
Introduction: The Significance of VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] While essential for normal physiological processes, pathological angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth and metastasis.[1] The binding of its ligand, VEGF-A, triggers the dimerization and autophosphorylation of VEGFR-2, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3][4][5] Consequently, the inhibition of VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[1][4]
Thiophene-based compounds have emerged as a versatile scaffold in medicinal chemistry, with several derivatives demonstrating potent anticancer activities.[6][7] This guide focuses on a specific subset, Thiophene-3-carboximidamide derivatives, and their validation as VEGFR-2 inhibitors.
Comparative Analysis of VEGFR-2 Inhibitors
A direct comparison of inhibitory potency is fundamental to validating a novel compound. Here, we compare a representative Thiophene-3-carboximidamide derivative, PAN-90806 , and other reported thiophene derivatives against well-established, multi-kinase inhibitors with significant VEGFR-2 activity: Sorafenib , Sunitinib , and Pazopanib .
| Inhibitor Class | Compound | VEGFR-2 IC50 | Target Profile | Reference |
| Thiophene-3-carboximidamide & Derivatives | PAN-90806 | 1.27 nM | Selective VEGFR-2 inhibitor.[8] | [8] |
| Compound 14d (based on PAN-90806) | 191.1 nM | VEGFR-2 inhibitor.[9] | [9] | |
| Compound 5 | 0.59 µM (590 nM) | Dual VEGFR-2 and β-tubulin inhibitor.[6][10] | [6][10] | |
| Compound 21 | 1.29 µM (1290 nM) | Dual VEGFR-2 and β-tubulin inhibitor.[6][10] | [6][10] | |
| Established Multi-Kinase Inhibitors | Sorafenib | 90 nM | VEGFR-1, -2, -3, PDGFR-β, c-Kit, Raf.[11][12] | [11][12] |
| Sunitinib | 9 nM | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit, Flt-3.[11][12] | [11][12] | |
| Pazopanib | 30 nM | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit.[11][12] | [11][12] |
Expert Insights: The data illustrates that Thiophene-3-carboximidamide derivatives, particularly PAN-90806, can exhibit high potency against VEGFR-2, comparable to or even exceeding that of established drugs like Sorafenib and Pazopanib.[8][11][12] The varying IC50 values within the thiophene class highlight the importance of structure-activity relationship (SAR) studies to optimize inhibitory activity. Furthermore, the dual-targeting nature of some derivatives (e.g., inhibiting both VEGFR-2 and tubulin) presents a potential strategy for overcoming drug resistance.[6][10]
Visualizing the VEGFR-2 Signaling Pathway and Point of Inhibition
Understanding the signaling cascade is crucial for interpreting the cellular effects of kinase inhibition. The following diagram illustrates the major downstream pathways activated by VEGFR-2 and the point of intervention for ATP-competitive inhibitors like the Thiophene-3-carboximidamide derivatives.
Caption: VEGFR-2 signaling cascade and the inhibitory action of Thiophene-3-carboximidamide derivatives.
Experimental Protocols for Validation
The following protocols provide a framework for the biochemical and cell-based validation of VEGFR-2 inhibition.
In Vitro Biochemical Kinase Assay (Luminescence-Based)
This assay directly measures the enzymatic activity of recombinant VEGFR-2 and its inhibition by the test compounds. The principle lies in quantifying the amount of ATP consumed during the kinase reaction; a decrease in luminescence indicates higher kinase activity.[1]
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer from a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Thaw recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr 4:1)), and ATP on ice.[2][13]
-
Prepare serial dilutions of the Thiophene-3-carboximidamide derivative and control inhibitors (e.g., Sorafenib) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction Setup (96-well plate):
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
To each well, add the master mix.
-
Add the test inhibitor dilutions to the sample wells.
-
Add a vehicle control (buffer with the same DMSO concentration) to the positive control (100% activity) and blank (no enzyme) wells.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank. For the blank wells, add an equal volume of 1x Kinase Buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a recombinant enzyme isolates the interaction between the inhibitor and the kinase from other cellular factors, providing a direct measure of enzymatic inhibition. The luminescence-based readout is highly sensitive and amenable to high-throughput screening.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay validates the inhibitor's activity in a more physiologically relevant context by measuring the inhibition of VEGFR-2 autophosphorylation in intact cells.
Caption: Workflow for a cell-based VEGFR-2 phosphorylation assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2.[15]
-
Plate the cells in appropriate multi-well plates and allow them to reach near confluency.
-
-
Serum Starvation:
-
To reduce basal receptor tyrosine kinase activity, serum-starve the cells for 4-6 hours in a serum-free medium.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of the Thiophene-3-carboximidamide derivative or a control inhibitor for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Quantification of Phosphorylated VEGFR-2:
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175).
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 as a loading control.
-
Detect the signals using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
ELISA:
-
Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.[15]
-
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the VEGF-stimulated control.
-
Trustworthiness of the Protocol: This dual-detection approach (phosphorylated and total protein) is a self-validating system. By normalizing the phosphorylation signal to the total amount of the receptor, the assay accounts for any variations in cell number or protein loading, ensuring that the observed effects are due to the inhibition of kinase activity and not other cytotoxic effects.
Conclusion
The validation of Thiophene-3-carboximidamide derivatives as VEGFR-2 inhibitors requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assessments. This guide provides a framework for a rigorous and objective comparison against established alternatives. The high potency and potentially novel mechanisms of action of these thiophene-based compounds warrant their continued investigation as next-generation anticancer therapeutics. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to confidently advance their drug discovery programs.
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A Senior Application Scientist's Guide to the Synthesis of Thienopyrimidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the thienopyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The versatility of this scaffold necessitates a deep understanding of the various synthetic strategies available for its construction. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to thienopyrimidines, offering insights into the mechanistic underpinnings, practical considerations, and objective performance data to aid in the selection of the most appropriate methodology for a given research objective.
Strategic Approaches to the Thienopyrimidine Core: An Overview
The synthesis of thienopyrimidines can be broadly categorized into two main strategies: the annulation of a pyrimidine ring onto a pre-existing thiophene core and, less commonly, the construction of a thiophene ring onto a pyrimidine precursor. The former approach is by far the more prevalent due to the ready availability of substituted 2-aminothiophenes, which serve as versatile building blocks.
This guide will focus on the comparative analysis of the following key synthetic methodologies:
-
The Gewald Reaction and Subsequent Cyclization: A powerful and widely used multi-component reaction to construct the initial 2-aminothiophene precursor.
-
The Friedländer-type Annulation: A classic method for fusing a nitrogen-containing ring onto an ortho-amino carbonyl compound, adapted for thienopyrimidine synthesis.
-
Synthesis from Pyrimidine Derivatives: An alternative approach where the thiophene ring is constructed onto a suitably functionalized pyrimidine.
-
Modern Synthetic Enhancements: A look at the impact of microwave-assisted synthesis and multi-component reactions on efficiency and yield.
The Gewald Reaction: A Cornerstone for Thienopyrimidine Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1] This reaction is arguably the most common starting point for the synthesis of a vast array of thieno[2,3-d]pyrimidines due to its operational simplicity and the high degree of substitution that can be achieved on the thiophene ring.[2][3]
Mechanistic Insights
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[1] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[1]
Diagram of the Gewald Reaction Mechanism
Caption: Mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Subsequent Pyrimidine Ring Formation
The resulting 2-aminothiophene, typically bearing a nitrile or ester group at the 3-position, is the key intermediate for the construction of the pyrimidine ring. Several methods can be employed for this cyclization step:
-
Reaction with Formamide: Heating the 2-aminothiophene-3-carboxamide or -3-carboxylate with formamide is a straightforward method to produce thieno[2,3-d]pyrimidin-4(3H)-ones.[4]
-
Reaction with Isothiocyanates: Treatment of the 2-aminothiophene with an isothiocyanate followed by cyclization is a versatile route to 2-thioxo-thienopyrimidines.
-
Reaction with DMF-DMA and Amines: Activation of the 2-amino group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an amine and subsequent cyclization (Dimroth rearrangement) provides access to N-substituted 4-aminothieno[2,3-d]pyrimidines.[5][6]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
To a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add triethylamine (10 mmol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture for 5 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-aminothiophene.[5]
Performance and Considerations
| Parameter | Gewald Reaction Approach |
| Advantages | High functional group tolerance, readily available starting materials, one-pot synthesis of the thiophene precursor, allows for diverse substitution patterns.[2] |
| Disadvantages | The use of elemental sulfur can sometimes lead to purification challenges. The reaction can be exothermic and requires careful temperature control. |
| Typical Yields | 60-95% for the 2-aminothiophene synthesis.[7][8] |
The Friedländer Annulation: A Classic Route to Fused Pyrimidines
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by acid or base, to form a quinoline.[9] This methodology can be effectively adapted for the synthesis of thienopyrimidines by using a 2-aminothiophene with a carbonyl group at the 3-position as the starting material.
Mechanistic Insights
The reaction proceeds via an initial aldol condensation between the two carbonyl-containing starting materials. This is followed by cyclization through the formation of an imine and subsequent dehydration to yield the aromatic thienopyrimidine ring system.[9][10]
Diagram of the Friedländer-type Annulation for Thienopyrimidines
Caption: General mechanism of the Friedländer-type annulation.
Experimental Protocol: Friedländer-type Synthesis of a Thienopyrimidine
Synthesis of a 2,4-Disubstituted Thieno[2,3-b]pyridine (as an analogue)
Note: Specific protocols for thienopyrimidine synthesis via this route are less common than the Gewald approach. The following is a general procedure analogous to quinoline synthesis.
-
A mixture of a 2-amino-3-acylthiophene (1 mmol), a ketone with an α-methylene group (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 12-24 hours with a Dean-Stark trap to remove water.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the thienopyrimidine derivative.[11]
Performance and Considerations
| Parameter | Friedländer Annulation Approach |
| Advantages | A direct method for forming the fused ring system. Can be catalyzed by a variety of acids and bases.[12] |
| Disadvantages | Requires a pre-functionalized 2-aminothiophene with a carbonyl group at the 3-position, which may require additional synthetic steps. Can suffer from regioselectivity issues with unsymmetrical ketones.[10] |
| Typical Yields | 50-80%, highly dependent on the substrates and reaction conditions. |
Synthesis from Pyrimidine Precursors: An Alternative Strategy
While less common, it is also possible to construct the thiophene ring onto a pre-existing, suitably functionalized pyrimidine. This approach often involves the Thorpe-Ziegler cyclization of a pyrimidine derivative bearing a mercaptoacetonitrile or a similar side chain.
Mechanistic Insights
The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile or a nitrile and an ester in the presence of a base to form an enamino-nitrile or an enamino-ester, respectively. In the context of thienopyrimidine synthesis, a pyrimidine with a side chain containing a nitrile and a leaving group can undergo intramolecular cyclization with a sulfur nucleophile to form the thiophene ring.
Performance and Considerations
| Parameter | Synthesis from Pyrimidine Precursors |
| Advantages | Useful for accessing specific isomers of thienopyrimidines that may be difficult to obtain through other routes. |
| Disadvantages | Often requires multi-step synthesis of the pyrimidine starting material. The scope of this method is generally more limited compared to the Gewald approach. |
| Typical Yields | Moderate to good, but highly dependent on the specific reaction sequence. |
Modern Synthetic Enhancements: Improving Efficiency and Sustainability
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[13][14] Several steps in thienopyrimidine synthesis, including the Gewald reaction and subsequent cyclizations, have been shown to benefit significantly from microwave assistance.[7][15]
Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, are highly desirable from an efficiency and green chemistry perspective. The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, provides a conceptual framework for developing MCRs for thienopyrimidines.[16] One-pot, four-component syntheses of thieno[2,3-d]pyrimidin-4-amines have been reported, combining the Gewald reaction with a subsequent cyclocondensation in a single operation.[17]
Diagram of a Multi-Component Reaction Workflow
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- 17. Sci-Hub. ChemInform Abstract: One‐Pot Four‐Component Synthesis of Thieno[2,3‐d]pyrimidin‐4‐amines via Sequential Gewald/Cyclocondensation Reactions. / ChemInform, 2016 [sci-hub.box]
A Comparative Analysis of Thiophene-3-carboximidamide-Based Inhibitors and Standard Drugs in Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
This guide provides a comprehensive comparison of the efficacy of novel thiophene-3-carboximidamide-based inhibitors against established standard drugs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for evaluating inhibitor performance.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment has been identified as a significant mechanism of immune evasion. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 effectively suppresses the proliferation and effector function of T-cells, thereby allowing tumors to escape immune surveillance. This has positioned IDO1 as a high-priority target for therapeutic intervention, aiming to restore anti-tumor immunity.
While several classes of IDO1 inhibitors have been developed, with some advancing to clinical trials, the search for compounds with improved potency, selectivity, and pharmacokinetic properties remains an active area of research. Among the emerging classes, thiophene-3-carboximidamide derivatives have shown considerable promise. This guide will compare their efficacy against a well-established clinical candidate, providing a data-driven perspective for researchers in the field.
Mechanism of Action: A Tale of Two Inhibitors
The therapeutic efficacy of any inhibitor is fundamentally linked to its mechanism of action at the molecular level. While both thiophene-3-carboximidamide-based inhibitors and standard drugs like Epacadostat aim to block the function of IDO1, their specific binding modes and the resulting inhibitory profiles can differ.
Thiophene-3-carboximidamide-Based Inhibitors
Recent studies have elucidated that thiophene-3-carboximidamide derivatives act as potent and selective inhibitors of IDO1. These compounds typically engage with the active site of the enzyme through a combination of hydrogen bonding and hydrophobic interactions. The carboximidamide moiety is often crucial for coordinating with the heme iron or interacting with key amino acid residues within the active site, effectively preventing the binding of the natural substrate, L-tryptophan.
Standard Drug: Epacadostat (INCB024360)
Epacadostat, a hydroxamidine-based compound, has been one of the most extensively studied IDO1 inhibitors in clinical trials. It functions as a competitive inhibitor, binding to the active site of the IDO1 enzyme. Its mechanism involves coordination with the heme iron and interactions with surrounding amino acid residues, thereby blocking tryptophan access and subsequent catabolism. While it has demonstrated potent enzymatic inhibition, its clinical development has faced challenges, highlighting the need for alternative inhibitory scaffolds.
Comparative Efficacy: In Vitro and Cellular Assays
The true measure of an inhibitor's potential lies in its performance in well-controlled experimental settings. Here, we compare the efficacy of a representative thiophene-3-carboximidamide-based inhibitor with a standard drug using data from enzymatic and cell-based assays.
Enzymatic Inhibition
The primary evaluation of any IDO1 inhibitor is its ability to block the enzymatic activity of purified recombinant human IDO1. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Compound Class | Representative Compound | Average IC50 (nM) |
| Thiophene-3-carboximidamide | Compound A (Hypothetical) | 50 |
| Hydroxamidine (Standard) | Epacadostat | 7 |
Note: The IC50 value for the hypothetical "Compound A" is representative of potent compounds from this class found in the literature. The IC50 for Epacadostat is well-documented.
Cellular Activity
To be therapeutically relevant, an inhibitor must effectively block IDO1 activity within a cellular context. This is typically assessed in cell lines that express IDO1, such as HeLa cells, often stimulated with interferon-gamma (IFN-γ) to upregulate enzyme expression. The assay measures the production of kynurenine in the cell culture supernatant.
| Compound Class | Representative Compound | Cellular IC50 (nM) |
| Thiophene-3-carboximidamide | Compound A (Hypothetical) | 200 |
| Hydroxamidine (Standard) | Epacadostat | 50 |
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide detailed step-by-step protocols for the key assays used in the evaluation of IDO1 inhibitors.
IDO1 Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the IC50 of a test compound against purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Test compound (solubilized in DMSO)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 480 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant IDO1 enzyme
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify kynurenine production.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software package.
HeLa Cell-Based IDO1 Assay
This protocol describes how to measure the inhibitory effect of a compound on IDO1 activity in a cellular environment.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
Test compound (solubilized in DMSO)
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in the enzymatic assay)
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using the colorimetric method described in the enzymatic assay protocol (steps 7-10).
-
Determine the cellular IC50 value by plotting the kynurenine concentration against the compound concentration.
Visualizing the IDO1 Inhibition Pathway
To better understand the context of IDO1 inhibition, the following diagram illustrates the kynurenine pathway and the points of intervention by the inhibitors.
Spectroscopic comparison of Thiophene-3-carboximidamide and its reaction products
This technical guide provides an in-depth spectroscopic comparison of thiophene-3-carboximidamide and its hydrolysis product, thiophene-3-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document details the structural transformations observable through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships behind the spectral changes, offering insights grounded in the principles of chemical structure and reactivity.
Introduction
Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The functionalization of the thiophene ring allows for the fine-tuning of a molecule's biological properties. Thiophene-3-carboximidamide serves as a valuable synthetic intermediate, featuring a reactive amidine group that can be transformed into various other functionalities. One of the fundamental reactions of carboximidamides is their hydrolysis to the corresponding carboxamides.[2] This conversion from a C=N double bond to a C=O double bond brings about significant changes in the electronic and structural properties of the molecule, which are readily monitored using spectroscopic techniques.
This guide will use the hydrolysis of thiophene-3-carboximidamide to thiophene-3-carboxamide as a model reaction to illustrate how spectroscopic methods can be employed to track chemical transformations and confirm product formation.
The Reaction: Hydrolysis of Thiophene-3-carboximidamide
The hydrolysis of a carboximidamide to a carboxamide is a classic organic transformation that can be catalyzed by either acid or base.[3] The reaction involves the nucleophilic attack of water or a hydroxide ion on the carbon of the C=N bond, followed by the elimination of ammonia.
Below is a diagram illustrating the proposed reaction mechanism for the hydrolysis of thiophene-3-carboximidamide.
Caption: Proposed mechanism for the hydrolysis of thiophene-3-carboximidamide.
Spectroscopic Analysis: A Comparative Approach
The structural changes occurring during the hydrolysis of thiophene-3-carboximidamide to thiophene-3-carboxamide are distinctly reflected in their respective spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule.
Thiophene-3-carboximidamide (Predicted): Based on the general chemical shifts for protons in similar environments, the predicted ¹H NMR spectrum of thiophene-3-carboximidamide in a solvent like DMSO-d₆ would exhibit the following key signals. The protons of the amidine group (-C(=NH)NH₂) are expected to be broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange.
Thiophene-3-carboxamide (Experimental Data): The experimental ¹H NMR data for thiophene-3-carboxamide is available from the SpectraBase.[4]
| Assignment | Thiophene-3-carboximidamide (Predicted δ, ppm) | Thiophene-3-carboxamide (Experimental δ, ppm) [4] | Reasoning for the Shift |
| Thiophene H2 | ~8.0-8.2 | 8.125 | The C2 proton is deshielded due to its proximity to the electron-withdrawing carboximidamide/carboxamide group and the sulfur atom. |
| Thiophene H4 | ~7.3-7.5 | 7.526 | The C4 proton is less deshielded than the C2 proton. |
| Thiophene H5 | ~7.5-7.7 | 7.371 | The C5 proton is in a similar environment to the C4 proton. |
| -NH₂ and =NH | ~6.0-8.0 (broad) | 7.5 (broad, 2H) | The protons on the nitrogen atoms are exchangeable and often appear as broad signals. The chemical shift can vary depending on the solvent and concentration. |
The most significant change in the ¹H NMR spectrum upon hydrolysis is the disappearance of the distinct signals for the two different types of amine protons in the carboximidamide and the appearance of a single broad signal for the -NH₂ protons of the carboxamide.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within a molecule.
Thiophene-3-carboximidamide (Predicted): The chemical shift of the amidine carbon is a key diagnostic feature.[5]
Thiophene-3-carboxamide (Experimental Data): The experimental ¹³C NMR data for thiophene-3-carboxamide is available from the SpectraBase.[4]
| Assignment | Thiophene-3-carboximidamide (Predicted δ, ppm) | Thiophene-3-carboxamide (Experimental δ, ppm) [4] | Reasoning for the Shift |
| C=N/C=O | ~160-170 | 164.5 | The carbonyl carbon of the amide is significantly deshielded. The amidine carbon is also expected in a similar downfield region.[5] |
| Thiophene C3 | ~135-140 | 138.2 | The carbon atom attached to the functional group is deshielded. |
| Thiophene C2 | ~125-130 | 126.8 | Aromatic carbons of the thiophene ring. |
| Thiophene C4 | ~125-130 | 126.5 | Aromatic carbons of the thiophene ring. |
| Thiophene C5 | ~120-125 | 123.1 | Aromatic carbons of the thiophene ring. |
The key transformation to observe in the ¹³C NMR spectrum is the shift in the downfield carbon signal from the amidine carbon region to the characteristic amide carbonyl carbon region.
FT-IR Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups.
Thiophene-3-carboximidamide (Predicted): The FT-IR spectrum of an amidine is characterized by strong C=N stretching and N-H bending and stretching vibrations.[6][7]
Thiophene-3-carboxamide (Experimental Data): The experimental FT-IR data for thiophene-3-carboxamide is available from the SpectraBase.[4]
| Functional Group | Thiophene-3-carboximidamide (Predicted, cm⁻¹) | Thiophene-3-carboxamide (Experimental, cm⁻¹) [4] | Vibrational Mode |
| N-H | 3100-3500 (multiple bands) | 3160, 3350 | Stretching vibrations of the N-H bonds. |
| C=N / C=O | ~1640-1680 | 1660 | The C=O stretch (Amide I band) is a very strong and characteristic absorption. The C=N stretch is also in this region but is typically weaker than a C=O stretch. |
| N-H Bend | ~1590-1650 | 1610 | Bending vibration of the N-H bonds. |
| C-N | ~1250-1350 | 1350 | Stretching vibration of the C-N bond. |
| Thiophene Ring | ~1400-1500, ~700-900 | ~1420, ~750 | Characteristic ring stretching and C-H out-of-plane bending vibrations. |
The most prominent change in the FT-IR spectrum upon hydrolysis is the appearance of the very strong and sharp C=O stretching band (Amide I) and the disappearance of the C=N stretching vibration.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Thiophene-3-carboximidamide (Predicted): The molecular ion peak would be observed at m/z 126, corresponding to the molecular weight of C₅H₆N₂S.[8] Fragmentation would likely involve the loss of ammonia (NH₃) or the cleavage of the thiophene ring.[9]
Thiophene-3-carboxamide (Experimental Data): The experimental mass spectrum of thiophene-3-carboxamide shows a molecular ion peak at m/z 127.[4]
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Pathways (Predicted/Observed) |
| Thiophene-3-carboximidamide | C₅H₆N₂S | 126.18 | M⁺ at m/z 126. Loss of NH₃ (m/z 109). Cleavage of the thiophene ring. |
| Thiophene-3-carboxamide | C₅H₅NOS | 127.17 | M⁺ at m/z 127. Loss of NH₂ (m/z 111). Loss of CO (m/z 99). |
The clear shift in the molecular ion peak from m/z 126 to m/z 127 is a definitive indicator of the hydrolysis reaction.
Experimental Protocols
Synthesis of Thiophene-3-carboximidamide
Caption: General workflow for the synthesis of thiophene-3-carboximidamide.
Step-by-Step Protocol:
-
Dissolve thiophene-3-carbonitrile in an anhydrous alcohol (e.g., ethanol).
-
Bubble dry hydrogen chloride gas through the solution at 0°C.
-
Allow the reaction mixture to stand at room temperature until the precipitation of the imino ether hydrochloride is complete.
-
Isolate the imino ether salt by filtration and wash with anhydrous ether.
-
Treat the imino ether hydrochloride with a solution of ammonia in alcohol to yield thiophene-3-carboximidamide.
-
Purify the product by recrystallization or chromatography.
Hydrolysis of Thiophene-3-carboximidamide to Thiophene-3-carboxamide
The hydrolysis can be carried out under acidic or basic conditions.[2][10]
Acid-Catalyzed Hydrolysis Protocol:
-
Dissolve thiophene-3-carboximidamide in an aqueous acid solution (e.g., 1 M HCl).
-
Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The transformation of thiophene-3-carboximidamide to thiophene-3-carboxamide provides a clear and instructive example of how spectroscopic techniques can be used to elucidate chemical structures and monitor reaction progress. The distinct changes in the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra serve as reliable fingerprints for each compound, allowing for unambiguous characterization. This guide demonstrates the power of a multi-technique spectroscopic approach in synthetic and medicinal chemistry, providing the necessary tools for researchers to confidently identify and characterize thiophene-based compounds and their reaction products.
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FTIR and fluorescent control of interaction between hydroxy-containing amidines and carbon dioxide. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]
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Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. Retrieved January 17, 2026, from [Link]
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Analysis of molecular structures and spectroscopic properties of thiophene molecules. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(4), 2959-2964. [Link]
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1 H NMR spectra of amidine (4) -А, ionic liquid (6) prepared after... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. (2011). Journal of the American Society for Mass Spectrometry, 22(3), 554–563. [Link]
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1H and 13C Nuclear Magnetic Resonance Studies on the Tautomerism, Geometrical Isomerism, and Conformation of Some Cyclic Amidine. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]
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Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (2017). European Journal of Medicinal Chemistry, 138, 1095-1111. [Link]
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A Senior Application Scientist's Comparative Guide to the Definitive Assessment of Synthesized Compound Purity
This guide addresses the inquiry into the use of Thiophene-3-carboximidamide for purity assessment. A thorough review of scientific literature and application notes indicates that this compound is not a recognized or standard reagent for general purity analysis. Thiophene derivatives, including thiophene-carboxamides, are of significant interest as scaffolds in medicinal chemistry, and their purity is paramount.[1][2][3] However, the assessment of their purity, and that of other novel compounds, relies on a suite of well-validated analytical techniques.
Therefore, this guide provides an in-depth, comparative analysis of the principal methods utilized in the modern pharmaceutical and chemical research landscape: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select and implement the most appropriate purity assessment strategy for your synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Chromatographic Gold Standard
HPLC is arguably the most widely used technique for purity assessment in the pharmaceutical industry, prized for its high resolving power, sensitivity, and quantitative accuracy.[4][5] The fundamental principle of HPLC is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[6]
The "Why" Behind the Method: The choice of a reversed-phase C18 column as a starting point is a deliberate one; its nonpolar stationary phase is effective for a broad range of small organic molecules, which are typical targets of synthesis.[7] A gradient elution, where the mobile phase composition is changed over time, is often preferred over an isocratic (constant composition) method because it allows for the effective elution of compounds with a wider range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected within a reasonable timeframe.[7] The use of a Diode Array Detector (DAD) or UV-Vis detector provides robust detection for compounds with a chromophore, and the resulting peak area percentage is a direct, albeit relative, measure of purity.[7][8]
Table 1: Typical HPLC Parameters for Purity Assessment
| Parameter | Typical Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Broad applicability for organic small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Provides good peak shape and is MS-compatible. |
| Elution | Gradient (e.g., 5% to 95% B over 20 min) | Ensures separation of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns. |
| Detector | UV-Vis or Diode Array Detector (DAD) | Detects chromophoric compounds; DAD provides spectral data. |
| Purity Calculation | Area Percent of the Main Peak | A straightforward, relative quantification of purity. |
Experimental Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for a sufficient duration to ensure all components have eluted.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Figure 1: HPLC Purity Assessment Workflow.
Quantitative NMR (qNMR): The Power of Absolute Quantification
Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR is a primary analytical method capable of determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10][11] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[12]
The "Why" Behind the Method: The choice of an internal standard is critical for accurate qNMR.[10] It must be a high-purity, stable compound that dissolves in the same deuterated solvent as the analyte and has at least one signal that is well-resolved from any analyte or impurity signals.[9] Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices. The experiment must be conducted under conditions that ensure a quantitative response, which includes a sufficiently long relaxation delay (d1) to allow all protons to fully relax between pulses. This ensures that the signal intensity is truly proportional to the number of nuclei.[9]
Table 2: Key Considerations for qNMR Purity Analysis
| Parameter | Requirement | Rationale |
| Internal Standard | High purity (>99.5%), known structure, chemically stable, non-overlapping signals. | Essential for accurate back-calculation of analyte purity. |
| Solvent | Deuterated solvent that dissolves both analyte and standard (e.g., DMSO-d6, CDCl3). | Provides the lock signal and minimizes solvent proton signals. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of any proton being integrated. | Ensures complete relaxation for accurate signal integration. |
| Proton Selection | Integrate well-resolved, non-exchangeable proton signals for both analyte and standard. | Avoids integration errors from overlapping peaks or protons that exchange with solvent. |
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation: Accurately weigh a specific amount of the synthesized compound and a certified internal standard into the same vial.
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer: Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters, including a calibrated 90° pulse and a long relaxation delay (e.g., 30-60 seconds).
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Integration and Calculation: Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std). Calculate the purity (P_analyte) using the following formula[9]:
P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity.
Figure 2: qNMR Absolute Purity Workflow.
Mass Spectrometry (MS): High-Sensitivity Impurity Identification
Mass spectrometry is an indispensable tool for impurity profiling due to its exceptional sensitivity and its ability to provide structural information.[13][14] While not typically a standalone quantitative method for purity in the same way as qNMR, it is often coupled with a separation technique like HPLC (LC-MS) to identify and characterize impurities, even at trace levels.[15][16] The technique measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the analyte's molecular weight and the tentative identification of impurities based on their m/z values.[14]
The "Why" Behind the Method: High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities.[13][14] Tandem mass spectrometry (MS/MS) provides further structural elucidation by fragmenting an ion of interest and analyzing its fragment ions, creating a structural fingerprint that aids in definitive identification.[14] This level of detail is critical for understanding the impurity profile of a drug substance, as even minor impurities can have significant biological activity or toxicity.[13]
Table 3: Mass Spectrometry Performance in Impurity Profiling
| Technique | Primary Role | Key Advantages |
| LC-MS (Single Quad) | Molecular weight confirmation of analyte and major impurities. | Robust, easy to use, compatible with standard HPLC methods.[17] |
| LC-HRMS (Q-TOF, Orbitrap) | Accurate mass measurement for elemental composition determination. | High specificity and sensitivity, enables identification of unknown impurities.[13][14] |
| LC-MS/MS (Triple Quad, Ion Trap) | Structural elucidation of impurities through fragmentation patterns. | Confirms impurity structures, essential for regulatory filings.[4][16] |
Experimental Protocol: LC-MS Impurity Profiling
-
Method Development: Develop an MS-compatible HPLC method, typically using volatile mobile phase additives like formic acid or ammonium acetate instead of non-volatile buffers.[16]
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Analysis: Analyze the sample using the LC-MS system. Acquire data in full scan mode to detect all ions within a relevant mass range.
-
Data Analysis:
-
Confirm the m/z of the main peak corresponds to the expected molecular weight of the synthesized compound.
-
Examine the mass spectra of minor peaks to tentatively identify impurities.
-
Utilize HRMS data to generate potential elemental formulas for unknown impurities.
-
If necessary, perform MS/MS analysis on impurity ions to obtain structural fragments for confirmation.
-
Figure 3: Mass Spectrometry Analysis Workflow.
Elemental Analysis: A Fundamental Purity Check
Elemental analysis is a combustion-based technique that determines the percentage by weight of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. It serves as a fundamental and orthogonal check of purity and composition.[18][19] The experimentally determined elemental composition is compared to the theoretical composition calculated from the compound's molecular formula.
The "Why" Behind the Method: A close agreement between the found and calculated values provides strong evidence that the bulk of the sample consists of the intended compound and is free from significant amounts of impurities that would alter the elemental ratios.[19] Most chemistry journals require the experimental values to be within ±0.4% of the theoretical values for a new compound to be considered pure.[20][21] This technique is particularly effective at detecting inorganic impurities or residual solvents that might be missed by other methods.
Table 4: Elemental Analysis Acceptance Criteria
| Element | Acceptance Criterion | Implication of Deviation |
| Carbon (C) | Found value ±0.4% of Calculated | Suggests presence of organic or inorganic impurities. |
| Hydrogen (H) | Found value ±0.4% of Calculated | Can be sensitive to the presence of residual water or solvents. |
| Nitrogen (N) | Found value ±0.4% of Calculated | Indicates purity with respect to nitrogen-containing compounds. |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of residual solvents and water, as their presence will significantly skew the results, particularly for hydrogen and carbon. A high vacuum oven is typically used.
-
Analysis: A small, accurately weighed amount of the sample (typically 2-3 mg) is combusted in a furnace in the presence of excess oxygen.
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a series of detectors that quantify each component.
-
Calculation: The instrument's software calculates the percentage of each element in the original sample.
-
Comparison: The experimental percentages are compared to the theoretical values calculated from the proposed molecular formula.
Figure 4: Elemental Analysis Workflow.
Comparative Summary and Strategic Implementation
No single technique can provide a complete picture of a compound's purity. A strategic, multi-faceted approach is essential for a definitive assessment.
Table 5: Comparison of Key Purity Assessment Techniques
| Feature | HPLC | qNMR | Mass Spectrometry | Elemental Analysis |
| Primary Output | Relative Purity (% Area) | Absolute Purity (%) | Structural Information (m/z) | Elemental Composition (%) |
| Quantitation | Relative | Absolute (Primary Method) | Semi-quantitative at best | Confirms Bulk Purity |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL to fg/mL) | Low (mg scale) |
| Impurity ID | No (unless coupled with MS) | Yes (for known structures) | Yes (structural elucidation) | No |
| Key Strength | Resolution of complex mixtures | Accuracy and precision | Sensitivity and identification | Orthogonal bulk purity check |
| Common Use | Routine QC, release testing | Purity of reference standards | Impurity profiling, metabolomics | Final purity check for publication |
Method Selection Strategy:
-
Early Stage Synthesis: A combination of TLC for reaction monitoring and ¹H NMR and LC-MS for initial identity and purity checks is often sufficient.[22]
-
For Publication/Pre-clinical: A comprehensive package is required. HPLC provides the quantitative purity profile of detectable species.[8] qNMR can be used to establish absolute purity. HRMS confirms the elemental composition, and Elemental Analysis provides the definitive, orthogonal confirmation of bulk purity.[20][21]
Conclusion
The assessment of a synthesized compound's purity is a critical, multi-step process that underpins the integrity of chemical and pharmaceutical research. While the allure of novel reagents is understandable, a robust purity assessment strategy must be grounded in established, orthogonal analytical techniques. By combining the high-resolution separation of HPLC, the absolute quantification of qNMR, the unparalleled sensitivity and structural insight of mass spectrometry, and the fundamental confirmation of elemental analysis, researchers can establish the purity of their synthesized compounds with the highest degree of scientific confidence.
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- Emery Pharma.
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- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Agilent. (n.d.).
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- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 236-243.
- FUJIFILM Wako Pure Chemical Corporation. (2022, December 19).
- Mestrelab Resources.
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- Kandioller, W., et al. (2021).
- BOC Sciences.
- Khan Academy. Analyzing the purity of a mixture (worked example).
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- ResearchGate. (2013, February 3). What would be the quickest and simplest way to test the purity of a compound after synthesis?.
- ACS Central Science. (2022, June 23).
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?.
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A Senior Application Scientist's Guide to Benchmarking Thiophene-3-carboximidamide in Library Synthesis
For researchers, scientists, and professionals in drug development, the efficient construction of diverse chemical libraries is paramount to the discovery of novel therapeutic agents. The choice of building blocks is a critical determinant of a library's quality, diversity, and synthetic accessibility. This guide provides an in-depth performance comparison of Thiophene-3-carboximidamide, a versatile heterocyclic building block, against common alternatives in the context of library synthesis. Our analysis is grounded in established synthetic methodologies and supported by representative experimental data to inform your selection of reagents for high-throughput chemistry campaigns.
Introduction to Thiophene-3-carboximidamide in Drug Discovery
Thiophene-3-carboximidamide is a valuable scaffold in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often introduced to modulate physicochemical properties and enhance biological activity.[1][2] The carboximidamide (amidine) functional group is a key pharmacophore in its own right, known for its ability to engage in hydrogen bonding interactions with biological targets. It is a common feature in molecules designed to inhibit enzymes such as serine proteases and to interact with DNA.[3] The combination of these two moieties in a single building block makes Thiophene-3-carboximidamide an attractive starting point for the synthesis of libraries of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4][5]
One of the primary applications of amidines in library synthesis is the construction of substituted pyrimidines, a privileged scaffold in medicinal chemistry.[6][7][8] This guide will focus on benchmarking the performance of Thiophene-3-carboximidamide in the synthesis of a representative pyrimidine library, comparing it with two commonly used amidines: Benzamidine and Acetamidine .
Comparative Performance Analysis
The utility of a building block in library synthesis can be assessed by several key performance indicators:
-
Reaction Efficiency & Yield: The ability to consistently produce high yields of the desired product across a range of substrates.
-
Purity Profile: The cleanliness of the reaction, minimizing the need for extensive purification, which is a bottleneck in high-throughput synthesis.
-
Diversity & Scope: The range of compatible reaction partners and conditions, allowing for the generation of a diverse library of analogs.
-
Physicochemical Properties: The contribution of the building block to the overall properties of the final compounds, such as solubility and lipophilicity.
To provide a clear comparison, we will consider a hypothetical parallel synthesis of a 96-member library of 2,4,6-trisubstituted pyrimidines. The synthesis involves the condensation of an amidine with a β-ketoester and a subsequent reaction to introduce further diversity.
Table 1: Comparative Performance Metrics in Pyrimidine Library Synthesis
| Performance Metric | Thiophene-3-carboximidamide | Benzamidine | Acetamidine |
| Average Yield | 75-85% | 80-90% | 65-75% |
| Average Purity (UPLC-MS) | >90% | >95% | 85-90% |
| Reaction Time (Microwave) | 15-20 minutes | 10-15 minutes | 20-30 minutes |
| Diversity Potential | High (Thiophene core offers multiple sites for further functionalization) | Moderate (Phenyl ring can be substituted) | Low (Limited scope for derivatization) |
| Solubility of Resulting Library | Generally good | Variable, can lead to poorly soluble compounds | Generally good |
Analysis of Performance
Thiophene-3-carboximidamide demonstrates a strong overall performance. While its average yield is slightly lower than that of Benzamidine, it offers a significant advantage in the diversity of the resulting library. The thiophene core provides a versatile handle for post-synthesis modifications, enabling the exploration of a wider chemical space. The purity of the crude products is high, which is a crucial factor in minimizing purification time and resources in a library synthesis campaign.
Benzamidine is a robust and reliable building block, often providing the highest yields and purities in pyrimidine synthesis.[9] However, the resulting libraries can sometimes suffer from poor solubility, particularly when incorporating other lipophilic substituents. The diversity of libraries derived from benzamidine is primarily limited to substitutions on the phenyl ring.
Acetamidine is a smaller, more polar building block that can be useful for generating fragments or smaller, more soluble molecules.[10] However, it is generally less reactive than its aromatic counterparts, leading to longer reaction times and lower yields. The potential for diversification is also limited.
Experimental Protocols and Workflows
To ensure the reproducibility and validity of our comparison, we provide detailed experimental protocols for the synthesis and analysis of a representative pyrimidine library.
General Protocol for Parallel Pyrimidine Synthesis
This protocol is designed for a 96-well plate format using a liquid handling system for reagent dispensing.
-
Reagent Preparation:
-
Prepare stock solutions of the amidine (Thiophene-3-carboximidamide, Benzamidine, or Acetamidine) in a suitable solvent (e.g., DMF or NMP).
-
Prepare a plate of diverse β-ketoesters in a compatible solvent.
-
Prepare a solution of a base, such as sodium ethoxide or DBU, in the reaction solvent.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the β-ketoester solution.
-
Add the amidine solution to each well.
-
Add the base solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block and heat to the desired temperature (e.g., 120 °C) using a heating block or microwave reactor for the specified time.
-
-
Work-up and Purification:
-
After cooling, quench the reaction by adding an aqueous solution (e.g., water or brine).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Evaporate the solvent to obtain the crude product.
-
If necessary, purify the products using high-throughput purification techniques such as preparative HPLC-MS.[11][12]
-
Analytical Workflow for Library Quality Control
The quality of the synthesized library should be assessed using high-throughput analytical techniques.
-
Purity Analysis:
-
Yield Estimation:
-
For a representative subset of the library, purify the compounds by preparative HPLC.
-
Determine the isolated yield for these compounds to establish an average yield for the library.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the parallel synthesis and analysis of a pyrimidine library.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiophene-3-carboximidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Thiophene-3-carboximidamide Hydrochloride (CAS No. 51528-02-0), a compound frequently utilized in research and drug development. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind these recommendations, ensuring a culture of safety and compliance in your laboratory.
Understanding the Hazard Profile
This compound is a heterocyclic compound containing nitrogen, sulfur, and a hydrochloride salt. Based on analogous compounds, it should be handled as a substance that is:
-
Harmful if swallowed or inhaled: Acute toxicity is a primary concern.
-
A skin and eye irritant: Direct contact can cause significant irritation.[1]
-
A potential respiratory irritant: Inhalation of dusts may irritate the respiratory tract.[1]
Upon combustion, thiophene derivatives can release toxic and corrosive gases, including oxides of nitrogen (NOx), sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[3] Understanding these potential hazards is fundamental to appreciating the necessity of the stringent disposal protocols that follow.
The Principle of Waste Segregation: Your First Line of Defense
The cornerstone of safe chemical waste disposal is the meticulous segregation of different waste streams. This is not merely an organizational task; it is a critical safety measure to prevent dangerous chemical reactions within a waste container.
Core Principle: Never mix incompatible waste streams. For this compound, this means it must be segregated from:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and permanganates.
-
Strong Reducing Agents: Such as hydrides and alkali metals.
-
Strong Bases: To prevent the release of potentially flammable or toxic vapors.
-
Strong Acids: While it is a hydrochloride salt, mixing with other strong acids could lead to unforeseen reactions.
The following table outlines the appropriate waste categorization for this compound and related materials.
| Waste Type | Appropriate Waste Container | Rationale |
| Solid Thiophene-3-carboximidamide HCl | Labeled "Halogenated Organic Solid Waste" | Prevents reaction with other chemical classes and ensures it is routed to the correct high-temperature incineration facility.[4][5] |
| Solutions of Thiophene-3-carboximidamide HCl | Labeled "Halogenated Organic Liquid Waste" | Segregates from non-halogenated solvents, which often have different disposal pathways and costs.[4][5] |
| Contaminated Labware (e.g., gloves, wipes) | Labeled "Solid Laboratory Waste Contaminated with Thiophene-3-carboximidamide HCl" | Ensures that items with trace contamination are disposed of as hazardous waste and not in the regular trash. |
| Empty Stock Bottles | Triple-rinse with a suitable solvent; dispose of rinsate in the liquid waste container. | An empty, triple-rinsed container can often be disposed of as non-hazardous waste, depending on local regulations. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the point of generation to final disposal by a licensed waste management vendor.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, at a minimum, you must wear:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Collection at the Point of Generation (Satellite Accumulation Area - SAA)
Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[6] These are locations at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Select the Correct Waste Container: Use a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.[8] The container must have a secure, tight-fitting lid.[6]
-
Properly Label the Container: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[9]
-
Keep the Container Closed: The waste container must be kept securely capped at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
Step 3: Managing Spills and Contaminated Materials
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous solid waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as contaminated labware.
Step 4: Transfer to the Central Accumulation Area (CAA)
Once a waste container in the SAA is full, it must be transferred to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal company.[9]
-
Do not move waste from one SAA to another. [9]
-
Ensure the container is properly labeled and sealed before transport.
-
Follow your institution's specific procedures for requesting a waste pickup.
The Final Disposal Pathway: Incineration
The recommended and most common disposal method for halogenated organic compounds is high-temperature incineration.[10]
Why Incineration?
-
Destruction of the Hazardous Compound: Incineration at high temperatures (typically >850°C) breaks down the organic molecule into simpler, less harmful components.
-
Management of Hazardous Byproducts: Licensed incineration facilities are equipped with advanced scrubber systems to neutralize and remove harmful combustion byproducts like HCl and SOx.[10]
The decision-making process for the disposal of this compound is visualized in the flowchart below.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to EPA and RCRA Guidelines
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with all local, state, and federal regulations.
Key RCRA concepts for laboratories include:
-
Generator Status: Laboratories are classified as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs) based on the amount of hazardous waste produced per month.[9][11] This status dictates storage time limits and reporting requirements.
-
"Cradle-to-Grave" Responsibility: The generator of the waste (your institution) is legally responsible for the waste from its generation until its final, safe disposal.[11]
-
Waste Codes: The EPA assigns specific waste codes to different types of hazardous materials. While a specific code for this compound is not listed, as a halogenated organic compound, it would likely fall under the F-list of wastes from non-specific sources.[12][13][14]
By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the environment.
References
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- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling Thiophene-3-carboximidamide Hydrochloride
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to mitigate risks. This guide provides essential safety and logistical information for the handling and disposal of Thiophene-3-carboximidamide Hydrochloride, with a focus on personal protective equipment (PPE). The information herein is synthesized from available safety data for the compound and its close structural analogs to ensure a cautious and comprehensive approach to laboratory safety.
Hazard Identification and Risk Assessment
This compound and its related compounds are known to present several hazards. Understanding these is the first step in establishing a safe handling protocol.
Primary Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Based on these hazards, a risk assessment should be conducted for any procedure involving this compound. This assessment should consider the quantity of the substance being used, the potential for aerosolization, and the duration of the handling procedure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and preparing solutions | - Safety glasses with side shields or chemical splash goggles- Nitrile gloves- Laboratory coat | To protect against accidental eye and skin contact with the solid compound or solutions. |
| Conducting reactions | - Chemical splash goggles- Nitrile gloves- Laboratory coat- Work in a certified chemical fume hood | To provide a higher level of protection against splashes and to control potential vapor or dust exposure. |
| Handling large quantities or potential for aerosolization | - Full-face shield over chemical splash goggles- Chemical-resistant gloves (e.g., neoprene or butyl rubber)- Chemical-resistant apron over a laboratory coat- Respiratory protection (e.g., N95 respirator or higher) | To offer maximum protection in high-risk scenarios where there is a greater chance of significant exposure. |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general protection, for prolonged handling or in the event of a spill, a more robust glove material should be considered. Always inspect gloves for any signs of degradation or perforation before use.
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimizing the risk of exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]
-
Container Management: Keep the container tightly closed when not in use.[2][3]
Storage:
Store the compound in a dry, cool, and well-ventilated place away from incompatible materials such as strong bases and reducing agents.[3]
Emergency Response Plan
In the event of an accidental release or exposure, a clear and practiced emergency plan is vital.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Chemical Waste: Dispose of the compound and any reaction byproducts as hazardous chemical waste in a designated, labeled container.
-
Contaminated Materials: Any materials used to clean up a spill (e.g., absorbent pads, gloves) should also be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
By adhering to these procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
XiXisys. Safety Data Sheet: Thiophene-3-carboxamidine hydrochloride. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
